molecular formula C4H8O4 B1674769 L-Erythrose CAS No. 533-49-3

L-Erythrose

Cat. No.: B1674769
CAS No.: 533-49-3
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-erythrose is the L-enantiomer of erythrose. It is an enantiomer of a D-erythrose.

Properties

IUPAC Name

(2S,3S)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201447
Record name L-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-49-3
Record name L-Erythrose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Erythrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-erythrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96DH71781X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Erythrose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrose is a naturally occurring monosaccharide, specifically an aldotetrose, which means it is a four-carbon sugar with an aldehyde functional group.[1][2][3] As the L-enantiomer of D-erythrose (B157929), it plays a significant role in various biochemical pathways and serves as a valuable chiral building block in organic synthesis.[4][5] This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in research and development, particularly in designing synthetic routes and understanding its behavior in biological systems.

PropertyValue
CAS Number 533-49-3[1][6][7][8][9][10][11]
Molecular Formula C₄H₈O₄[1][2][7][9][10][11]
Molecular Weight 120.10 g/mol [1][4][7][9][10]
Appearance Colorless crystalline solid or light yellow syrup[1][6][7]
Melting Point 164 °C[6][8][10][12]
Boiling Point 144.07°C to 311.1°C (estimates, decomposes)[6][7][8]
Density ~1.41 g/cm³[7][12]
Solubility Soluble in water; slightly soluble in methanol.[6][8][9]
Specific Optical Rotation ([α]D) Exhibits mutarotation in solution. A typical final value is +30.5° (c=3 in water).[7][8][10]
IUPAC Name (2S,3S)-2,3,4-trihydroxybutanal[1][4][9][10]

Chemical Structure and Stereochemistry

This compound is an aldotetrose with two chiral centers at carbons 2 and 3.[13] This gives rise to four possible stereoisomers: D-erythrose, this compound, D-threose, and L-threose. This compound and D-erythrose are enantiomers, meaning they are non-superimposable mirror images of each other.[5][14] The "L" designation indicates that in the Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is on the left side.[3][5] this compound and L-threose are diastereomers, as they are stereoisomers that are not mirror images of each other.[15]

stereoisomers cluster_erythrose Erythrose Pair cluster_threose Threose Pair This compound This compound D-Erythrose D-Erythrose This compound->D-Erythrose Enantiomers L-Threose L-Threose This compound->L-Threose Diastereomers D-Threose D-Threose This compound->D-Threose Diastereomers D-Erythrose->L-Threose Diastereomers D-Erythrose->D-Threose Diastereomers L-Threose->D-Threose Enantiomers

Stereochemical relationships of tetrose sugars.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its identification and use. Below are standard methodologies for key analytical procedures.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.

  • Procedure:

    • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (164°C).[10][12]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For a pure substance, this range should be narrow (0.5-1°C).

Measurement of Specific Optical Rotation by Polarimetry

Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound in solution.[14] this compound exhibits mutarotation, where the optical rotation changes over time as it equilibrates between its different anomeric forms in solution.[10][14]

  • Apparatus: Polarimeter (with sodium D-line source, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter sample tube (e.g., 1 dm).

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 300 mg) and dissolve it in a 10 mL volumetric flask using distilled water. This creates a solution with a known concentration (c) in g/mL.

    • Calibrate the polarimeter to zero using a blank sample tube filled with distilled water.

    • Rinse the sample tube with the prepared this compound solution, then fill it, ensuring no air bubbles are present.

    • Place the sample tube in the polarimeter and record the observed rotation (α) immediately and at set time intervals (e.g., 8 minutes, 120 minutes) until a stable reading is achieved (the final rotation).[8][10]

    • Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

      • α = observed rotation in degrees

      • l = path length of the sample tube in decimeters (dm)

      • c = concentration in g/mL

    • A positive final specific rotation value confirms the L-(+)-Erythrose enantiomer.[14]

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation & Result A Weigh this compound B Dissolve in Volumetric Flask (known concentration 'c') A->B D Fill Sample Tube (path 'l') with Solution B->D C Calibrate Polarimeter with Solvent Blank C->D E Measure Observed Rotation (α) D->E F Calculate Specific Rotation [α] = α / (l * c) E->F G Final Result: Positive value confirms L-(+)-Erythrose F->G

Experimental workflow for polarimetry.

Biological Significance and Reactivity

While its enantiomer D-erythrose is more common in central metabolic pathways, this compound and its derivatives are also of significant interest.

  • Metabolic Pathways: Erythrose, in its phosphorylated form (erythrose-4-phosphate), is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle.[2][13][16] It is also a precursor in the shikimate pathway for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[13][16]

  • Chemical Reactivity:

    • As a reducing sugar, this compound contains a free aldehyde group that can reduce Fehling's solution.[10]

    • It can participate in Maillard reactions, which are important in food chemistry for the development of flavor and color.[1]

    • Oxidation with bromine water converts this compound to L-erythronic acid.[10]

  • Synthesis and Applications: this compound can be synthesized from precursors like L-arabinose.[10] More recently, two-step microbial and enzymatic reactions have been developed to produce this compound from erythritol (B158007), first through oxidation to L-erythrulose and then isomerization.[17][18] It is used in glycation studies and to characterize the activity of enzymes like erythrose reductase.[9][11][19][20]

synthesis_pathway Erythritol Erythritol Erythrulose Erythrulose Erythritol->Erythrulose Oxidation (e.g., Gluconobacter frateurii) LErythrose This compound Erythrulose->LErythrose Isomerization (e.g., L-ribose isomerase)

Two-step enzymatic synthesis of this compound.

References

L-Erythrose Stereoisomerism and Chirality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrose, a four-carbon aldose, serves as a crucial chiral building block in synthetic organic chemistry and plays a role in various biological processes. Its stereochemical properties, defined by the spatial arrangement of its constituent atoms, are fundamental to its function and reactivity. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, including its relationship with its enantiomer (D-Erythrose) and diastereomers (D-Threose and L-Threose). Detailed physicochemical properties are presented in a comparative table. Furthermore, this document outlines key experimental protocols for the synthesis, separation, and characterization of this compound, and includes diagrams of its role in the pentose (B10789219) phosphate (B84403) pathway and a general workflow for stereoisomer analysis.

Introduction to the Stereochemistry of this compound

This compound is a monosaccharide with the chemical formula C4H8O4. As an aldotetrose, it possesses two chiral centers at carbons 2 and 3, giving rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers are grouped into two pairs of enantiomers. This compound is the L-enantiomer of the more common D-Erythrose.[1]

The stereochemical relationships between the aldotetroses are as follows:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. This compound and D-Erythrose are enantiomers. Similarly, L-Threose and D-Threose are enantiomers. Enantiomers share identical physical properties, with the exception of their interaction with plane-polarized light, which they rotate in equal but opposite directions.

  • Diastereomers: Stereoisomers that are not mirror images of each other. This compound is a diastereomer of both D-Threose and L-Threose. Diastereomers have distinct physical properties, including different melting points, boiling points, solubilities, and specific rotations.

The "L" configuration in this compound is determined by the position of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3 in this case). In a Fischer projection, this hydroxyl group is on the left.[2] The "erythro" designation indicates that the hydroxyl groups on the adjacent chiral centers (C2 and C3) are on the same side in the Fischer projection.[3]

Physicochemical Properties of Aldotetrose Stereoisomers

The distinct three-dimensional structures of this compound and its stereoisomers result in different physicochemical properties. A summary of these properties is provided in the table below.

PropertyThis compoundD-ErythroseL-ThreoseD-Threose
Molecular Formula C4H8O4C4H8O4C4H8O4C4H8O4
Molecular Weight ( g/mol ) 120.10120.10120.10120.10
Appearance SyrupSyrupSyrup or Clear Liquid[2]Syrup
Melting Point (°C) 164 (as Phenylosazone)< 25[1][4]162-163[2]130[5]
Specific Rotation ([α]D) +11.5° to +30.5° (mutarotation)+1° to -14.5° (mutarotation)[6]+4.6° (c=6 in H2O)[7][8] or +13.2° (c=4.5 in H2O)[2]-12.3° (c=4 in H2O)[9]
Solubility Soluble in waterSoluble in water[6]Soluble in water[2]Very soluble in water[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of D-Erythrose is the oxidative degradation of D-glucose using lead tetraacetate.[9] A similar conceptual approach can be applied for the synthesis of this compound from a suitable L-sugar precursor. An alternative enzymatic synthesis of this compound has also been described, starting from erythritol (B158007).[10]

Protocol: Enzymatic Synthesis of this compound from Erythritol [10]

  • Step 1: Oxidation of Erythritol to L-Erythrulose

    • Cultivate Gluconobacter frateurii IFO 3254 in a suitable broth medium (e.g., tryptic soy broth supplemented with 1% D-sorbitol).

    • Harvest the cells and prepare a washed cell suspension.

    • Incubate the cell suspension with a 10% solution of erythritol at 30°C with shaking (170 rpm).

    • Monitor the conversion of erythritol to L-erythrulose, which is expected to be near completion within 48 hours.

  • Step 2: Isomerization of L-Erythrulose to this compound

    • Utilize a crude extract of L-ribose isomerase from a suitable source, such as Acinetobacter sp. DL-28.

    • Incubate the L-erythrulose solution obtained from Step 1 with the L-ribose isomerase extract.

    • The reaction will proceed to an equilibrium, yielding a mixture containing this compound.

    • Purify this compound from the reaction mixture using appropriate chromatographic techniques.

Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and analysis of sugar stereoisomers. Chiral stationary phases are often employed for the separation of enantiomers.[11]

Protocol: Analytical HPLC of Monosaccharides

  • Sample Preparation:

    • Dissolve a known quantity of the sugar mixture in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • If necessary, dilute the sample to ensure the analyte concentration is within the linear range of the detector.

  • HPLC Method:

    • Column: Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Identify the individual stereoisomers by comparing their retention times with those of pure standards.

    • Quantify the amount of each isomer by constructing a calibration curve from the analysis of standard solutions of known concentrations.

Characterization by Polarimetry

Polarimetry is a fundamental technique for characterizing chiral molecules by measuring their ability to rotate plane-polarized light.

Protocol: Determination of Specific Rotation [7]

  • Sample Preparation:

    • Accurately weigh a sample of the purified this compound and dissolve it in a known volume of a suitable solvent (e.g., distilled water) in a volumetric flask.

    • Calculate the concentration (c) in g/mL.

  • Instrumentation and Measurement:

    • Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up for at least 10 minutes.

    • Calibrate the instrument by filling the sample tube (of a known path length, l, in decimeters) with the pure solvent and setting the reading to zero.

    • Rinse the sample tube with the prepared this compound solution and then fill it, ensuring no air bubbles are in the light path.

    • Place the sample tube in the polarimeter and measure the observed angle of rotation (α). Repeat the measurement several times and calculate the average.

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

    • Note that for sugars like this compound that exhibit mutarotation, the specific rotation will change over time until an equilibrium value is reached. It is important to record the time of measurement.

Biological Significance and Visualized Pathways

Erythrose, in its phosphorylated form as erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis.

Role in the Pentose Phosphate Pathway

In the non-oxidative phase of the pentose phosphate pathway, erythrose-4-phosphate is formed from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate in a reaction catalyzed by the enzyme transaldolase. Erythrose-4-phosphate then serves as a precursor for the synthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P GAP Glyceraldehyde-3-Phosphate F6P->GAP X5P Xylulose-5-Phosphate F6P->X5P GAP->X5P S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase PEP Phosphoenolpyruvate E4P->PEP R5P Ribose-5-Phosphate X5P->R5P R5P->S7P AroAA Aromatic Amino Acids PEP->AroAA Shikimate Pathway

Caption: Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

Experimental Workflow for Stereoisomer Analysis

The analysis of monosaccharide stereoisomers typically involves a multi-step process, from sample preparation to final identification and quantification.

StereoisomerAnalysisWorkflow start Start: Sample containing sugar mixture hydrolysis 1. Hydrolysis (if polysaccharide/oligosaccharide) start->hydrolysis derivatization 2. Derivatization (optional, for GC or some HPLC methods) hydrolysis->derivatization separation 3. Chromatographic Separation (e.g., Chiral HPLC) derivatization->separation detection 4. Detection (e.g., RID, ELSD, MS) separation->detection identification 5. Identification by Retention Time Comparison with Standards detection->identification quantification 6. Quantification using Calibration Curves identification->quantification confirmation 7. Structural Confirmation (e.g., Polarimetry, MS/MS, NMR) quantification->confirmation end End: Identified and Quantified Stereoisomers confirmation->end

Caption: General workflow for the analysis of monosaccharide stereoisomers.

Conclusion

This compound and its stereoisomers are fundamental molecules in the study of carbohydrate chemistry and biology. A thorough understanding of their stereochemical relationships and distinct physicochemical properties is essential for their application in research and development. The experimental protocols provided in this guide offer a framework for the synthesis, separation, and characterization of these important chiral compounds. The visualization of this compound's metabolic role and the workflow for its analysis further underscore its significance in biochemical and analytical contexts.

References

The Ambiguous Role of L-Erythrose in the Pentose Phosphate Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

L-Erythrose, a four-carbon aldose, is not a canonical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). Its stereoisomer, D-erythrose-4-phosphate, is a well-established component of the non-oxidative branch of the PPP, serving as a crucial precursor for the biosynthesis of aromatic amino acids and nucleotides. This technical guide delineates the current understanding of the biological role of this compound, focusing on its indirect connection to the PPP. While direct entry of this compound into the PPP has not been demonstrated, this document explores known metabolic pathways involving L-sugar intermediates that ultimately converge with the PPP. A notable example is the erythritol (B158007) catabolic pathway in Brucella spp., which metabolizes erythritol through L-form intermediates to produce D-erythrose-4-phosphate. This guide provides a comprehensive overview of the relevant enzymes, their known kinetic properties, and detailed experimental protocols for their study. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the nuanced role of this compound in cellular metabolism and to highlight areas for future investigation.

Introduction: The Pentose Phosphate Pathway and the Enigma of this compound

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. It is responsible for generating NADPH, a primary reductant in anabolic processes, and for producing the precursor for nucleotide biosynthesis, ribose-5-phosphate. The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert sugar phosphates, including the key intermediate D-erythrose-4-phosphate[1][2].

This compound, the L-stereoisomer of erythrose, is not a recognized intermediate of the canonical PPP. Its direct phosphorylation to this compound-4-phosphate and subsequent entry into the pathway have not been documented in the scientific literature. However, the metabolism of L-sugars is a growing area of research, and indirect routes connecting this compound to central metabolism are being uncovered. This guide focuses on these peripheral pathways, with a particular emphasis on the erythritol catabolism pathway in the pathogenic bacterium Brucella.

The Indirect Connection: Erythritol Catabolism in Brucella

Brucella species, the causative agents of brucellosis, exhibit a well-characterized metabolic pathway that enables them to utilize erythritol, a four-carbon sugar alcohol, as a carbon source. This pathway is of particular interest as it involves L-form sugar intermediates and ultimately feeds into the pentose phosphate pathway via D-erythrose-4-phosphate[3][4][5].

The pathway begins with the phosphorylation of erythritol to L-erythritol-4-phosphate by the enzyme erythritol kinase (EryA)[3][6]. This is followed by a series of enzymatic reactions that convert L-erythritol-4-phosphate into D-erythrose-4-phosphate, which then enters the non-oxidative branch of the PPP[3][5][7].

Enzymatic Steps of the Brucella Erythritol Catabolic Pathway

The conversion of erythritol to D-erythrose-4-phosphate in Brucella abortus is catalyzed by a series of five enzymes encoded by the ery operon[3][5][8]:

  • Erythritol Kinase (EryA): Phosphorylates erythritol to L-erythritol-4-phosphate.

  • L-Erythritol-4-phosphate Dehydrogenase (EryB): Oxidizes L-erythritol-4-phosphate to L-3-tetrulose-4-phosphate.

  • Tetrulose-4-phosphate Racemase (EryC): Catalyzes the racemization of L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate.

  • D-3-Tetrulose-4-phosphate Isomerase (TpiA2/EryH): Isomerizes D-3-tetrulose-4-phosphate to D-erythrulose-4-phosphate.

  • D-Erythrose-4-phosphate Isomerase (RpiB/EryI): Isomerizes D-erythrulose-4-phosphate to D-erythrose-4-phosphate.

The final product, D-erythrose-4-phosphate, is then available to enter the pentose phosphate pathway.

Erythritol_Catabolism Erythritol Erythritol LE4P L-Erythritol-4-P Erythritol->LE4P EryA (Erythritol Kinase) L3T4P L-3-Tetrulose-4-P LE4P->L3T4P EryB (L-Erythritol-4-P Dehydrogenase) D3T4P D-3-Tetrulose-4-P L3T4P->D3T4P EryC (Tetrulose-4-P Racemase) DE4P D-Erythrulose-4-P D3T4P->DE4P TpiA2/EryH (D-3-Tetrulose-4-P Isomerase) E4P D-Erythrose-4-P DE4P->E4P RpiB/EryI (D-Erythrose-4-P Isomerase) PPP Pentose Phosphate Pathway E4P->PPP

Erythritol Catabolism Pathway in Brucella
Quantitative Data on Pathway Enzymes

EnzymeOrganismSubstrateKmVmaxkcatReference
Erythritol Kinase (EryA)Brucella abortusErythritol0.26 mMNot ReportedNot Reported[9]
Erythritol Kinase (EryA)Brucella abortusATP9.8 mMNot ReportedNot Reported[9]
L-Erythritol-4-P Dehydrogenase (EryB)Brucella abortusL-Erythritol-4-PNot AvailableNot AvailableNot Available
Tetrulose-4-P Racemase (EryC)Brucella abortusL-3-Tetrulose-4-PNot AvailableNot AvailableNot Available
D-3-Tetrulose-4-P Isomerase (TpiA2/EryH)Brucella abortusD-3-Tetrulose-4-PNot AvailableNot AvailableNot Available
D-Erythrose-4-P Isomerase (RpiB/EryI)Brucella abortusD-Erythrulose-4-PNot AvailableNot AvailableNot Available

Production and Other Metabolic Fates of this compound

Although a direct link to the PPP is not established, this compound can be produced from erythritol in a two-step process by certain microorganisms. For instance, Gluconobacter frateurii can oxidize erythritol to L-erythrulose, which is then isomerized to this compound by L-ribose isomerase from Acinetobacter sp.[10].

L_Erythrose_Production Erythritol Erythritol LErythrulose L-Erythrulose Erythritol->LErythrulose Gluconobacter frateurii (Oxidation) LErythrose This compound LErythrulose->LErythrose Acinetobacter sp. L-Ribose Isomerase

Microbial Production of this compound

The metabolic fate of this compound itself is not well-defined in most organisms. The existence of an L-erythrulose 4-kinase suggests a potential for phosphorylation of L-tetroses, which could be a point of entry into other metabolic pathways. However, further research is required to elucidate these connections.

Experimental Protocols

This section provides an overview of the methodologies for the key enzymes involved in the pathways discussed.

Assay for Erythritol Kinase (EryA) Activity

The activity of EryA can be determined by a coupled spectrophotometric assay that measures the formation of ADP[5].

  • Principle: The ADP produced from the phosphorylation of erythritol is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 7.5)

    • MgCl₂

    • ATP

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate kinase

    • Lactate dehydrogenase

    • Erythritol (substrate)

    • Purified EryA enzyme

  • Procedure:

    • Combine all reagents except EryA in a cuvette and incubate to a stable baseline at 30°C.

    • Initiate the reaction by adding the EryA enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for L-Erythritol-4-phosphate Dehydrogenase (EryB) Activity

The activity of EryB can be measured by monitoring the reduction of an artificial electron acceptor[5].

  • Principle: EryB catalyzes the oxidation of L-erythritol-4-phosphate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), leading to a change in its absorbance.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • L-Erythritol-4-phosphate (substrate)

    • DCPIP

    • Purified EryB enzyme

  • Procedure:

    • Combine the buffer, substrate, and DCPIP in a cuvette.

    • Initiate the reaction by adding the EryB enzyme.

    • Monitor the decrease in absorbance of DCPIP at 600 nm.

    • Calculate the enzyme activity based on the rate of DCPIP reduction.

Coupled Assay for EryC, TpiA2, and RpiB Activity

The combined activity of the three isomerases can be determined by a coupled assay that ultimately measures the formation of D-erythrose-4-phosphate[5][11].

  • Principle: The product of the three-enzyme cascade, D-erythrose-4-phosphate, is used as a substrate by D-erythrose-4-phosphate dehydrogenase (E4PDH), which catalyzes its oxidation with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is monitored.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • L-3-Tetrulose-4-phosphate (initial substrate)

    • NAD⁺

    • Purified EryC, TpiA2, and RpiB enzymes

    • Purified E4PDH (coupling enzyme)

  • Procedure:

    • Combine the buffer, L-3-tetrulose-4-phosphate, and NAD⁺ in a cuvette.

    • Add the purified EryC, TpiA2, and RpiB enzymes.

    • Initiate the coupled reaction by adding E4PDH.

    • Monitor the increase in absorbance at 340 nm.

    • Calculate the rate of D-erythrose-4-phosphate formation based on the rate of NADH production.

Experimental_Workflow cluster_EryA EryA Assay cluster_EryB EryB Assay cluster_Isomerases Isomerase Cascade Assay EryA_1 Reaction Mix (ATP, PEP, NADH, PK, LDH) EryA_2 Add Erythritol EryA_1->EryA_2 EryA_3 Add EryA EryA_2->EryA_3 EryA_4 Monitor A340 nm (NADH oxidation) EryA_3->EryA_4 EryB_1 Reaction Mix (Buffer, L-E4P, DCPIP) EryB_2 Add EryB EryB_1->EryB_2 EryB_3 Monitor A600 nm (DCPIP reduction) EryB_2->EryB_3 Iso_1 Reaction Mix (Buffer, L-3T4P, NAD+) Iso_2 Add EryC, TpiA2, RpiB Iso_1->Iso_2 Iso_3 Add E4PDH Iso_2->Iso_3 Iso_4 Monitor A340 nm (NADH formation) Iso_3->Iso_4

Experimental Workflows for Enzyme Assays

Conclusion and Future Directions

The biological role of this compound in the pentose phosphate pathway is, at present, understood to be indirect. While D-erythrose-4-phosphate is a central metabolite in the PPP, this compound itself does not appear to be a direct participant in this pathway in most organisms studied to date. The erythritol catabolic pathway in Brucella provides a fascinating example of how an L-sugar precursor can be channeled into the central carbon metabolism, ultimately feeding into the PPP.

For researchers, scientists, and drug development professionals, this distinction is critical. Targeting the enzymes of the Brucella erythritol pathway could represent a novel strategy for the development of therapeutics against brucellosis. Furthermore, the elucidation of this unique pathway opens up new avenues for metabolic engineering and the production of valuable chiral compounds.

Future research should focus on several key areas:

  • Elucidation of Kinetic Parameters: A thorough kinetic characterization of the enzymes in the Brucella erythritol pathway is necessary for a complete understanding of its regulation and flux.

  • Investigation of this compound Phosphorylation: Studies are needed to determine if specific or promiscuous kinases can phosphorylate this compound to this compound-4-phosphate in various organisms and to identify the subsequent metabolic fate of this phosphorylated sugar.

  • Exploration of Other L-Sugar Metabolic Pathways: A broader investigation into the metabolism of other L-sugars may reveal additional, currently unknown, connections to central metabolic pathways like the PPP.

By addressing these knowledge gaps, the scientific community can gain a more complete picture of the diverse and complex world of carbohydrate metabolism.

References

L-Erythrose as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Erythrose and its role as a metabolic intermediate. It covers its involvement in key metabolic pathways, presents quantitative data on related enzymatic reactions and analytical methods, details relevant experimental protocols, and visualizes complex biological and experimental processes. While much of the detailed metabolic research has focused on its stereoisomer, D-Erythrose, this guide consolidates the available information on this compound and draws comparisons with its more studied counterpart where relevant.

Introduction to this compound

This compound is a four-carbon aldose monosaccharide (a tetrose) with the chemical formula C₄H₈O₄.[1][2] As one of the stereoisomers of erythrose, the "L" designation refers to the configuration of the hydroxyl group on the carbon atom adjacent to the primary alcohol group.[3] this compound and its phosphorylated form, this compound-4-phosphate, are known to be intermediates in specific metabolic pathways.[3][4] While its D-isomer, D-erythrose-4-phosphate, is a well-established intermediate in the pentose (B10789219) phosphate (B84403) pathway and the biosynthesis of aromatic amino acids in most organisms, the metabolic roles of this compound are more specialized.[1][5][6]

Metabolic Pathways Involving Erythrose Isomers

The primary metabolic significance of erythrose is in its phosphorylated form, erythrose-4-phosphate (E4P). D-Erythrose-4-phosphate is a key node in central carbon metabolism, linking the pentose phosphate pathway (PPP) with the biosynthesis of aromatic compounds.

The Pentose Phosphate Pathway (Non-Oxidative Branch)

In most organisms, D-Erythrose-4-phosphate is a central intermediate in the non-oxidative phase of the pentose phosphate pathway.[6][7] It is formed, along with xylulose-5-phosphate, from fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate in a reaction catalyzed by transketolase.[7] E4P can then be used as a substrate, along with phosphoenolpyruvate (B93156) (PEP), for the synthesis of aromatic amino acids via the shikimate pathway.[1][5]

pentose_phosphate_pathway cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway F6P Fructose-6-Phosphate E4P D-Erythrose-4-Phosphate F6P->E4P Transketolase G3P Glyceraldehyde-3-Phosphate G3P->E4P R5P Ribose-5-Phosphate G3P->R5P S7P Sedoheptulose-7-Phosphate E4P->S7P Transaldolase Aromatic Aromatic Amino Acids E4P->Aromatic X5P Xylulose-5-Phosphate X5P->S7P S7P->R5P Transketolase PEP Phosphoenolpyruvate PEP->Aromatic DAHP Synthase

Caption: D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway.
Erythritol (B158007) Catabolism in Brucella

Certain bacteria, such as Brucella, can utilize erythritol as a carbon source. This pathway involves the conversion of erythritol to L-erythritol-4-phosphate and then to L-3-tetrulose-4-phosphate.[4][8] A series of three isomerase enzymes (EryC, TpiA2, and RpiB) subsequently convert L-3-tetrulose-4-phosphate into D-erythrose-4-phosphate, which then enters the pentose phosphate pathway.[4][7] This represents a specialized route for funneling a four-carbon polyol into central metabolism.

brucella_erythritol_pathway Erythritol Erythritol L_Erythritol_4P L-Erythritol-4-Phosphate Erythritol->L_Erythritol_4P EryA (Kinase) L_3_Tetrulose_4P L-3-Tetrulose-4-Phosphate L_Erythritol_4P->L_3_Tetrulose_4P EryB (Dehydrogenase) D_Erythrose_4P D-Erythrose-4-Phosphate L_3_Tetrulose_4P->D_Erythrose_4P EryC, TpiA2, RpiB (Isomerases) PPP Pentose Phosphate Pathway D_Erythrose_4P->PPP

Caption: Erythritol catabolic pathway in Brucella leading to D-Erythrose-4-Phosphate.
This compound Production from Erythritol

A two-step process for producing this compound from erythritol has been demonstrated using microbial and enzymatic reactions.[9] The first step involves the complete oxidation of erythritol to L-erythrulose by Gluconobacter frateurii.[9] In the second step, L-erythrulose is isomerized to this compound using L-ribose isomerase from Acinetobacter sp.[9]

Quantitative Data

Quantitative analysis is crucial for understanding the kinetics of enzymes involved in this compound metabolism and for the accurate measurement of this intermediate in biological samples.

Enzyme Kinetic Parameters

While specific kinetic data for enzymes acting on this compound are not widely available, the following table presents data for related enzymes.

EnzymeSubstrateOrganismKm (mM)Reference(s)
D-Erythrose-4-Phosphate DehydrogenaseD-Erythrose-4-PhosphateE. coli-[10]
TransketolaseD-Erythrose-4-PhosphateMammalian-[11]
L-Ribose IsomeraseL-ErythruloseAcinetobacter sp.-[9]

Note: Specific Km values were not provided in the search results but are indicated as measurable parameters.

Performance of Analytical Techniques for D-Erythrose Quantification

The accurate quantification of erythrose is essential for metabolic studies. The following table summarizes the performance characteristics of various analytical techniques for D-Erythrose.[12][13]

Analytical TechniquePrincipleLinearity (R²)Limit of Detection (LOD)Precision (%RSD)
HPLC-RIDRefractive index detection>0.99~0.1 mg/mL< 5%
GC-MS (derivatized)Gas chromatography-mass spectrometry>0.995-25 ng/mL3.1-10.0%
Enzymatic AssaySpecific enzymatic conversion>0.99~0.65 µmol/L< 6%

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of erythrose as a metabolic intermediate.

¹³C-Metabolic Flux Analysis (MFA) using D-Erythrose

Metabolic flux analysis using isotopically labeled D-Erythrose is a powerful technique to quantify the in vivo fluxes through the pentose phosphate pathway.[14][15]

Objective: To determine the relative flux through the non-oxidative pentose phosphate pathway.

Materials:

  • Cell line of interest

  • Chemically defined cell culture medium

  • Isotopically labeled D-Erythrose (e.g., [1-¹³C]D-Erythrose or [U-¹³C₄]D-Erythrose)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., ice-cold 60% methanol)

  • Extraction solution (e.g., ice-cold 80% methanol)

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture: Culture cells in a chemically defined medium to a desired confluency.

  • Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled D-Erythrose. The concentration of the tracer should be optimized.

  • Incubation: Incubate the cells under controlled conditions for a duration sufficient to achieve isotopic steady state.

  • Metabolite Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold PBS and then adding a cold quenching solution.

  • Metabolite Extraction: Extract intracellular metabolites using a cold extraction solution. Scrape adherent cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the metabolites and store at -80°C until analysis.

  • Mass Spectrometry Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., sugar phosphates, amino acids).

  • Data Analysis: Correct for natural ¹³C abundance and use computational flux modeling software to estimate intracellular metabolic fluxes.

mfa_workflow cell_culture 1. Cell Culture isotope_labeling 2. Isotope Labeling with ¹³C-D-Erythrose cell_culture->isotope_labeling quenching 3. Metabolite Quenching isotope_labeling->quenching extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. MS Analysis extraction->ms_analysis data_analysis 6. Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Enzymatic Assay for Transketolase Activity

This protocol describes a continuous spectrophotometric assay for transketolase, an enzyme that produces D-Erythrose-4-phosphate.[11]

Objective: To measure the activity of transketolase in a cell lysate or purified enzyme preparation.

Principle: The production of D-Erythrose-4-phosphate is coupled to its oxidation by erythrose-4-phosphate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Materials:

  • Glycylglycine buffer (250 mM, pH 7.7)

  • D-Fructose 6-Phosphate solution (200 mM)

  • D-Erythrose 4-Phosphate solution (100 mM) - for the reverse reaction

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution (2.6 mM)

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme solution

  • Transaldolase enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, substrates (e.g., fructose-6-phosphate and glyceraldehyde-3-phosphate), and coupling enzymes.

  • Equilibration: Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until it is constant.

  • Initiation: Initiate the reaction by adding the transketolase-containing sample to the cuvette.

  • Measurement: Immediately mix and record the change in absorbance at 340 nm for several minutes.

  • Calculation: Calculate the rate of change in absorbance per minute from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹).[11]

Quantification of Erythrose using GC-MS

This protocol provides a general method for the quantification of erythrose in biological samples using Gas Chromatography-Mass Spectrometry after derivatization.[13][16]

Objective: To accurately quantify the concentration of erythrose in a biological matrix.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled erythrose)

  • Protein precipitation agent (e.g., methanol, acetonitrile)

  • Derivatization reagents (e.g., for silylation)

  • GC-MS system

Procedure:

  • Sample Preparation: Spike the sample with the internal standard. Precipitate proteins using a suitable agent.

  • Derivatization: Evaporate the supernatant to dryness and perform a chemical derivatization (e.g., silylation) to make the erythrose volatile.

  • GC-MS Analysis: Inject the derivatized sample onto the GC-MS system. Use an appropriate temperature program for the gas chromatograph to separate the analytes. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: Create a standard curve by analyzing a series of known concentrations of derivatized erythrose standards with the internal standard. Determine the concentration of erythrose in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Role in Signaling and Disease

While this compound is not a classical signaling molecule, its metabolic context gives it an indirect role in cellular processes and disease.

  • Precursor for Biosynthesis: As an intermediate, this compound's availability can influence the rate of production of downstream molecules. For instance, D-Erythrose-4-phosphate is a direct precursor to aromatic amino acids, which are themselves precursors for neurotransmitters (e.g., serotonin, dopamine) and other signaling molecules.[1][5]

  • Glycation: this compound, as a reducing sugar, has the potential to participate in glycation reactions with proteins, leading to the formation of advanced glycation end-products (AGEs).[16][17][18] AGEs are implicated in the pathophysiology of various diseases, including diabetes and neurodegenerative disorders.

  • Schizophrenia: Erythrose has been identified as a potential biomarker associated with schizophrenia.

  • Anti-tumor Effects: D-Erythrose has demonstrated anti-tumor activity in models of colon carcinoma, potentially by inducing acidosis in cancer cells that rely heavily on glycolysis.[19]

Conclusion

This compound is a tetrose sugar that functions as a metabolic intermediate in specific biological pathways. While research on its D-isomer is more extensive, highlighting its crucial role in the pentose phosphate pathway and aromatic amino acid biosynthesis, this compound is involved in specialized metabolic routes such as the microbial degradation of erythritol and can be produced through enzymatic processes. The quantitative analysis of erythrose isomers is essential for understanding metabolic fluxes and their implications in health and disease. The detailed protocols provided in this guide offer a framework for researchers to investigate the metabolic fate and physiological significance of this compound and related compounds. Further research is needed to fully elucidate the specific enzymatic reactions and regulatory mechanisms governing this compound metabolism in various organisms.

References

The Discovery and Isolation of L-Erythrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrose, a four-carbon aldose monosaccharide, represents a molecule of significant interest in various biochemical and synthetic applications. While its enantiomer, D-Erythrose, is found in metabolic pathways, the L-form is a rare sugar that has historically been a target of chemical synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and synthetic methodologies for this compound. It details the classical chemical degradation methods for its preparation from L-arabinose and explores modern enzymatic and microbial production routes. This document furnishes detailed experimental protocols, collates quantitative physicochemical data, and employs visualizations to elucidate the synthetic pathways and its metabolic context.

Introduction

Erythrose was first isolated in 1849 from rhubarb by the French pharmacist Louis-Félix-Joseph Garot.[1] The name is derived from the Greek word erythros, meaning "red," which describes the coloration observed when the substance is heated with an alkali.[1] While the naturally occurring isomer is D-Erythrose, the synthesis of the L-enantiomer, this compound, has been a subject of chemical investigation for over a century. This compound serves as a valuable chiral building block in organic synthesis and is utilized in glycosylation studies.[2] Its involvement in the synthesis of erythritol (B158007) further underscores its biochemical relevance.[3] This guide will delve into the historical and contemporary methods for obtaining this compound, providing practical experimental details and quantitative data for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this monosaccharide.

PropertyValueReference(s)
Molecular Formula C₄H₈O₄[4]
Molecular Weight 120.10 g/mol [4]
Appearance Light yellow syrup[1]
CAS Number 533-49-3[4]
IUPAC Name (2S,3S)-2,3,4-Trihydroxybutanal[4]
Solubility Highly soluble in water[1]
Optical Rotation [α]D²⁴ +11.5° (8 min) → +15.2° (120 min) → +30.5° (final, c=3 in water)[5]
¹³C NMR (D₂O) δ 97.8 (C1), 86.4 (C2), 73.3 (C3), 70.0 (C4)[2]
¹H NMR (D₂O, 600 MHz) δ 5.83 (d, J = 5.0 Hz, 1H), 4.77 (d, J = 5.0 Hz, 1H), 4.31 (d, J = 2.5 Hz, 1H), 3.88 (d, J = 11.0 Hz, 1H), 3.55 (dd, J = 10.9, 2.7 Hz, 1H)[2][6]

Methodologies for Isolation and Synthesis

The preparation of this compound is primarily achieved through chemical synthesis from readily available L-pentoses or via modern biotechnological approaches.

Chemical Synthesis: Chain Shortening of L-Arabinose

Historically, the most common methods for synthesizing this compound involve the degradation of L-arabinose, a five-carbon aldose, to a four-carbon aldose. The two classical methods for this are the Wohl degradation and the Ruff degradation.

The Wohl degradation is a method to shorten the carbon chain of an aldose by one carbon.[7] The process involves the conversion of the aldose to an oxime, followed by dehydration to a nitrile, and subsequent elimination of hydrogen cyanide.[7][8]

L_Arabinose L-Arabinose L_Arabinose_Oxime L-Arabinose Oxime L_Arabinose->L_Arabinose_Oxime 1. NH₂OH·HCl Pentaacetyl_Nitrile Pentaacetyl L-Arabinononitrile L_Arabinose_Oxime->Pentaacetyl_Nitrile 2. Acetic Anhydride (B1165640) L_Erythrose This compound Pentaacetyl_Nitrile->L_Erythrose 3.⁻OH, H₂O

Caption: Wohl degradation of L-Arabinose to this compound.

Experimental Protocol: Wohl Degradation of L-Arabinose

  • Oxime Formation: Dissolve L-arabinose in an aqueous solution of hydroxylamine (B1172632) hydrochloride. The reaction is typically carried out at room temperature until the formation of L-arabinose oxime is complete, which can be monitored by thin-layer chromatography (TLC).

  • Acetylation and Dehydration: The L-arabinose oxime is then treated with acetic anhydride and a catalyst, such as sodium acetate (B1210297), at elevated temperatures. This step results in the acetylation of the hydroxyl groups and the dehydration of the oxime to form the pentaacetyl L-arabinononitrile.

  • Elimination and Hydrolysis: The acetylated nitrile is subsequently treated with a base, such as sodium methoxide (B1231860) in methanol, followed by aqueous workup. This induces the elimination of hydrogen cyanide and the hydrolysis of the acetate esters to yield this compound as a syrup.

  • Purification: The resulting this compound syrup is typically purified by column chromatography on silica (B1680970) gel.

The Ruff degradation is another classical method for shortening the carbon chain of an aldose.[9][10] It involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.[9][11]

L_Arabinose L-Arabinose L_Arabonic_Acid L-Arabonic Acid L_Arabinose->L_Arabonic_Acid 1. Br₂, H₂O L_Erythrose This compound L_Arabonic_Acid->L_Erythrose 2. H₂O₂, Fe³⁺

Caption: Ruff degradation of L-Arabinose to this compound.

Experimental Protocol: Ruff Degradation of L-Arabinose

  • Oxidation to Aldonic Acid: L-arabinose is oxidized to L-arabonic acid using a mild oxidizing agent, such as bromine water. The reaction is typically carried out in an aqueous solution at room temperature.

  • Oxidative Decarboxylation: The L-arabonic acid is then subjected to oxidative decarboxylation using Fenton's reagent (a mixture of hydrogen peroxide and a ferrous salt, often introduced as a ferric salt which is reduced in situ). This reaction cleaves the C1-C2 bond, releasing carbon dioxide and forming this compound.

  • Purification: The reaction mixture is worked up to remove iron salts and any unreacted starting material. The resulting solution containing this compound is concentrated to a syrup and can be further purified by chromatography.

Enzymatic and Microbial Synthesis

More recently, biotechnological methods have been developed for the production of this compound, offering a more sustainable and specific alternative to chemical synthesis. A notable example is the two-step conversion of erythritol to this compound.[12]

Erythritol Erythritol L_Erythrulose L-Erythrulose Erythritol->L_Erythrulose Gluconobacter frateurii L_Erythrose This compound L_Erythrulose->L_Erythrose L-ribose isomerase

Caption: Enzymatic synthesis of this compound from erythritol.

Experimental Protocol: Microbial and Enzymatic Synthesis of this compound

This process involves two main stages: the microbial oxidation of erythritol to L-erythrulose, followed by the enzymatic isomerization of L-erythrulose to this compound.[12]

Step 1: Microbial Oxidation of Erythritol to L-Erythrulose

  • Microorganism and Culture: Gluconobacter frateurii is cultivated in a suitable medium, such as tryptic soy broth supplemented with D-sorbitol, to induce the necessary enzymes.

  • Biotransformation: A washed cell suspension of G. frateurii is incubated with a solution of erythritol (e.g., 10% w/v). The reaction is carried out at 30°C with shaking for approximately 48 hours, during which erythritol is oxidized to L-erythrulose.[12]

  • Monitoring and Harvest: The conversion can be monitored by high-performance liquid chromatography (HPLC). Once the reaction is complete, the cells are removed by centrifugation to yield a solution of L-erythrulose.

Step 2: Enzymatic Isomerization of L-Erythrulose to this compound

  • Enzyme Source: L-ribose isomerase is obtained from a suitable source, such as a mutant strain of Acinetobacter sp. DL-28 grown on a D-lyxose mineral salt medium to induce constitutive enzyme production.[12]

  • Isomerization Reaction: The L-erythrulose solution from the previous step is incubated with the L-ribose isomerase. The reaction is allowed to proceed until equilibrium is reached.

  • Purification: The this compound is isolated from the reaction mixture using ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca²⁺ form).[12] The final product's structure can be confirmed by spectroscopic methods such as IR and NMR.[12]

Quantitative Data from Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/EnzymesReported YieldReference(s)
Wohl Degradation L-ArabinoseNH₂OH·HCl, Acetic Anhydride, BaseVariable, generally moderate[7][8]
Ruff Degradation L-ArabinoseBr₂, H₂O, H₂O₂, Fe³⁺Variable, often low[9][10]
Enzymatic Synthesis ErythritolGluconobacter frateurii, L-ribose isomerase17% overall yield from erythritol (1.7 g from 10 g)[12]

Metabolic Significance

While this compound itself is not a common metabolite, its phosphorylated form, this compound-4-phosphate, can potentially intersect with central metabolic pathways. The D-enantiomer, D-erythrose-4-phosphate, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1] It serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[13] The enzymatic machinery of some organisms may be capable of converting this compound into intermediates that can enter these pathways.

cluster_PPP Pentose Phosphate Pathway cluster_Shikimate Shikimate Pathway F6P Fructose-6-P E4P D-Erythrose-4-P F6P->E4P Transketolase G3P Glyceraldehyde-3-P G3P->E4P Xu5P Xylulose-5-P E4P->Xu5P Transketolase Aromatic_AA Aromatic Amino Acids E4P->Aromatic_AA L_Erythrose This compound L_Erythrose_4P This compound-4-P L_Erythrose->L_Erythrose_4P Kinase (hypothetical) L_Erythrose_4P->E4P Isomerase/Epimerase (hypothetical)

Caption: Hypothetical entry of this compound into central metabolism.

Conclusion

The synthesis and isolation of this compound have evolved from classical chemical degradation methods to more refined enzymatic and microbial processes. While the Wohl and Ruff degradations are of historical significance and still instructive, the biotechnological routes offer advantages in terms of specificity and sustainability. A thorough understanding of these synthetic methods, coupled with a comprehensive knowledge of its physicochemical properties, is crucial for researchers and drug development professionals seeking to utilize this compound as a chiral building block or a tool for biochemical investigations. Further research into novel enzymatic pathways and the metabolic fate of this compound will undoubtedly expand its applications in various scientific disciplines.

References

L-Erythrose in Prebiotic Carbohydrate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The origin of life from non-living matter remains one of the most profound questions in science. Central to this inquiry is the prebiotic synthesis of essential biomolecules, including carbohydrates, which form the structural backbone of nucleic acids (RNA and DNA) and are integral to metabolic processes. Among the simple sugars, the four-carbon aldose, L-erythrose, has emerged as a crucial intermediate in plausible prebiotic pathways leading to the formation of pentoses, such as ribose. This technical guide provides an in-depth exploration of the role of this compound in prebiotic carbohydrate synthesis, focusing on its formation, subsequent reactions, and the analytical methods used for its detection and quantification.

The Formose Reaction: A Primary Route to Prebiotic Sugars

The formose reaction, first described by Aleksandr Butlerov in 1861, is a plausible prebiotic pathway for the synthesis of sugars from formaldehyde (B43269), a simple organic molecule believed to be abundant on the early Earth.[1][2] This autocatalytic reaction, typically proceeding under alkaline conditions and often catalyzed by divalent metal ions or minerals, produces a complex mixture of carbohydrates, including trioses, tetroses, pentoses, and hexoses.[1][2] this compound is a key intermediate in the formose reaction network.

The generally accepted mechanism begins with the slow dimerization of formaldehyde to glycolaldehyde (B1209225). Glycolaldehyde then acts as a catalyst, reacting with formaldehyde to produce glyceraldehyde. An aldol (B89426) addition of formaldehyde to dihydroxyacetone (an isomer of glyceraldehyde) yields a ketotetrose, which can then isomerize to the aldotetroses, erythrose and threose. A retro-aldol reaction of these tetroses can regenerate glycolaldehyde, thus perpetuating the catalytic cycle.[1]

Formose_Reaction_Erythrose cluster_main Formose Reaction Pathway to Erythrose F1 Formaldehyde GA Glycolaldehyde F1->GA F2 Formaldehyde F2->GA GLA Glyceraldehyde GA->GLA + Formaldehyde DHA Dihydroxyacetone GLA->DHA Isomerization KT Ketotetrose DHA->KT + Formaldehyde E This compound KT->E Isomerization T L-Threose KT->T Isomerization E->GA Retro-aldol + Glycolaldehyde

Figure 1: Simplified Formose Reaction pathway leading to this compound.

Quantitative Analysis of Erythrose Formation

The yield of specific sugars in the formose reaction is notoriously low due to the complexity of the reaction network and the instability of the products.[3] However, various catalysts and reaction conditions have been investigated to influence the product distribution.

Catalyst/ConditionStarting Material(s)Temperature (°C)pHErythrose Yield/RatioReference(s)
Ca(OH)₂Formaldehyde, Glycolaldehyde25AlkalineLow, part of a complex mixture[4]
L-Val-L-ValGlycolaldehyde255.5D-Erythrose/L-Erythrose/D-Threose/L-Threose ratio ≈ 10:1:3:3[5]
L-Ala-L-AlaGlycolaldehyde255.5D-Erythrose enantiomeric excess > 60%[5]
OlivineFormaldehyde, Glycolaldehyde80Not specifiedDetected as a product[6]
Electric FieldGlycolaldehydeNot specifiedNot specified(D)-Erythrose synthesized[7]

Stereospecific Synthesis of Tetroses Catalyzed by Dipeptides

A significant advancement in prebiotic carbohydrate synthesis has been the discovery that small peptides can catalyze the stereospecific formation of tetroses from glycolaldehyde.[1][5] This finding is particularly relevant as it provides a potential mechanism for the emergence of homochirality in biological sugars.

Homochiral dipeptides, such as L-Val-L-Val, have been shown to catalyze the self-condensation of glycolaldehyde to produce an excess of D-erythrose.[5] The proposed mechanism involves the formation of an imidazolidinone intermediate between the dipeptide and a molecule of glycolaldehyde. This chiral intermediate then directs the stereochemistry of the subsequent aldol addition of a second glycolaldehyde molecule.[1]

Peptide_Catalysis cluster_catalysis L-Val-L-Val Catalyzed D-Erythrose Synthesis Peptide L-Val-L-Val Imidazolidinone Imidazolidinone Intermediate Peptide->Imidazolidinone GA1 Glycolaldehyde GA1->Imidazolidinone Erythrose D-Erythrose Imidazolidinone->Erythrose + Glycolaldehyde Threose Threose Imidazolidinone->Threose + Glycolaldehyde (minor) GA2 Glycolaldehyde GA2->Erythrose GA2->Threose Peptide_regen L-Val-L-Val (regenerated) Erythrose->Peptide_regen

Figure 2: Proposed catalytic cycle for the stereospecific synthesis of D-Erythrose.

Experimental Protocols

General Protocol for the Formose Reaction

This protocol provides a general framework for conducting the formose reaction in a laboratory setting. Researchers should optimize concentrations, temperature, and catalysts based on their specific research goals.

Materials:

  • Formaldehyde solution (e.g., 37% in water)

  • Glycolaldehyde (as an initiator)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or other catalyst

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter

Procedure:

  • Prepare an aqueous solution of the chosen catalyst (e.g., a saturated solution of Ca(OH)₂).

  • In the round-bottom flask, combine deionized water, formaldehyde solution, and glycolaldehyde initiator.

  • Place the flask in the heating mantle or water bath on the magnetic stirrer.

  • Begin stirring and adjust the temperature to the desired level (e.g., 60 °C).

  • Add the catalyst solution to initiate the reaction. The solution will typically turn yellow and then brown as the reaction progresses.

  • Monitor the pH of the reaction and adjust as necessary with the catalyst solution.

  • Take aliquots of the reaction mixture at various time points for analysis.

  • Quench the reaction in the aliquots by adding a small amount of acid to neutralize the catalyst.

  • Store the quenched samples for analysis by techniques such as GC-MS or HPLC.

Protocol for Dipeptide-Catalyzed Tetrose Synthesis

This protocol is adapted from studies on the stereospecific synthesis of tetroses.[5]

Materials:

  • Glycolaldehyde

  • L-Val-L-Val or other dipeptide catalyst

  • Triethylammonium acetate (B1210297) buffer (or other suitable buffer)

  • Deionized water

  • Reaction vials

  • Thermostated shaker or water bath

Procedure:

  • Prepare the buffer solution at the desired pH (e.g., 5.5).

  • Dissolve the glycolaldehyde and the dipeptide catalyst in the buffer solution in a reaction vial.

  • Seal the vial and place it in a thermostated shaker or water bath at the desired temperature (e.g., 25 °C).

  • Allow the reaction to proceed for the desired amount of time (e.g., 18-24 hours).

  • At the end of the reaction period, quench the reaction by freezing the sample or by adding a quenching agent.

  • Prepare the sample for analysis, which may involve derivatization for GC-MS.

Analytical Protocol: GC-MS Analysis of Tetroses (Aldonitrile Acetate Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of sugars in complex mixtures. Derivatization is necessary to make the non-volatile sugars amenable to GC analysis. The aldononitrile acetate derivatization is a common method for aldoses.[8][9]

Materials:

  • Dried sample containing sugars

  • Pyridine

  • Hydroxylamine (B1172632) hydrochloride

  • Acetic anhydride

  • Internal standard (e.g., myo-inositol)

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: Lyophilize the aqueous sample to dryness.

  • Oximation:

    • To the dried sample, add a solution of hydroxylamine hydrochloride in pyridine.

    • Heat the mixture (e.g., at 75-90 °C) for a set time (e.g., 30-60 minutes) to form the oximes.

  • Acetylation:

    • Cool the sample and add acetic anhydride.

    • Heat the mixture again (e.g., at 90 °C) for a set time (e.g., 60 minutes) to form the aldononitrile acetate derivatives.

  • Workup:

    • Cool the sample and evaporate the excess reagents under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic phase with water to remove any remaining reagents.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the different sugar derivatives.

    • Identify the peaks based on their retention times and mass spectra compared to authentic standards.

    • Quantify the sugars using the internal standard.

Analytical_Workflow cluster_analysis GC-MS Analysis Workflow for Prebiotic Sugars Sample Aqueous Sample from Prebiotic Synthesis Lyophilize Lyophilization Sample->Lyophilize Derivatize Derivatization (e.g., Aldonitrile Acetate) Lyophilize->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Phosphorylation cluster_phos Prebiotic Phosphorylation of this compound Erythrose This compound E4P Erythrose-4-Phosphate Erythrose->E4P Phosphate Phosphate Source (e.g., Phosphate Minerals) Phosphate->E4P + Activating Conditions (Heat, Wet-Dry Cycles)

References

L-Erythrose: An In-depth Technical Guide on Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Erythrose, a rare aldotetrose sugar. Given its limited natural abundance, this document focuses on its indirect sourcing through microbial biotransformation, details advanced analytical techniques for its quantification, and explores potential metabolic pathways.

Natural Sources and Abundance of this compound

This compound is the L-enantiomer of erythrose and is considered a rare sugar, meaning it is not found in significant quantities in nature.[1] While its D-isomer, D-Erythrose, was first isolated from rhubarb, there is a notable lack of quantitative data on the natural occurrence of this compound in plants, fruits, vegetables, or fermented foods.[2]

The primary route to obtaining this compound is through the microbial conversion of the readily available polyol, erythritol (B158007).[3][4] Erythritol itself is found naturally in some fruits like watermelons, pears, and grapes, as well as in fermented foods.[5] Consequently, these natural sources of erythritol can be considered indirect precursors for the production of this compound.

Table 1: Natural Occurrences of Erythritol (A Precursor to this compound)

Natural SourceAbundance of Erythritol
Fruits (e.g., watermelon, pear, grape)Minimal amounts[5]
Fermented FoodsPresent[5]

Microbial Production of this compound from Erythritol

A significant method for producing this compound involves a two-step biotransformation process starting from erythritol.[3][4]

  • Oxidation of Erythritol to L-Erythrulose: The first step is the oxidation of erythritol to L-erythrulose. This is achieved using microorganisms such as Gluconobacter frateurii.[3][4]

  • Isomerization of L-Erythrulose to this compound: The resulting L-erythrulose is then isomerized to this compound using an L-ribose isomerase enzyme, which can be sourced from microorganisms like Acinetobacter sp.[3][4]

Microbial_Production_of_L_Erythrose Erythritol Erythritol L_Erythrulose L-Erythrulose Erythritol->L_Erythrulose Gluconobacter frateurii (Oxidation) L_Erythrose This compound L_Erythrulose->L_Erythrose Acinetobacter sp. (L-ribose isomerase) (Isomerization)

Fig. 1: Microbial production of this compound from erythritol.

Experimental Protocols for Quantification

Accurate quantification of this compound, particularly in the presence of its D-enantiomer, requires chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a chiral column and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector).

    • Chiral Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v) for normal-phase separation. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to D- and this compound based on the retention times of pure standards.

    • Quantify this compound by constructing a calibration curve with known concentrations of an this compound standard.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This highly sensitive and selective method involves the separation of volatile derivatives of the enantiomers on a chiral capillary column, followed by detection using mass spectrometry.

Protocol:

  • Sample Preparation (Derivatization):

    • Dry a small amount of the sample (approx. 1 mg) in a reaction vial under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Chiral Column: Chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min, and hold for 10 minutes.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis:

    • Separate the derivatized enantiomers based on their retention times.

    • Confirm the identity of the peaks by their mass spectra.

    • Quantify this compound using a calibration curve prepared with derivatized this compound standards.

Experimental_Workflow_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Natural Source Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Chiral Separation (HPLC or GC) Injection->Separation Detection Detection (RID, UV, or MS) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification Peak_ID->Quantification

Fig. 2: General experimental workflow for this compound quantification.

Table 2: Comparison of Analytical Techniques for this compound Quantification

FeatureChiral HPLCChiral GC-MS
Principle Differential interaction with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.
Sample Preparation Minimal, direct injection of the sample solution.Derivatization required to increase volatility.
Sensitivity ModerateHigh
Selectivity GoodExcellent
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, RID).GC-MS system with a chiral capillary column.

Metabolic Pathways

Specific signaling or metabolic pathways for this compound are not well-documented in the scientific literature. However, based on the known metabolism of other L-sugars and the role of D-erythrose-4-phosphate, a potential metabolic route can be hypothesized. It is important to note that the following proposed pathway is speculative and requires experimental validation.

Some microorganisms have been shown to utilize L-glucose as a sole carbon source, suggesting the existence of enzymatic machinery capable of processing L-sugars.[6] A plausible, yet unconfirmed, pathway for this compound metabolism could involve its phosphorylation and subsequent entry into a modified pentose (B10789219) phosphate (B84403) pathway or other central metabolic routes.

Putative_L_Erythrose_Metabolism L_Erythrose This compound L_Erythrose_4P This compound-4-Phosphate L_Erythrose->L_Erythrose_4P Putative Kinase Central_Metabolism Central Metabolism (e.g., Modified PPP) L_Erythrose_4P->Central_Metabolism Potential Entry Point

Fig. 3: A putative metabolic pathway for this compound.

Conclusion

This compound remains a rare sugar with no significant identified natural sources. Its availability is primarily through microbial biotransformation from erythritol. For researchers and professionals in drug development, the ability to accurately quantify this compound is crucial, and established chiral separation techniques like HPLC and GC-MS provide reliable methods for this purpose. While its metabolic fate is largely unknown, the study of L-sugar metabolism in various organisms may provide insights into the potential biological roles of this compound. Further research is warranted to explore its natural occurrence, biosynthetic pathways, and physiological functions.

References

An In-depth Technical Guide to the Structure and Fischer Projection of L-Erythrose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physical properties of L-Erythrose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document details the Fischer projection of this compound, summarizes its key quantitative data, and provides an experimental protocol for its enzymatic synthesis.

Chemical Structure and Stereochemistry

This compound is a monosaccharide, specifically an aldotetrose, with the chemical formula C4H8O4.[1][2][3] Its systematic IUPAC name is (2S,3S)-2,3,4-trihydroxybutanal.[4] As a tetrose, it contains a four-carbon backbone. The "aldo-" prefix indicates the presence of an aldehyde functional group (-CHO) at one end of the molecule.[2][5]

This compound is the L-enantiomer of D-Erythrose, meaning they are non-superimposable mirror images of each other.[4][6][7] The stereochemical configuration, which dictates its biological and chemical properties, is defined by the spatial arrangement of the hydroxyl (-OH) groups along the carbon chain.

Fischer Projection of this compound

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule, particularly useful for depicting the stereochemistry of carbohydrates.[8] In the Fischer projection of an aldose, the carbon chain is drawn vertically with the aldehyde group at the top (C1).[8] The horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while the vertical lines represent bonds projecting into the plane of the paper away from the viewer.[8]

For this compound, the hydroxyl groups on both chiral centers (C2 and C3) are positioned on the left side of the carbon backbone.[7][9] This "L" designation is specifically determined by the position of the hydroxyl group on the highest-numbered chiral carbon (C3 in this case), which is on the left.[7]

Below is the Fischer projection of this compound:

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C4H8O4[1][2][4]
Molecular Weight 120.10 g/mol [4][10]
Appearance Colorless, crystalline solid or clear light yellow liquid[2][6][11]
Solubility Soluble in water[2][10]
Specific Rotation [α]D Shows mutarotation: +11.5° (8 min) → +15.2° (120 min) → +30.5° (final, c=3)[1][10]
Melting Point (Phenylosazone derivative) 164 °C[1][10]

Experimental Protocol: Enzymatic Synthesis of this compound

This compound can be synthesized from erythritol (B158007) through a two-step enzymatic process. This method provides a chiral-specific route to this rare sugar.[12][13]

Step 1: Oxidation of Erythritol to L-Erythrulose
  • Microorganism: Gluconobacter frateurii IFO 3254 is utilized for this oxidation step.[12][13]

  • Culture Preparation: The microorganism is grown in a tryptic soy broth (TSB) supplemented with 1% D-sorbitol.[12][13]

  • Reaction Conditions: A washed cell suspension of the cultured G. frateurii is used to carry out the transformation. The reaction is conducted at 30°C with shaking at 170 rpm.[12][13]

  • Substrate Concentration: Erythritol is used at a concentration of 10%.[12][13]

  • Conversion: Under these conditions, approximately 98% of the erythritol is converted to L-erythrulose within 48 hours.[12][13]

Step 2: Isomerization of L-Erythrulose to this compound
  • Enzyme: Constitutively produced L-ribose isomerase (L-RI) from the mutant strain Acinetobacter sp. DL-28 is used for the isomerization.[12][13]

  • Enzyme Source Preparation: The Acinetobacter sp. DL-28 is grown on a D-lyxose mineral salt medium to produce the L-RI.[12]

  • Reaction: The L-erythrulose produced in the first step is used as the substrate for the isomerization reaction.

  • Yield: At equilibrium, the yield of this compound from L-erythrulose is 18%.[12][13]

  • Purification: The final product, this compound, is isolated from the reaction mixture using ion-exchange column chromatography (Dowex 50W-X2, Ca2+).[12][13]

  • Structure Verification: The structure of the purified this compound is confirmed by Infrared (IR) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy after reduction with sodium borohydride (B1222165) (NaBH4).[12]

Signaling Pathways and Logical Relationships

The following diagram illustrates the two-step enzymatic synthesis of this compound from erythritol, highlighting the key components and transformations.

L_Erythrose_Synthesis Erythritol Erythritol L_Erythrulose L-Erythrulose Erythritol->L_Erythrulose Gluconobacter frateurii (Oxidation) L_Erythrose This compound L_Erythrulose->L_Erythrose Acinetobacter sp. L-ribose isomerase (Isomerization)

Caption: Enzymatic synthesis pathway of this compound from Erythritol.

References

The Enzymatic Landscape of L-Erythrose: A Technical Guide for Core Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

L-Erythrose, a four-carbon aldose sugar, and its phosphorylated derivatives are key intermediates in several fundamental metabolic pathways. While its D-isomeric form is a well-established component of the pentose (B10789219) phosphate (B84403) pathway, the enzymatic reactions involving this compound are of growing interest, particularly in the context of microbial metabolism and biotransformation. This technical guide provides an in-depth exploration of the core enzymatic pathways involving this compound, with a focus on the erythritol (B158007) catabolic pathway in Brucella species and the enzymatic reduction of erythrose. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant enzymatic assays, and presents visual diagrams of the metabolic pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a monosaccharide that, while less common than its D-enantiomer, participates in specific and significant enzymatic pathways, particularly within microorganisms. Understanding these pathways is crucial for fields ranging from metabolic engineering to the development of novel antimicrobial agents. This guide focuses on two primary pathways: the catabolism of erythritol, which involves this compound precursors, and the direct enzymatic conversion of erythrose. The enzymes within these pathways present potential targets for therapeutic intervention and are valuable tools for biotechnological applications.

Core Enzymatic Pathways Involving this compound and Its Precursors

The Erythritol Catabolic Pathway in Brucella

Brucella species, facultative intracellular pathogens, utilize erythritol as a preferred carbon source, a process that is linked to their virulence. The catabolic pathway converts erythritol into D-erythrose-4-phosphate, which then enters the pentose phosphate pathway. This pathway involves several enzymes that process L-stereoisomers of erythrose precursors.[1][2][3]

The key enzymatic steps are:

  • Phosphorylation of Erythritol: Erythritol is first phosphorylated by Erythritol Kinase (EryA) to yield L-erythritol-4-phosphate.[1]

  • Oxidation to L-3-Tetrulose-4-Phosphate: L-erythritol-4-phosphate dehydrogenase (EryB) oxidizes L-erythritol-4-phosphate to L-3-tetrulose-4-phosphate.[4]

  • Racemization to D-3-Tetrulose-4-Phosphate: Tetrulose-4-phosphate racemase (EryC) catalyzes the conversion of L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate.[4]

  • Isomerization to D-Erythrulose-4-Phosphate: D-3-tetrulose-4-phosphate isomerase (TpiA2) converts D-3-tetrulose-4-phosphate to D-erythrulose-4-phosphate.

  • Isomerization to D-Erythrose-4-Phosphate: Finally, D-erythrose-4-phosphate isomerase (RpiB) produces D-erythrose-4-phosphate, which feeds into the pentose phosphate pathway.[4]

Erythritol_Catabolism Erythritol Erythritol L_E4P L-Erythritol-4-phosphate Erythritol->L_E4P EryA (Kinase) L_T4P L-3-Tetrulose-4-phosphate L_E4P->L_T4P EryB (Dehydrogenase) D_T4P D-3-Tetrulose-4-phosphate L_T4P->D_T4P EryC (Racemase) D_Eu4P D-Erythrulose-4-phosphate D_T4P->D_Eu4P TpiA2 (Isomerase) D_E4P D-Erythrose-4-phosphate D_Eu4P->D_E4P RpiB (Isomerase) PPP Pentose Phosphate Pathway D_E4P->PPP

Figure 1: Erythritol Catabolic Pathway in Brucella.
Enzymatic Reduction of Erythrose

Erythrose reductase (ER) is a key enzyme that catalyzes the reduction of erythrose to erythritol. This enzyme is found in various yeasts, such as Yarrowia lipolytica and Candida magnoliae, and is important for erythritol production.[4][5][6][7][8] The reaction is typically dependent on NADPH or NADH as a cofactor.

Erythrose_Reduction cluster_reaction L_Erythrose This compound Erythritol Erythritol L_Erythrose->Erythritol Erythrose Reductase (ER) NADP NAD(P)+ Erythritol->NADP NADPH NAD(P)H + H+ NADPH->L_Erythrose

Figure 2: Enzymatic Reduction of this compound to Erythritol.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the aforementioned pathways.

Table 1: Kinetic Parameters and Optimal Conditions for Erythrose Reductase (ER)

Enzyme SourceSubstrateKm (mM)Optimal pHOptimal Temperature (°C)Cofactor
Yarrowia lipolyticaD-Erythrose-3.037NADH
Candida magnoliaeD-Erythrose-7.037NADH/NADPH
Torula corallinaErythrose7.126.040NADPH

Note: Specific activity for Y. lipolytica ER has been reported as 3.24 U/mg.[6] Data for this compound as a substrate for these specific enzymes is limited in the reviewed literature.

Table 2: Kinetic Parameters and Optimal Conditions for Enzymes of the Brucella Erythritol Catabolic Pathway

EnzymeGene NameSubstrateKmVmaxkcatOptimal pHOptimal Temp. (°C)
Erythritol KinaseEryAErythritol, ATPData not available----
L-Erythritol-4-P DehydrogenaseEryBL-Erythritol-4-PData not available----
Tetrulose-4-P RacemaseEryCL-3-Tetrulose-4-PData not available----
D-3-Tetrulose-4-P IsomeraseTpiA2D-3-Tetrulose-4-PData not available----
D-Erythrose-4-P IsomeraseRpiBD-Erythrulose-4-PData not available----

Table 3: Optimal Conditions for L-Ribose Isomerase

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion Requirement
Geobacillus thermodenitrificans7.070Co2+
Thermus thermophilus7.075Cu2+

Experimental Protocols

Expression and Purification of Recombinant Erythrose Reductase from Yarrowia lipolytica

This protocol is adapted from methodologies described for the expression and purification of his-tagged recombinant proteins.[9]

Objective: To obtain purified, active Erythrose Reductase for characterization and assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the Y. lipolytica ER gene with a His-tag.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Homogenization buffer: 50 mM sodium phosphate buffer (pH 7.0), 300 mM NaCl, protease inhibitor cocktail.

  • HisTALON Gravity Column or similar metal-chelate affinity chromatography resin.

  • Washing buffer: 50 mM sodium phosphate buffer (pH 7.0), 300 mM NaCl, 20 mM imidazole.

  • Elution buffer: 50 mM sodium phosphate buffer (pH 7.0), 300 mM NaCl, 150 mM imidazole.

  • Bradford reagent for protein quantification.

  • SDS-PAGE reagents.

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to incubate at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

  • Harvest the cells by centrifugation at 4°C.

  • Resuspend the cell pellet in homogenization buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto the equilibrated metal-chelate affinity column.

  • Wash the column with washing buffer to remove unbound proteins.

  • Elute the His-tagged Erythrose Reductase with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE for purity and quantify the protein concentration using the Bradford assay.

ER_Purification_Workflow Start E. coli with ER Expression Vector Culture Cell Culture and Growth Start->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity Affinity Chromatography (His-tag) Clarification->Affinity Elution Elution of Purified ER Affinity->Elution Analysis Purity and Concentration Analysis (SDS-PAGE, Bradford) Elution->Analysis End Purified Erythrose Reductase Analysis->End

Figure 3: Workflow for Recombinant Erythrose Reductase Purification.
Erythrose Reductase Enzymatic Assay

This protocol is based on spectrophotometrically monitoring the change in absorbance of NADH or NADPH.[5][9]

Objective: To determine the enzymatic activity of Erythrose Reductase.

Materials:

  • Purified Erythrose Reductase.

  • Assay buffer: 50 mM buffer (e.g., glycine-HCl/citrate/phosphate/Tris-HCl) at the optimal pH (e.g., pH 3.0 for Y. lipolytica ER or pH 7.0 for C. magnoliae ER).

  • This compound solution (or D-Erythrose as per literature).

  • NADH or NADPH solution.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, erythrose solution (e.g., 12 mM final concentration), and NADH/NADPH solution (e.g., 4 mM final concentration).

  • Incubate the mixture at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified Erythrose Reductase to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH/NADPH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH/NADPH (6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

The enzymatic pathways involving this compound and its precursors are integral to the metabolism of certain microorganisms and hold significant potential for biotechnological applications. The erythritol catabolic pathway in Brucella highlights a unique route for the assimilation of a four-carbon polyol, with implications for the pathogenicity of this organism. The enzymes in this pathway represent potential targets for the development of novel antimicrobial agents. Furthermore, enzymes such as erythrose reductase are key to the biotechnological production of erythritol, a commercially valuable sugar substitute. While significant progress has been made in identifying and characterizing these enzymes, further research is needed to elucidate the detailed kinetic properties of all enzymes in the Brucella erythritol pathway. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to further explore the fascinating and important roles of this compound in biological systems.

References

L-Erythrose and its Phosphorylated Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Erythrose and its biologically significant phosphorylated derivative, Erythrose-4-phosphate (E4P). It covers their physicochemical properties, synthesis, role in metabolic pathways, and detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic engineering, drug discovery, and biochemical research.

Core Concepts: this compound and Erythrose-4-Phosphate

This compound is a four-carbon aldose sugar, a tetrose, with the chemical formula C₄H₈O₄.[1][2] While D-Erythrose is the more common natural isomer, this compound and its derivatives are also of significant interest in various biological and synthetic contexts.[1] Oxidizing bacteria are capable of utilizing this compound as a sole energy source.[1]

The most biologically significant derivative is D-Erythrose-4-phosphate (E4P), a key intermediate in central carbon metabolism.[3][4] E4P is a crucial component of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[5] It serves as a precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) through the shikimate pathway, making it a molecule of high interest for metabolic engineering and the development of herbicides and antimicrobial agents.[3][4]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₄H₈O₄[6]
Molecular Weight 120.10 g/mol [6]
CAS Number 533-49-3[6]
Solubility in Water 100 mg/mL (832.64 mM)[1]
Solubility in DMSO 5 mg/mL (41.63 mM)[1]
logP -2.2[6]
Hydrogen Bond Donor Count 4[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 3[7]

Biosynthesis and Metabolic Pathways

D-Erythrose-4-phosphate is primarily synthesized in the non-oxidative branch of the pentose phosphate pathway. The key enzyme responsible for its formation is transketolase, which catalyzes the transfer of a two-carbon unit.[8][9]

A notable alternative pathway for D-Erythrose-4-phosphate synthesis is the erythritol (B158007) catabolism pathway found in Brucella. This pathway allows the bacterium to utilize erythritol as a carbon source, converting it to E4P, which then enters the pentose phosphate pathway.[10][11]

Pentose Phosphate Pathway (Non-Oxidative Phase)

The synthesis of D-Erythrose-4-phosphate in the pentose phosphate pathway involves the following key reaction catalyzed by transketolase:

  • Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ D-Erythrose-4-phosphate + Xylulose-5-phosphate [8]

The following diagram illustrates the central role of transketolase in the non-oxidative pentose phosphate pathway.

PentosePhosphatePathway cluster_glycolysis From Glycolysis cluster_ppp Non-Oxidative PPP F6P Fructose-6-Phosphate G3P Glyceraldehyde-3-Phosphate TA Transaldolase G3P->TA E4P D-Erythrose-4-Phosphate TKT2 Transketolase E4P->TKT2 X5P Xylulose-5-Phosphate TKT1 Transketolase X5P->TKT1 X5P->TKT2 S7P Sedoheptulose-7-Phosphate S7P->TA R5P Ribose-5-Phosphate R5P->TKT1 TKT1->G3P TKT1->S7P TKT2->F6P TKT2->G3P TA->F6P TA->E4P ShikimatePathway cluster_input Pathway Inputs E4P D-Erythrose-4-Phosphate DAHPS DAHP Synthase E4P->DAHPS PEP Phosphoenolpyruvate PEP->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate DAHPS->DAHP AromaticAA Aromatic Amino Acids (Trp, Phe, Tyr) DAHP->AromaticAA ErythritolCatabolism Erythritol Erythritol EryA EryA (Kinase) Erythritol->EryA LE4P L-Erythritol-4-Phosphate EryA->LE4P EryB EryB (Dehydrogenase) LE4P->EryB L3T4P L-3-Tetrulose-4-Phosphate EryB->L3T4P EryC EryC (Isomerase) L3T4P->EryC TpiA2 TpiA2 (Isomerase) EryC->TpiA2 RpiB RpiB (Isomerase) TpiA2->RpiB DE4P D-Erythrose-4-Phosphate RpiB->DE4P PPP Pentose Phosphate Pathway DE4P->PPP EnzymaticAssayWorkflow Start Prepare Reaction Mixture (Buffer, F6P, NADH, Coupling Enzymes) AddSample Add Sample containing E4P Start->AddSample AddEnzyme Initiate Reaction with Transaldolase AddSample->AddEnzyme Monitor Monitor Absorbance Decrease at 340 nm AddEnzyme->Monitor Quantify Quantify using Standard Curve Monitor->Quantify

References

Methodological & Application

Synthesis of L-Erythrose from Erythritol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of L-Erythrose from erythritol (B158007), focusing on a well-established two-step biotechnological protocol. This method offers a highly specific and efficient route to this compound, a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules.

Introduction

This compound is a four-carbon aldose that serves as a crucial intermediate in various synthetic pathways. Its synthesis from the readily available polyol, erythritol, has been a subject of significant interest. While chemical synthesis methods for tetroses often suffer from low yields and the need for complex protecting group strategies, a biotechnological approach provides an effective alternative. The protocol detailed below involves an initial microbial oxidation of erythritol to L-erythrulose, followed by an enzymatic isomerization to yield the desired this compound.

Principle of the Method

The conversion of erythritol to this compound is achieved through a sequential two-step biotransformation process:

  • Microbial Oxidation: Whole cells of the bacterium Gluconobacter frateurii are utilized to catalyze the selective oxidation of erythritol at a specific hydroxyl group, yielding L-erythrulose.

  • Enzymatic Isomerization: The resulting L-erythrulose is then isomerized to this compound using the enzyme L-ribose isomerase, sourced from Acinetobacter sp..

This chemoenzymatic cascade offers high selectivity and avoids the harsh reaction conditions and byproducts associated with traditional chemical oxidation methods.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the biotechnological synthesis of this compound from erythritol.[1][2]

ParameterValue
Step 1: Microbial Oxidation
MicroorganismGluconobacter frateurii IFO 3254
SubstrateErythritol
Substrate Concentration10% (w/v)
Reaction Time48 hours
Temperature30°C
Conversion Rate (Erythritol to L-Erythrulose)98%
Step 2: Enzymatic Isomerization
EnzymeL-ribose isomerase (from Acinetobacter sp. DL-28)
SubstrateL-Erythrulose
Yield (this compound from L-Erythrulose)18% (at equilibrium)
Overall Process
Final Yield (this compound from Erythritol)1.7 g from 10 g of erythritol (17%)

Experimental Protocols

Materials and Reagents
  • Erythritol

  • Gluconobacter frateurii IFO 3254

  • Tryptic Soy Broth (TSB)

  • D-Sorbitol

  • Acinetobacter sp. DL-28 (mutant strain)

  • D-Lyxose mineral salt medium

  • Dowex 50W-X2 (Ca2+ form) ion-exchange resin

  • Sodium borohydride (B1222165) (NaBH4) for structural confirmation (optional)

  • Standard laboratory glassware and sterile culture equipment

  • Shaking incubator

  • Centrifuge

  • Chromatography column

Protocol 1: Microbial Oxidation of Erythritol to L-Erythrulose
  • Culture Preparation: Cultivate Gluconobacter frateurii IFO 3254 in Tryptic Soy Broth (TSB) supplemented with 1% D-sorbitol.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation and wash the cell pellet to obtain a washed cell suspension.

  • Reaction Setup: Prepare a reaction mixture containing 10% (w/v) erythritol in a suitable buffer.

  • Initiation of Oxidation: Inoculate the erythritol solution with the washed cell suspension of G. frateurii.

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours.[1][2]

  • Monitoring: Monitor the conversion of erythritol to L-erythrulose using appropriate analytical techniques (e.g., HPLC). The conversion is expected to reach approximately 98% within 48 hours.[1][2]

  • Product Isolation (Intermediate): After the reaction, remove the bacterial cells by centrifugation. The supernatant containing L-erythrulose can be used directly in the next step.

Protocol 2: Enzymatic Isomerization of L-Erythrulose to this compound
  • Enzyme Source: Utilize a constitutively produced L-ribose isomerase from the mutant strain Acinetobacter sp. DL-28, which has been grown on a D-lyxose mineral salt medium.[1][2]

  • Reaction Setup: To the L-erythrulose-containing supernatant from the previous step, add the L-ribose isomerase preparation.

  • Incubation: Incubate the reaction mixture under conditions optimal for the L-ribose isomerase. The reaction will proceed until equilibrium is reached.

  • Equilibrium and Yield: At equilibrium, the yield of this compound from L-erythrulose is approximately 18%.[1][2]

Protocol 3: Purification of this compound
  • Initial Purification: After the enzymatic isomerization, the reaction mixture contains this compound, unreacted L-erythrulose, and other components from the culture medium. Perform simple purification steps such as filtration to remove any remaining cellular debris.

  • Ion-Exchange Chromatography: Load the clarified solution onto an ion-exchange chromatography column packed with Dowex 50W-X2 resin in the Ca2+ form.[1][2]

  • Elution: Elute the column with deionized water. The different components will separate based on their interactions with the resin, allowing for the isolation of this compound.

  • Product Characterization: The structure of the purified this compound can be confirmed by standard analytical methods. For example, reduction with sodium borohydride (NaBH4) followed by Infrared (IR) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the structure.[1][2]

Visualizations

L_Erythrose_Synthesis_Workflow cluster_step1 Step 1: Microbial Oxidation cluster_step2 Step 2: Enzymatic Isomerization cluster_step3 Step 3: Purification Erythritol Erythritol (Substrate) Oxidation Oxidation (30°C, 48h) Erythritol->Oxidation G_frateurii Gluconobacter frateurii (Whole Cells) G_frateurii->Oxidation L_Erythrulose L-Erythrulose (Intermediate) Oxidation->L_Erythrulose Isomerization Isomerization (Equilibrium) L_Erythrulose->Isomerization L_RI L-Ribose Isomerase (from Acinetobacter sp.) L_RI->Isomerization L_Erythrose_mix Reaction Mixture (this compound & L-Erythrulose) Isomerization->L_Erythrose_mix Purification Ion-Exchange Chromatography L_Erythrose_mix->Purification L_Erythrose_final Purified This compound Purification->L_Erythrose_final

Caption: Experimental workflow for the synthesis of this compound from erythritol.

References

Application Notes and Protocols for the Microbial and Enzymatic Synthesis of L-Erythrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrose, a C4 aldose, is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereospecific nature makes it an important intermediate in drug development. This document provides detailed application notes and protocols for the microbial and enzymatic synthesis of this compound, offering a biocatalytic alternative to traditional chemical methods. The primary route detailed involves a two-step process: the microbial oxidation of erythritol (B158007) to L-erythrulose, followed by the enzymatic isomerization of L-erythrulose to this compound.

I. Microbial Synthesis of L-Erythrulose from Erythritol

The first step in the biocatalytic production of this compound is the selective oxidation of meso-erythritol to L-erythrulose. This biotransformation is efficiently carried out by various species of acetic acid bacteria, particularly from the genus Gluconobacter. These microorganisms possess membrane-bound polyol dehydrogenases that catalyze this oxidation with high specificity.

Data Presentation: Microbial Oxidation of Erythritol to L-Erythrulose
MicroorganismSubstrate Conc.Product Conc. (L-Erythrulose)Conversion YieldTime (h)Reference
Gluconobacter frateurii IFO 325410% (w/v)~9.8% (w/v)98%48[1]
Gluconobacter oxydans 621HΔupp BP.8 (resting cells)Not specified242 g/L99% (w/w)Not specified[2]
Gluconobacter oxydans in 15 m³ bioreactorNot specified69.4 g/LNot specified31[3]
Experimental Protocol: Microbial Oxidation of Erythritol

This protocol is based on the method described for Gluconobacter frateurii IFO 3254.[1]

1. Materials and Reagents:

  • Gluconobacter frateurii IFO 3254

  • Tryptic Soy Broth (TSB)

  • D-Sorbitol

  • meso-Erythritol

  • Sterile centrifuge tubes

  • Shaking incubator

  • Bioreactor (optional, for scaled-up production)

2. Cultivation of Gluconobacter frateurii:

  • Prepare Tryptic Soy Broth (TSB) medium supplemented with 1% D-sorbitol.

  • Inoculate the medium with a fresh culture of Gluconobacter frateurii IFO 3254.

  • Incubate the culture at 30°C with shaking at 170 rpm until the late logarithmic growth phase is reached.

3. Whole-Cell Biotransformation:

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.

  • Resuspend the washed cells in a reaction mixture containing 10% (w/v) meso-erythritol in a suitable buffer.

  • Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours.

  • Monitor the conversion of erythritol to L-erythrulose periodically using HPLC.

Workflow for Microbial Synthesis of L-Erythrulose```dot

microbial_synthesis_workflow cluster_cultivation Cultivation of Gluconobacter frateurii cluster_biotransformation Whole-Cell Biotransformation cluster_analysis Analysis inoculation Inoculation in TSB + 1% D-Sorbitol incubation Incubation at 30°C, 170 rpm inoculation->incubation harvesting Harvest and Wash Cells incubation->harvesting resuspension Resuspend in 10% Erythritol Solution harvesting->resuspension reaction Incubation at 30°C, 170 rpm for 48h resuspension->reaction hplc HPLC Analysis of L-Erythrulose reaction->hplc

Caption: Periplasmic oxidation of erythritol in Gluconobacter.

II. Enzymatic Synthesis of this compound from L-Erythrulose

The second step involves the isomerization of the ketose, L-erythrulose, to the aldose, this compound. This reaction is catalyzed by specific isomerases, with L-ribose isomerase being a key enzyme for this conversion.

Data Presentation: Enzymatic Isomerization of L-Erythrulose to this compound
EnzymeSource OrganismSubstrateProductConversion YieldReference
L-Ribose Isomerase (constitutively produced)Acinetobacter sp. DL-28 (mutant strain)L-ErythruloseThis compound18% (at equilibrium)[1]
L-Rhamnose IsomerasePseudomonas stutzeri LL172D,L-ErythruloseD-Erythrose12.9%[3]
D-Arabinose IsomeraseKlebsiella pneumoniae 40bXXD,L-ErythruloseD-Threose9.35%[3]
Experimental Protocol: Enzymatic Isomerization of L-Erythrulose

This protocol is based on the use of L-ribose isomerase from Acinetobacter sp. DL-28. [1] 1. Materials and Reagents:

  • L-Erythrulose (produced from the microbial step or commercially sourced)

  • L-Ribose Isomerase (purified from Acinetobacter sp. DL-28 or commercially available)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Water bath or incubator

  • Ion-exchange chromatography column (e.g., Dowex 50W-X2, Ca²⁺ form) for purification

2. Enzyme Preparation (Purification of L-Ribose Isomerase from Acinetobacter sp. DL-28):

  • Cultivation: Grow the mutant strain of Acinetobacter sp. DL-28 in a D-lyxose mineral salt medium to induce constitutive production of L-ribose isomerase.

  • Cell Lysis: Harvest the cells and lyse them using methods such as sonication or French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Clarification: Centrifuge the cell lysate to remove cell debris.

  • Chromatography:

    • Load the supernatant onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of NaCl.

    • Collect fractions and assay for L-ribose isomerase activity.

    • Pool the active fractions and further purify using gel filtration chromatography (e.g., Sephacryl S-200) if necessary.

  • Enzyme Storage: Store the purified enzyme in a suitable buffer at -20°C or -80°C.

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing L-erythrulose and the purified L-ribose isomerase in the reaction buffer. The optimal concentrations of substrate and enzyme should be determined empirically.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C).

  • Monitor the formation of this compound over time using HPLC. The reaction will proceed until it reaches equilibrium.

4. Product Purification:

  • Terminate the enzymatic reaction, for example, by heat inactivation of the enzyme followed by centrifugation.

  • Load the supernatant onto an ion-exchange chromatography column (e.g., Dowex 50W-X2, Ca²⁺ form) to separate this compound from the remaining L-erythrulose and other components.

  • Elute with deionized water and collect fractions.

  • Analyze the fractions for the presence of this compound and pool the pure fractions.

Workflow for Enzymatic Synthesis of this compound

enzymatic_synthesis_workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_purification_product Product Purification cultivation Cultivate Acinetobacter sp. lysis Cell Lysis cultivation->lysis purification Chromatographic Purification lysis->purification mixing Mix L-Erythrulose and L-Ribose Isomerase purification->mixing incubation Incubate at Optimal Temperature mixing->incubation termination Reaction Termination incubation->termination chromatography Ion-Exchange Chromatography termination->chromatography l_erythrose Pure this compound chromatography->l_erythrose

Caption: Workflow for the enzymatic synthesis of this compound.

III. Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the progress of the synthesis and for the quantification of substrates and products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol for HPLC Analysis of this compound and L-Erythrulose

This protocol provides a general guideline for the HPLC analysis of this compound and its precursor. [4] 1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector. An ultraviolet (UV) detector can be used for L-erythrulose at 277 nm.

2. Chromatographic Conditions:

  • Column: Amino-based column (e.g., Lichrospher 5-NH2, 250 mm x 4.6 mm).

  • Mobile Phase: Acetonitrile:Water (e.g., 90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature (RI): 35°C.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Dilute the samples from the reaction mixture with the mobile phase to fall within the linear range of the standard curve.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

4. Quantification:

  • Prepare standard solutions of meso-erythritol, L-erythrulose, and this compound of known concentrations.

  • Generate a standard curve for each compound by plotting peak area against concentration.

  • Determine the concentration of each compound in the samples by interpolating their peak areas on the respective standard curves.

Conclusion

The microbial and enzymatic synthesis of this compound presents a viable and sustainable alternative to chemical synthesis. The two-step process, involving the microbial oxidation of erythritol to L-erythrulose followed by enzymatic isomerization, allows for the production of this valuable chiral building block under mild conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development to establish and optimize the biocatalytic production of this compound. Further research into novel microbial strains and enzymes, as well as process optimization, will continue to enhance the efficiency and economic feasibility of this biotechnological approach.

References

Application Notes and Protocols for the Chemical Synthesis of L-Erythrose from L-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrose is a four-carbon aldose (an aldotetrose) that serves as a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its enantiomer, D-erythrose, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The chemical synthesis of this compound, particularly from a readily available precursor like L-arabinose, is a crucial process for obtaining this important chiral molecule. This document provides detailed protocols for the chemical synthesis of this compound from L-arabinose, focusing on established methods such as the Ruff degradation and lead tetraacetate oxidation.

Overview of Synthetic Strategies

The conversion of L-arabinose to this compound involves the shortening of the carbon chain by one carbon atom, a process known as degradative chain shortening. The two primary chemical methods to achieve this are the Ruff degradation and oxidation with lead tetraacetate.[1] While the Ruff degradation is a classic method, it is often associated with lower yields.[1] In contrast, lead tetraacetate oxidation has been reported to provide significantly higher yields but involves the use of a toxic heavy metal reagent.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the different methods of converting arabinose to erythrose. Note that while the data is primarily reported for the D-enantiomers, the yields are expected to be comparable for the L-enantiomers.

Synthesis MethodStarting MaterialProductReported Yield (%)Reference
Ruff DegradationL-ArabinoseThis compoundTypically low, variable[1]
Lead Tetraacetate OxidationL-ArabinoseThis compoundup to 80%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ruff Degradation

This method involves two main steps: the oxidation of L-arabinose to L-arabinonic acid, followed by oxidative decarboxylation to yield this compound.[2]

Step 1: Oxidation of L-Arabinose to Calcium L-Arabinonate

  • Dissolution: Dissolve L-arabinose in deionized water.

  • Oxidation: Add bromine water dropwise to the stirred solution until a persistent yellow color is observed. This indicates an excess of bromine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Neutralize the excess bromine by bubbling sulfur dioxide gas through the solution or by the careful addition of a small amount of sodium bisulfite solution until the yellow color disappears.

  • Precipitation: Add calcium carbonate to the solution to precipitate calcium L-arabinonate.

  • Isolation: Filter the precipitated calcium L-arabinonate and wash it with cold water.

Step 2: Oxidative Decarboxylation to this compound

  • Reaction Setup: Prepare a solution of the calcium L-arabinonate in water.

  • Reagent Addition: Add a catalytic amount of a ferric salt (e.g., ferric acetate) and then add hydrogen peroxide (30% solution) dropwise to the solution.

  • Reaction Control: The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.

  • Reaction Completion: The reaction is complete when the evolution of carbon dioxide ceases.

  • Workup: Remove the calcium ions by adding a stoichiometric amount of oxalic acid to precipitate calcium oxalate.

  • Purification: Filter off the calcium oxalate. The resulting filtrate containing this compound can be concentrated under reduced pressure and further purified by chromatography.

Protocol 2: Synthesis of this compound via Lead Tetraacetate Oxidation

This method provides a higher yield of this compound compared to the Ruff degradation.[1]

  • Dissolution: Dissolve L-arabinose in glacial acetic acid.

  • Oxidation: Add lead tetraacetate in portions to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Precipitation of Lead Salts: Once the reaction is complete, precipitate the excess lead tetraacetate and other lead salts by adding a solution of oxalic acid in acetic acid.

  • Isolation of Product: Filter the reaction mixture to remove the precipitated lead salts.

  • Purification: The filtrate, containing this compound in acetic acid, can be concentrated under reduced pressure. The crude this compound can then be purified by crystallization or chromatography.

Experimental Workflow Diagrams

experimental_workflow cluster_ruff Ruff Degradation cluster_pb Lead Tetraacetate Oxidation A1 L-Arabinose B1 Oxidation (Br2, H2O) A1->B1 C1 Calcium L-Arabinonate B1->C1 D1 Oxidative Decarboxylation (Fe³⁺, H₂O₂) C1->D1 E1 This compound D1->E1 A2 L-Arabinose B2 Oxidation (Pb(OAc)₄, AcOH) A2->B2 C2 This compound B2->C2

Caption: Comparative workflow of this compound synthesis from L-Arabinose.

Signaling Pathways and Logical Relationships

In the context of these chemical syntheses, there are no signaling pathways. The logical relationship is a direct chemical conversion, as depicted in the experimental workflow diagram.

Conclusion

The chemical synthesis of this compound from L-arabinose can be effectively achieved through methods like the Ruff degradation and lead tetraacetate oxidation. While the Ruff degradation is a well-established method, lead tetraacetate oxidation offers a significant advantage in terms of yield. The choice of method will depend on the desired yield, scale of the reaction, and tolerance for the use of toxic heavy metal reagents. Newer, greener methods such as photocatalysis and enzymatic conversions are also emerging as potential alternatives.[1]

References

Application Note & Protocol: Quantification of L-Erythrose using HPLC-RID

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantification of L-Erythrose in various samples using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This method is applicable to researchers, scientists, and professionals involved in drug development and other fields requiring accurate sugar analysis.

Introduction

This compound, a tetrose carbohydrate, is a key intermediate in various metabolic pathways and is of increasing interest in biotechnology and pharmaceutical research. Accurate quantification of this compound is crucial for studying its metabolic roles and for process optimization in biotechnological production. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) offers a robust, reliable, and cost-effective method for the analysis of non-chromophoric compounds like sugars. The RID is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte, making it ideal for carbohydrate analysis.

This application note describes a validated HPLC-RID method for the quantification of this compound, adaptable to various sample matrices.

Principle of the Method

The separation of this compound is achieved on a specialized carbohydrate analysis column, typically a ligand exchange or an amino-based column.

  • Ligand Exchange Chromatography: This technique utilizes a stationary phase containing metal cations (e.g., Ca2+, Pb2+) that form weak complexes with the hydroxyl groups of the sugars. The differential strength of these interactions leads to the separation of various carbohydrates.

  • Amino Columns: These columns use a silica-based stationary phase bonded with aminopropyl groups. The separation mechanism is based on normal-phase chromatography where the polar stationary phase interacts with the polar sugar molecules.

Following chromatographic separation, the eluting this compound is detected by a Refractive Index Detector. The detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. The resulting signal is proportional to the concentration of this compound in the sample.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Perchloric acid (70%)

  • Potassium carbonate

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

An HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Oven

  • Refractive Index Detector (RID)

  • Chromatography Data System

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below, one based on a ligand exchange column and another on an amino column.

Method 1: Ligand Exchange Chromatography

ParameterCondition
Column Shodex SUGAR SC1011 (or equivalent)
Mobile Phase Deionized Water[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 80 °C[1]
Detector Refractive Index (RI) Detector[1]
Detector Temperature 35 °C (or matched to column temperature)
Injection Volume 10 µL[1]
Run Time Approximately 20 minutes

Method 2: Amino Column Chromatography

ParameterCondition
Column Amino Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)[2]
Flow Rate 0.9 mL/min[2]
Column Temperature 35 °C[2]
Detector Refractive Index (RI) Detector
Detector Temperature 35 °C[2]
Injection Volume 20 µL
Run Time Approximately 25 minutes
Standard Solution Preparation
  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 5 mg/mL). These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general protocols for common sample types.

3.5.1. Aqueous Samples (e.g., Fermentation Broth, Cell Culture Supernatant)

  • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[1]

  • If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the calibration range.

  • The sample is now ready for injection.

3.5.2. Biological Tissues and Cells

  • Homogenization: Homogenize the tissue or cell pellet in a cold extraction solvent (e.g., 80% methanol) on ice.

  • Protein Precipitation: Add an equal volume of cold 0.6 M perchloric acid to the homogenate, vortex, and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with a solution of potassium carbonate. The formation of a precipitate (potassium perchlorate) will occur.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • The sample is now ready for injection.

3.5.3. Plasma/Serum Samples

  • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma or serum.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the peak area versus the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is generally considered acceptable.

  • Quantification: Inject the prepared samples. The concentration of this compound in the samples can be calculated using the regression equation from the calibration curve.

Method Validation Summary

While a specific validation study for this compound was not found in the literature, the following table summarizes typical validation parameters for the HPLC-RID analysis of similar sugars, which can be used as a reference.[2][3]

ParameterTypical Value
Linearity (R²) > 0.998
Linear Range 0.1 - 5 mg/mL
Limit of Detection (LOD) 0.01 - 0.17 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Note: These values are based on the analysis of erythritol (B158007) and other sugars and should be established specifically for this compound in your laboratory.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Create Standards Sample Sample Matrix Extraction Extraction / Precipitation Sample->Extraction Prepare Sample Filtration1 Filtration (0.22 µm) Dilution->Filtration1 Filtration2 Filtration (0.22 µm) Extraction->Filtration2 HPLC HPLC System (Pump, Autosampler, Column Oven) Filtration1->HPLC Inject Standards Filtration2->HPLC Inject Samples Column Carbohydrate Column HPLC->Column RID Refractive Index Detector Column->RID DataSystem Chromatography Data System RID->DataSystem Calibration Calibration Curve Generation DataSystem->Calibration Quantification Quantification of this compound DataSystem->Quantification

Caption: Experimental workflow for this compound quantification.

Key Steps in Protocol Logic

G A 1. Prepare Mobile Phase and Equilibrate System B 2. Prepare this compound Standard Curve Solutions A->B C 3. Prepare Sample: Extraction & Filtration A->C D 4. Inject Standards and Generate Calibration Curve B->D E 5. Inject Samples C->E G 7. Calculate this compound Concentration D->G F 6. Integrate Peak Areas E->F F->G

Caption: Logical flow of the HPLC-RID protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
No peaks or very small peaks Injection issueCheck autosampler and syringe
Detector issueEnsure RID is properly warmed up and balanced
Low sample concentrationConcentrate the sample or inject a larger volume
Broad or tailing peaks Column contaminationFlush the column with a strong solvent
Column degradationReplace the column
Inappropriate mobile phase pHAdjust mobile phase pH
Split peaks Column overloadingDilute the sample
Co-eluting impurityOptimize chromatographic conditions (e.g., mobile phase, temperature)
Baseline drift Detector temperature fluctuationEnsure stable column and detector temperature
Mobile phase contaminationUse fresh, high-purity solvents
Column bleedingCondition the column

Conclusion

The HPLC-RID method provides a reliable and accessible approach for the quantification of this compound in a variety of sample matrices. The protocols outlined in this application note offer a solid foundation for researchers to develop and validate their own methods for this compound analysis. Proper sample preparation and system maintenance are critical for achieving accurate and reproducible results.

References

Application Note: GC-MS Methods for L-Erythrose Detection After Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Erythrose, a four-carbon aldose monosaccharide, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Accurate quantification of this compound in various biological and chemical samples is crucial for metabolic research, biotechnology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for this purpose.[1][2] However, sugars like this compound are non-volatile and highly polar, rendering them unsuitable for direct GC-MS analysis.[3][4] A chemical derivatization step is therefore essential to convert this compound into a volatile and thermally stable compound that can be analyzed by GC.[2][3]

The most common and effective derivatization strategy is a two-step process involving oximation followed by silylation.[5][6] Oximation of the carbonyl group prevents the formation of multiple isomers (tautomers) in the subsequent step, simplifying the resulting chromatogram.[4][7] This is followed by silylation, where active hydrogens on the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, which significantly increases the molecule's volatility.[3][5][7] This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS after methoximation and trimethylsilylation.

Experimental Workflow

The overall process for analyzing this compound involves sample preparation, a two-stage derivatization reaction, and subsequent analysis by the GC-MS system. The logical flow of this procedure is outlined below.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_output Output Sample Sample containing This compound Dry Evaporation to Dryness Sample->Dry MeOx Step 1: Methoximation (MeOx) Dry->MeOx TMS Step 2: Silylation (MSTFA) MeOx->TMS GCMS GC-MS Analysis TMS->GCMS Data Data Acquisition & Processing GCMS->Data Result Quantitative Result Data->Result

A flowchart of the this compound analysis workflow.

Detailed Experimental Protocol

This protocol details the steps for the derivatization and GC-MS analysis of this compound.

1. Materials and Reagents

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • Hexane (B92381) or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., Myristic acid-d27 or Sorbitol)

  • Sample vials (2 mL) with screw caps (B75204) and PTFE septa

  • Nitrogen evaporator or vacuum concentrator

  • Heating block or incubator

  • Vortex mixer

  • GC-MS system with a non-polar capillary column

2. Standard and Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For biological samples, perform a protein precipitation step by adding a cold solvent like methanol, followed by centrifugation.[2]

  • Drying: Transfer a precise volume (e.g., 50-100 µL) of the standard solution or sample supernatant to a 2 mL vial. Evaporate the solvent to complete dryness using a nitrogen evaporator or vacuum concentrator.[2][8] It is critical to remove all water as it interferes with the derivatization reagents.[7][8]

3. Derivatization Procedure

The derivatization process converts the non-volatile sugar into a form suitable for GC analysis.

Derivatization_Process cluster_inputs Inputs cluster_process Two-Step Reaction cluster_output Output Erythrose Dried this compound Sample Step1 Step 1: Methoximation Erythrose->Step1 MeOx_reagent Methoxyamine HCl in Pyridine MeOx_reagent->Step1 MSTFA_reagent MSTFA + 1% TMCS Step2 Step 2: Silylation MSTFA_reagent->Step2 Step1->Step2 Derivative Volatile this compound MeOx-TMS Derivative Step2->Derivative

A diagram of the two-step derivatization process.
  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[6]

    • Add 50 µL of the methoxyamine solution to the dried sample residue.[2]

    • Vortex the vial thoroughly to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes with shaking.[2] Alternative conditions such as 30°C for 90 minutes have also been reported.[6][8]

    • Allow the vial to cool to room temperature.[2]

  • Trimethylsilylation:

    • Add 80-90 µL of MSTFA with 1% TMCS to the vial containing the methoximated sample.[2][8]

    • Seal the vial tightly and vortex thoroughly.

    • Incubate the mixture at 60°C for 45 minutes with shaking.[2] A lower temperature of 37°C for 30 minutes is also commonly used.[6][8]

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now derivatized and ready for GC-MS analysis. If necessary, it can be diluted with hexane or ethyl acetate.[3]

Data Presentation and Quantitative Analysis

GC-MS Instrument Parameters

The following table provides typical instrument parameters for the analysis of derivatized this compound. These settings should be optimized for the specific instrument in use.

ParameterTypical Setting
GC System
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness[9]
Carrier GasHelium, constant flow at 1.0-1.5 mL/min[9][10]
Injection ModeSplitless or Split (e.g., 30:1)[10]
Injection Volume1 µL[9][10]
Inlet Temperature250°C - 280°C[10][11]
Oven ProgramInitial 100°C, hold 2-5 min, ramp 5°C/min to 280°C, hold 5 min[9][10]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C[10]
Transfer Line Temp.280°C[10][11]
Acquisition ModeFull Scan (m/z 50-600) for identification[3]; Selected Ion Monitoring (SIM) for quantification[2]

Quantitative Performance

For accurate quantification, a calibration curve should be constructed using the derivatized this compound standards. The analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[2] Due to the oximation step, this compound will likely produce two distinct chromatographic peaks (syn and anti isomers), which should both be integrated for quantification.[3][4]

ParameterExpected Performance
Characteristic Ions (m/z) 73 (TMS group), 204, 217 (common for monosaccharide derivatives)[3][9]
Linearity (r²) > 0.99[2]
Limit of Detection (LOD) 0.03 - 0.13 mg/L (Analyte dependent)[9][10]
Limit of Quantification (LOQ) 0.13 - 9.51 mg/g (Analyte dependent)[10]
Recovery 90.3% - 114.4% (Analyte dependent)[10]
Intra- & Inter-Assay CV < 15%[9]

Note: The characteristic ions and quantitative values are based on typical TMS-derivatized sugars and should be confirmed experimentally by running a pure this compound standard.[3] The ion at m/z 73 is characteristic of a trimethylsilyl group, while ions like m/z 204 and 217 are often observed for monosaccharide derivatives.[3][9]

References

Application Note and Protocol for L-Erythrose Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrose, a four-carbon aldose monosaccharide, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.[1] Accurate quantification of this compound in biological matrices is crucial for metabolic studies and in the development of therapeutics targeting metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules.[1] However, sugars like this compound are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis.[2][3][4] Chemical derivatization is therefore essential to convert this compound into a volatile and thermally stable derivative that can be readily analyzed by GC-MS.[2][3][4][5][6]

This application note provides a detailed protocol for the derivatization of this compound using a two-step methoximation and silylation procedure. This method effectively reduces the formation of multiple isomers and yields a derivative with excellent chromatographic properties for reliable quantification.[2][3]

Principle

The derivatization process involves two key reactions:

  • Methoximation: The carbonyl group of this compound reacts with methoxyamine hydrochloride to form a methoxime derivative. This step is crucial for protecting the aldehyde group and preventing the formation of multiple anomeric isomers in the subsequent silylation step.[2][7]

  • Silylation: The hydroxyl groups of the methoximated this compound are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction significantly increases the volatility of the molecule, making it amenable to GC-MS analysis.[2][3]

Experimental Protocol

Materials and Reagents:

  • This compound standard

  • Pyridine (B92270) (anhydrous, silylation grade)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Internal Standard (e.g., Sorbitol)

  • Sample vials (2 mL) with screw caps (B75204) and PTFE-lined septa

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge (for biological samples)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Standards: Prepare a stock solution of this compound in pyridine at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with pyridine.

    • Biological Samples: For biological samples such as plasma or tissue homogenates, perform a protein precipitation step by adding four volumes of ice-cold methanol.[1] Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[1] Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[7]

  • Methoximation:

    • To the dried sample or standard, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[2]

    • If using an internal standard, add it at this stage.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes with occasional shaking.[2]

  • Silylation:

    • After the methoximation step, cool the vial to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the vial.[2]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes with shaking.[2]

    • After incubation, cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with hexane.

GC-MS Analysis Parameters:

The following are typical GC-MS parameters and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium at a constant flow rate of 1 mL/min
Oven Temperature ProgramInitial: 70°C for 2 min
Ramp: 5°C/min to 300°C
Hold: 5 min at 300°C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted quantification

Data Presentation

The derivatization of this compound results in the formation of its methoxime-trimethylsilyl (MeOx-TMS) derivative. Due to the formation of syn and anti isomers during methoximation, two chromatographic peaks may be observed for this compound.[2] The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that can be used for its identification and quantification.

Table 1: Representative Quantitative Data and Mass Spectral Information for Derivatized this compound

ParameterValue
Derivative This compound, MeOx-TMS
Expected Retention Time (min) Varies with GC column and conditions
Characteristic Mass Fragments (m/z) 73, 103, 147, 204, 217
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Precision (%RSD) < 15%

Note: The ion at m/z 73 is characteristic of a trimethylsilyl group.[2] Ions at m/z 204 and 217 are often observed for monosaccharide derivatives.[2] The exact retention time and relative abundance of ions should be confirmed by running a pure standard.

Experimental Workflow Diagram

L_Erythrose_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard This compound Standard Drying Evaporation to Dryness Standard->Drying BiologicalSample Biological Sample Extraction Protein Precipitation & Supernatant Collection BiologicalSample->Extraction Extraction->Drying Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) 37°C for 90 min Drying->Methoximation Silylation Step 2: Silylation (MSTFA + 1% TMCS) 37°C for 30 min Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Caption: Workflow for this compound derivatization and GC-MS analysis.

References

Application Notes and Protocols: L-Erythrose as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrose, a C-4 monosaccharide, is a valuable chiral building block for the asymmetric synthesis of complex organic molecules. As the enantiomer of the more commonly utilized D-Erythrose, it provides access to the opposite enantiomers of target molecules, a critical aspect in drug development and stereoselective synthesis where the biological activity of a compound is often dictated by its absolute stereochemistry. The inherent chirality of this compound, with its two stereocenters at C-2 and C-3, offers a rigid stereochemical template to control the formation of new stereocenters in a predictable manner.

These application notes provide an overview of the utility of this compound in asymmetric synthesis, including detailed protocols for key transformations and its application in the total synthesis of natural product enantiomers. The methodologies presented are largely based on established procedures for D-Erythrose, adapted for its enantiomer, this compound.

Applications in Asymmetric Synthesis

The strategic use of this compound as a chiral precursor allows for the efficient construction of molecules with multiple, well-defined stereocenters. Key applications include:

  • Total Synthesis of Unnatural Enantiomers: this compound is an ideal starting material for the synthesis of the unnatural enantiomers of natural products that are typically synthesized from D-sugars. This is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.

  • Synthesis of Chiral Ligands and Auxiliaries: The chiral scaffold of this compound can be elaborated into chiral ligands for asymmetric catalysis or chiral auxiliaries to control the stereochemical outcome of reactions.

  • Preparation of Biologically Active Small Molecules: Its polyhydroxylated structure makes it a suitable precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and carbohydrate-based drugs.

Application Example: Towards the Total Synthesis of (+)-Swainsonine

Based on the well-established synthesis of the natural product (-)-Swainsonine from D-Erythrose, this compound can be employed to synthesize its unnatural enantiomer, (+)-Swainsonine. This indolizidine alkaloid is a potent inhibitor of mannosidase. The synthetic strategy relies on the stereocenters of this compound to establish the correct stereochemistry in the final product.

The overall synthetic workflow can be visualized as follows:

G LErythrose This compound ProtectedErythrose 2,3-O-Isopropylidene-L-erythrose LErythrose->ProtectedErythrose Protection Alkene Terminal Alkene Intermediate ProtectedErythrose->Alkene Wittig Olefination Azide Azide Intermediate Alkene->Azide Mesylation & Azide Displacement Cycloadduct Bicyclic Intermediate Azide->Cycloadduct Intramolecular Cycloaddition Swainsonine (+)-Swainsonine Cycloadduct->Swainsonine Reduction & Deprotection

Caption: Synthetic workflow towards (+)-Swainsonine from this compound.

Experimental Protocols

The following are detailed protocols for key transformations involving this compound derivatives. These are adapted from established procedures for D-Erythrose.

Protocol 1: Protection of this compound

The protection of the hydroxyl groups is a crucial first step to control the reactivity of this compound. Isopropylidene protection of the cis-diols is a common strategy.

Reaction: this compound to 2,3-O-Isopropylidene-L-erythrose

Materials:

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 2,3-O-Isopropylidene-L-erythrose.

Protocol 2: Wittig Olefination for Chain Extension

The Wittig reaction is a versatile method for carbon-carbon bond formation and is used here to extend the carbon chain of the protected this compound.

Reaction: 2,3-O-Isopropylidene-L-erythrose to a terminal alkene.

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2,3-O-Isopropylidene-L-erythrose

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C.

  • In a separate flame-dried flask, dissolve 2,3-O-Isopropylidene-L-erythrose (1.0 eq) in anhydrous THF.

  • Add the solution of the protected erythrose dropwise to the ylide solution over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G PhosphoniumSalt Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base n-BuLi Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane ProtectedErythrose 2,3-O-Isopropylidene- This compound ProtectedErythrose->Oxaphosphetane [2+2] Cycloaddition Alkene Terminal Alkene Oxaphosphetane->Alkene Cycloreversion TriphenylphosphineOxide Triphenylphosphine oxide Oxaphosphetane->TriphenylphosphineOxide

Caption: Wittig reaction workflow for chain extension of protected this compound.

Protocol 3: Grignard Reaction for Diastereoselective Addition

The addition of a Grignard reagent to a protected this compound derivative allows for the formation of a new C-C bond and a new stereocenter with high diastereoselectivity, which is often dictated by Felkin-Anh or chelation-controlled models.

Reaction: Diastereoselective addition of a Grignard reagent to a protected this compound derivative.

Materials:

  • Protected this compound derivative (e.g., 2,3-O-Isopropylidene-L-erythrose)

  • Grignard reagent (e.g., Methylmagnesium bromide in THF)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve the protected this compound derivative (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric alcohol products. The diastereomeric ratio can be determined by ¹H NMR analysis.

G Start Protected this compound Derivative Reaction Nucleophilic Addition (-78 °C) Start->Reaction Grignard Grignard Reagent (R-MgX) Grignard->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Product Diastereomeric Alcohols Workup->Product

Application Notes and Protocols for the Use of L-Erythrose in Glycosylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrose is a naturally occurring four-carbon monosaccharide, an aldose sugar that has been noted for its role in specific metabolic pathways.[1] While its primary documented applications in research are related to the synthesis of erythritol (B158007) and the characterization of erythrose reductase activity, its potential as a tool in broader glycosylation studies is an area of exploratory interest.[1][2] This document provides an overview of the current understanding and presents hypothetical applications and protocols for the use of this compound in studying cellular glycosylation.

Disclaimer: The experimental protocols described herein are proposed based on the chemical nature of this compound and established methodologies in glycosylation research. These are intended as a guide for exploratory studies and are not based on established, validated applications of this compound for these specific purposes.

Principle of Application

The central hypothesis for the use of this compound in glycosylation studies is based on its potential to act as a competitive inhibitor or a metabolic modulator of glycan biosynthesis. As a C4 sugar, it is structurally distinct from the common hexose (B10828440) precursors of major glycosylation pathways, such as glucose and mannose. This structural difference could lead to inhibitory effects on key enzymes within these pathways.

One of the primary pathways for the synthesis of nucleotide sugars, the essential building blocks for glycosylation, is the Hexosamine Biosynthetic Pathway (HBP).[3][4] This pathway integrates glucose, glutamine, acetyl-CoA, and UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for both N-linked and O-linked glycosylation, including the dynamic O-GlcNAcylation of intracellular proteins.[3][5][6] By introducing this compound into a cellular system, it is hypothesized that it may compete with natural substrates for binding to key enzymes in the HBP or other glycosyltransferases, thereby modulating the overall glycosylation landscape.

Potential Applications

  • Modulation of the Hexosamine Biosynthetic Pathway (HBP): this compound could potentially act as a competitive inhibitor of enzymes in the early stages of the HBP, such as phosphoglucose (B3042753) isomerase or phosphomannose isomerase, by mimicking the open-chain or furanose form of the natural hexose phosphate (B84403) substrates.

  • Investigation of O-GlcNAcylation Dynamics: O-GlcNAcylation is a dynamic post-translational modification regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[6][7] By potentially reducing the intracellular pool of UDP-GlcNAc through HBP inhibition, this compound could be used to study the cellular response to decreased O-GlcNAcylation.

  • Probing Glycosyltransferase Specificity: The introduction of a non-natural sugar like this compound could be used to probe the substrate specificity of various glycosyltransferases involved in the elaboration of glycan chains in the Golgi apparatus.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Global N-linked and O-linked Glycosylation in Cultured Cells

Objective: To determine if this compound treatment alters the overall profile of N-linked and O-linked glycans on cellular proteins.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile, cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PNGase F

  • Sodium borohydride (B1222165) (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction (SPE) cartridges

  • MALDI-TOF Mass Spectrometer and matrix (e.g., 2,5-dihydroxybenzoic acid)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in sterile PBS.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM) in fresh complete medium for 24-48 hours. Include a positive control for glycosylation inhibition, such as tunicamycin (B1663573) for N-linked glycans.[8]

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the total protein lysate.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Glycan Release:

    • For N-linked glycans: Denature an aliquot of protein lysate and incubate with PNGase F according to the manufacturer's protocol to release N-glycans.

    • For O-linked glycans: Perform reductive β-elimination using sodium borohydride in a basic solution to release O-glycans.

  • Glycan Purification:

    • Purify the released glycans using C18 SPE cartridges to remove salts and peptides.

  • Mass Spectrometry Analysis:

    • Analyze the purified glycans by MALDI-TOF MS to obtain a profile of the glycan structures.

    • Compare the glycan profiles from untreated and this compound-treated cells to identify any changes in glycan abundance or structure.

Protocol 2: Assessing the Impact of this compound on Protein O-GlcNAcylation

Objective: To determine if this compound treatment affects the level of O-GlcNAcylation on total cellular proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Follow the cell culture and treatment protocol as described in Protocol 1.

    • Lyse cells and determine protein concentration.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each treatment condition by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with an anti-O-GlcNAc antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for O-GlcNAcylated proteins and the loading control.

    • Normalize the O-GlcNAc signal to the loading control and compare the levels between untreated and this compound-treated samples.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Global Glycosylation Changes Induced by this compound Treatment

Treatment ConditionTotal N-Glycan Signal (Arbitrary Units)Relative Abundance of High-Mannose N-Glycans (%)Total O-GlcNAc Level (Normalized to Control)
Control (0 mM this compound)1000 ± 5015 ± 21.00 ± 0.05
1 mM this compound950 ± 4518 ± 30.95 ± 0.06
5 mM this compound780 ± 6025 ± 40.75 ± 0.08
10 mM this compound620 ± 5532 ± 50.60 ± 0.07
25 mM this compound450 ± 4040 ± 60.45 ± 0.05
Tunicamycin (Positive Control)50 ± 10N/A1.02 ± 0.06

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.

Visualizations

Glycosylation_Pathway_Inhibition Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc N_Glycosylation N-Glycosylation UDPGlcNAc->N_Glycosylation O_Glycosylation O-Glycosylation UDPGlcNAc->O_Glycosylation O_GlcNAcylation O-GlcNAcylation UDPGlcNAc->O_GlcNAcylation LErythrose This compound LErythrose->F6P Hypothesized Inhibition LErythrose->GlcN6P

Caption: Hypothesized inhibition of the Hexosamine Biosynthetic Pathway by this compound.

Experimental_Workflow start Cell Culture with This compound Treatment lysis Cell Lysis & Protein Quantification start->lysis glycan_release Glycan Release (N-linked or O-linked) lysis->glycan_release western_blot Western Blot for O-GlcNAcylation lysis->western_blot purification Glycan Purification (SPE) glycan_release->purification ms_analysis MALDI-TOF MS Analysis purification->ms_analysis data_analysis Data Analysis and Comparison ms_analysis->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying the effects of this compound on glycosylation.

Conclusion

While the direct application of this compound in mainstream glycosylation research is not yet established, its unique structure as a four-carbon sugar presents intriguing possibilities for its use as a research tool. The hypothetical applications and protocols provided here offer a framework for investigating its potential to modulate cellular glycosylation pathways. Further research is necessary to validate these proposed uses and to fully understand the impact of this compound on the complex machinery of glycan biosynthesis.

References

Application Notes: Metabolic Flux Analysis Using Isotopically Labeled L-Erythrose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for the quantitative study of metabolic pathways within a biological system.[1] By employing stable isotope-labeled substrates, such as ¹³C-labeled compounds, researchers can trace the flow of atoms through a metabolic network.[2] This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular physiology by quantifying the rates (fluxes) of intracellular reactions.[1][3] Understanding these fluxes is critical in metabolic engineering, biotechnology, and for studying diseases like cancer, which often involve metabolic reprogramming.[1]

L-Erythrose, and its biologically active phosphorylated form D-erythrose-4-phosphate (E4P), is a key intermediate in central carbon metabolism.[4][5] E4P is a crucial node in the pentose (B10789219) phosphate (B84403) pathway (PPP) and serves as a primary precursor for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) via the shikimate pathway.[4][5] Therefore, using isotopically labeled this compound as a tracer allows for the precise interrogation of fluxes through these vital pathways, offering insights into cellular proliferation, response to drug candidates, and metabolic engineering strategies.

These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA experiments using isotopically labeled this compound.

Experimental Workflow and Logical Relationships

The overall workflow for a ¹³C-MFA experiment is a multi-step process that begins with careful experimental design and culminates in the statistical analysis of metabolic fluxes.[1] Each stage is critical for generating accurate and reproducible results.

Metabolic Flux Analysis Workflow Workflow for ¹³C-Metabolic Flux Analysis using this compound cluster_design Phase 1: Design & Setup cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation A Experimental Design (Define Model, Select Tracer) B Cell Culture & Adaptation (Achieve Metabolic Steady State) A->B C Isotope Labeling (Introduce [¹³C]-L-Erythrose) B->C D Quenching & Metabolite Extraction (Halt Metabolism, Collect Samples) C->D E LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) D->E F Data Processing (Correct for Natural Abundance) E->F G Flux Estimation (Computational Modeling) F->G H Statistical Analysis & Biological Interpretation G->H

Caption: Overall workflow for a ¹³C-MFA experiment using this compound.

Key Metabolic Pathways

When [U-¹³C₄]-L-Erythrose is introduced to a biological system, it is metabolized to D-Erythrose-4-Phosphate (E4P). The ¹³C atoms are then traced as E4P enters the non-oxidative Pentose Phosphate Pathway (PPP) and the Shikimate Pathway, allowing for flux determination in these critical branches of metabolism.

Erythrose Metabolic Pathway Metabolic Fate of Labeled this compound Ery [U-¹³C₄]-L-Erythrose (Tracer) E4P [¹³C₄]-Erythrose-4-P Ery->E4P  Phosphorylation PPP Pentose Phosphate Pathway (Non-oxidative) E4P->PPP Shikimate Shikimate Pathway E4P->Shikimate S7P [¹³C₇]-Sedoheptulose-7-P E4P->S7P Transketolase F6P [¹³C₂]-Fructose-6-P PPP->F6P G3P [¹³C₂]-Glyceraldehyde-3-P PPP->G3P DAHP [¹³C₇]-DAHP Shikimate->DAHP DAHP Synthase PEP Phosphoenolpyruvate (from Glycolysis) PEP->Shikimate S7P->PPP Aro_AA [¹³C]-Aromatic Amino Acids (Phe, Tyr, Trp) DAHP->Aro_AA

Caption: Labeled this compound enters central metabolism via E4P.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for culturing cells and introducing the isotopically labeled substrate to achieve isotopic steady state.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they will be in the exponential growth phase at the time of harvest.[1] We recommend seeding to reach 5e5-2e6 cells per well at confluency.

  • Media Preparation: Prepare a custom culture medium where the standard carbon source is replaced or supplemented with the desired concentration of isotopically labeled this compound (e.g., [U-¹³C₄]-L-Erythrose). Ensure all other nutrient concentrations are consistent with standard media.

  • Achieve Metabolic Steady State: Culture cells under controlled conditions to ensure metabolic fluxes are constant over time.[6]

  • Isotope Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled substrate.

    • Introduce the prepared ¹³C-labeled medium to the cells.[6]

  • Achieve Isotopic Steady State: Culture the cells in the labeled medium for a duration sufficient to achieve isotopic steady state, where the labeling patterns of intracellular metabolites become constant. This period should be determined empirically but is often equivalent to at least two to three cell doubling times.[1]

  • Cell Counting: At the time of harvest, determine the cell number from a replicate well for normalization of metabolite data.[1]

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity and efficiently extracting metabolites are crucial for accurate measurements.[1]

  • Preparation: Prepare an ice-cold quenching solution (e.g., 0.9% NaCl in LC-MS grade water) and a cold extraction solvent (e.g., 80% methanol, 20% water v/v, pre-chilled to -20°C or lower).[6]

  • Quenching:

    • Place the culture plate on dry ice.

    • Quickly aspirate the ¹³C-labeled medium.

    • Immediately wash the cells twice with 1-2 mL of the ice-cold quenching solution to completely remove extracellular medium and halt metabolic activity.

  • Extraction:

    • Add 1 mL of the cold extraction solvent to each well.

    • Use a cell scraper to thoroughly scrape the cells and ensure they are suspended in the solvent.[7]

    • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifugation: Vortex the lysate for 10 minutes at 4°C, then centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new labeled tube.[1]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.[1] The dried extract can be stored at -80°C until analysis.[1] A sample drying step may increase variability for some metabolites, so process efficiency should be monitored.[9]

Protocol 3: LC-MS/MS Analysis for Labeled Metabolites

This protocol provides a general framework for analyzing the mass isotopomer distributions (MIDs) of extracted metabolites.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system (LC-MS).[8] High mass accuracy is required to resolve different isotopologues.[10]

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with your chromatography method (e.g., 50-100 µL of 50% methanol).[8]

  • Chromatography:

    • Inject the reconstituted sample onto an appropriate column for separating polar metabolites, such as a hydrophilic interaction chromatography (HILIC) column.

    • Develop a gradient using mobile phases suitable for HILIC separation (e.g., Acetonitrile and Ammonium Acetate buffer).

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites.

    • Acquire data in full scan mode with a high resolution (>60,000) to accurately determine the mass-to-charge ratio (m/z) of different isotopologues.

    • The mass difference between a ¹²C and a ¹³C atom is 1.003355 amu.[10] The software must be set to detect these specific mass shifts to build the mass isotopomer distribution for each metabolite.

  • Data Analysis:

    • Identify peaks corresponding to metabolites of interest based on their accurate mass and retention time.

    • For each identified metabolite, extract the ion intensities for the monoisotopic peak (M+0) and its labeled counterparts (M+1, M+2, etc.).

    • Correct the raw intensity data for the natural abundance of ¹³C and other heavy isotopes to determine the true fractional enrichment from the tracer.[6]

Data Presentation

Quantitative data from ¹³C-MFA experiments are presented in two main forms: the measured Mass Isotopomer Distributions (MIDs) and the calculated metabolic fluxes.

Table 1: Representative Mass Isotopomer Distributions (MIDs)

This table shows hypothetical MIDs for key metabolites downstream of E4P after labeling with [U-¹³C₄]-L-Erythrose. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms derived from the tracer.

MetaboliteConditionM+0M+1M+2M+3M+4M+5M+6M+7
Erythrose-4-P Control0.050.020.030.050.85---
(E4P)Drug Treated0.060.030.040.070.80---
Sedoheptulose-7-P Control0.100.050.150.050.200.050.100.30
(S7P)Drug Treated0.250.100.200.080.150.070.050.10
Phenylalanine Control0.150.050.100.050.250.050.100.25
(Phe)Drug Treated0.400.100.150.050.120.050.080.05

Note: Data are hypothetical and for illustrative purposes.

Table 2: Calculated Metabolic Fluxes

The corrected MIDs, along with extracellular uptake/secretion rates, are used in computational models to estimate intracellular fluxes.[11] Fluxes are typically normalized to a central uptake rate (e.g., glucose uptake) and presented as relative values.

Reaction / PathwayControl Flux (Relative Units)Drug Treated Flux (Relative Units)Fold Change
PPP (Non-oxidative) 35.2 ± 2.118.5 ± 1.9-1.90
Transketolase (E4P -> S7P) 28.1 ± 1.812.4 ± 1.5-2.27
DAHP Synthase 12.5 ± 0.95.1 ± 0.7-2.45
Shikimate Pathway 10.8 ± 0.84.3 ± 0.6-2.51

Note: Data are hypothetical and for illustrative purposes. Flux values represent the net rate of conversion.

The hypothetical data illustrates how a drug treatment could decrease flux through both the pentose phosphate and shikimate pathways, insights that are valuable for understanding the drug's mechanism of action.

References

Application Notes and Protocols for the Purification of L-Erythrose from a Reaction Mixture by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of L-Erythrose from a complex reaction mixture, typically originating from enzymatic synthesis. The methodologies described herein focus on chromatographic techniques to achieve high purity this compound suitable for research, development, and pharmaceutical applications.

Introduction

This compound, a four-carbon aldose, is a valuable chiral building block in the synthesis of various biologically active compounds. Its purification from a reaction mixture is a critical step that often involves the removal of unreacted substrates, enzymes, co-factors, salts, and structurally related sugar isomers, such as L-Threose. Chromatographic methods offer the high resolution required for isolating this compound to a high degree of purity. This document outlines a multi-step purification strategy involving sample preparation followed by a combination of ion-exchange and high-performance liquid chromatography (HPLC).

Overview of the Purification Workflow

The purification process is designed as a sequential strategy to address different types of impurities at each stage, maximizing both purity and yield. The general workflow is as follows:

PurificationWorkflow reaction_mixture Crude Reaction Mixture enzyme_removal Enzyme Removal (Ultrafiltration / Precipitation) reaction_mixture->enzyme_removal desalting Desalting (Size-Exclusion Chromatography) enzyme_removal->desalting ion_exchange Ion-Exchange Chromatography (Bulk Sugar Separation) desalting->ion_exchange preparative_hplc Preparative HPLC (Isomer Separation) ion_exchange->preparative_hplc pure_erythrose High-Purity this compound preparative_hplc->pure_erythrose

Caption: General workflow for the purification of this compound.

Key Challenges in this compound Purification

The primary challenges in purifying this compound from a typical enzymatic reaction mixture include:

  • Enzyme Removal: The biocatalyst used in the synthesis must be completely removed.

  • Separation from Isomers: The diastereomer L-Threose is often a significant impurity due to the stereochemistry of the synthesis and is challenging to separate from this compound due to their similar physical properties.[1]

  • Product Stability: this compound is more stable in neutral to slightly acidic conditions (pH 5-7). Higher pH values can lead to degradation and the formation of byproducts.

  • Removal of Salts: Buffer components and salts from the reaction mixture can interfere with subsequent chromatographic steps and need to be efficiently removed.

Experimental Protocols

This initial step is crucial for preparing the crude reaction mixture for chromatographic purification.

4.1.1. Enzyme Removal

Two common methods for enzyme removal are ultrafiltration and ammonium (B1175870) sulfate (B86663) precipitation.

  • Method A: Ultrafiltration

    • Select an ultrafiltration membrane with a molecular weight cutoff (MWCO) that retains the enzyme (e.g., 10 kDa).

    • Concentrate the crude reaction mixture and then diafilter against deionized water to remove the enzyme and other high molecular weight impurities.

  • Method B: Ammonium Sulfate Precipitation

    • At 4°C, slowly add solid ammonium sulfate to the crude reaction mixture to a final saturation of 60-80% while stirring.

    • Continue stirring for 30 minutes to allow for complete precipitation of the enzyme.

    • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant containing this compound.

4.1.2. Desalting

Desalting is effectively achieved using size-exclusion chromatography.

  • Column: Pack a column with a desalting resin such as Sephadex G-25.

  • Equilibration: Equilibrate the column with several column volumes of deionized water.

  • Sample Loading: Apply the enzyme-free supernatant to the column.

  • Elution: Elute with deionized water. The this compound will elute in the void volume, while the salts will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor for the presence of sugars (e.g., by refractive index or a colorimetric assay) and conductivity to identify the salt-free, sugar-containing fractions.

  • Pooling: Pool the fractions containing this compound.

Ion-exchange chromatography is a robust method for the bulk separation of this compound from other charged and uncharged species. A study on the production of this compound successfully utilized a cation-exchange resin for purification.[2][3]

4.2.1. Materials

  • Column: Glass or plastic chromatography column.

  • Resin: Strong cation-exchange resin, e.g., Dowex 50W-X2, in the calcium (Ca²⁺) form.[2][3]

  • Mobile Phase: Deionized water.

4.2.2. Procedure

  • Resin Preparation: If not already in the Ca²⁺ form, convert the resin by washing thoroughly with a solution of CaCl₂, followed by extensive washing with deionized water until the eluent is free of chloride ions.

  • Column Packing: Pack the column with the prepared resin to the desired bed height.

  • Equilibration: Equilibrate the column by washing with at least three column volumes of deionized water.

  • Sample Loading: Apply the desalted this compound solution to the top of the column.

  • Elution: Elute the column with deionized water at a controlled flow rate.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound and any impurities.

  • Pooling and Concentration: Pool the fractions containing the purified this compound and concentrate the solution by rotary evaporation under reduced pressure at a temperature not exceeding 40°C.

Table 1: Parameters for Ion-Exchange Chromatography

ParameterValueReference
Stationary Phase Dowex 50W-X2 (Ca²⁺ form)[2][3]
Mobile Phase Deionized Water[2][3]
Flow Rate 0.5 - 2.0 mL/min (laboratory scale)General Practice
Detection Refractive Index (RI)General Practice

The separation of this compound from its diastereomer, L-Threose, requires a high-resolution technique such as preparative HPLC. Ligand-exchange chromatography is particularly effective for this separation.[4]

4.3.1. Materials

  • HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

  • Column: A column specifically designed for sugar separations, such as a Shodex SUGAR SC1011.[4]

  • Mobile Phase: HPLC-grade deionized water.

  • Sample: Concentrated this compound fraction from the ion-exchange step, dissolved in the mobile phase.

4.3.2. Procedure

  • System Preparation: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution: Elute the column with deionized water at the optimized flow rate and temperature.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time determined from an analytical run.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a solid.

Table 2: Parameters for Preparative HPLC Separation of this compound and L-Threose

ParameterValueReference
Column Shodex SUGAR SC1011[4]
Mobile Phase Deionized Water[4]
Flow Rate Dependent on column dimensions (e.g., 10-50 mL/min for preparative columns)General Practice
Column Temperature 80°C[4] (Typical for this column)
Detector Refractive Index (RI)[4]
Approx. Retention Time (L-Threose) ~15.8 min (analytical scale)[4]
Approx. Retention Time (this compound) ~16.5 min (analytical scale)[4]

Data Presentation

The following table summarizes the expected outcomes of the purification process, based on literature values for a similar synthesis.[2][3]

Table 3: Summary of a Representative this compound Purification

Purification StageStarting MaterialProductYieldPurity
Enzymatic Reaction & Sample Prep 10 g Erythritol (B158007)Crude this compound Solution-Low
Ion-Exchange Chromatography Crude this compound Solution1.7 g this compound17% (overall from erythritol)>95% (free of non-sugar impurities)
Preparative HPLC Partially Purified this compoundHighly Pure this compound>80% (for this step)>99% (isomerically pure)

Troubleshooting

Table 4: Troubleshooting Guide for this compound Purification

IssuePossible CauseTroubleshooting StepReference
Poor resolution in Ion-Exchange Chromatography Column overloading.Reduce the sample load.[5]
Incorrect resin form.Ensure the resin is fully converted to the Ca²⁺ form.General Practice
Poor resolution between this compound and L-Threose in HPLC Suboptimal flow rate.Lower the flow rate to increase interaction time.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Inappropriate column.Utilize a column specifically designed for sugar isomer separations.[4]
Low yield of purified this compound Degradation during purification.Maintain pH between 5 and 7 and keep temperatures low where possible.
Irreversible binding to the column.Ensure appropriate elution conditions and clean the column regularly.
Loss during sample preparation.Minimize the number of sample handling steps.

Logical Relationship of Purification Steps

The sequence of purification steps is critical for an efficient process. The following diagram illustrates the logical flow and the primary impurity class removed at each stage.

LogicalFlow start Crude Mixture Enzymes Salts Isomers Byproducts step1 Ultrafiltration/Precipitation Removes Enzymes start->step1 step2 Size-Exclusion Chromatography Removes Salts step1->step2 step3 Ion-Exchange Chromatography Removes Charged Byproducts step2->step3 step4 Preparative HPLC Removes Isomers (L-Threose) step3->step4 end Pure this compound step4->end

Caption: Logical flow of the this compound purification process.

References

Troubleshooting & Optimization

Technical Support Center: L-Erythrose Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome low yields in the enzymatic synthesis of L-Erythrose.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic routes for this compound synthesis?

A1: this compound is a rare aldotetrose that can be produced from erythritol (B158007) through a two-step microbial and enzymatic reaction. The first step involves the oxidation of erythritol to L-erythrulose.[1][2] This is followed by the isomerization of L-erythrulose to this compound using an L-ribose isomerase.[1][2] Another pathway involves the pentose (B10789219) phosphate (B84403) pathway (PPP), where enzymes like transketolase play a key role in the interconversion of sugar phosphates to produce erythrose-4-phosphate, a precursor to this compound.[3][4][5]

Q2: What is a typical yield for the enzymatic synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. For instance, in a two-step conversion of erythritol to this compound, a final yield of 1.7g of this compound from 10g of erythritol has been reported, with the isomerization of L-erythrulose to this compound reaching an equilibrium yield of 18%.[1][2]

Q3: What are the main challenges in purifying this compound from the reaction mixture?

A3: The primary challenges in purifying this compound include separating it from unreacted substrates, enzymes, and structurally similar byproducts like its diastereomer, D-Threose. Due to their similar physical properties, specialized chromatographic techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC) are often required.[1][2]

Troubleshooting Guide for Low this compound Yield

Problem 1: Very low or no this compound is detected in the reaction mixture.

This issue often points to fundamental problems with the reaction components or setup. A systematic check of each component is crucial.

Potential Cause Verification & Solution
Inactive Enzyme Verification: Perform a standard activity assay on your enzyme using a known substrate and optimal conditions to confirm its catalytic activity. Solution: If the enzyme is inactive, use a fresh batch or re-purify your current stock. Ensure proper storage conditions (e.g., temperature, buffer) to maintain enzyme stability.
Suboptimal Cofactor Concentration Verification: For enzymes like transketolase, which depend on cofactors such as thiamine (B1217682) pyrophosphate (TPP) and divalent metal ions (e.g., Mg²⁺), verify their presence and concentration in the reaction mixture. Solution: Titrate the concentrations of TPP and Mg²⁺ to determine the optimal ratio for your specific enzyme.
Incorrect Substrate Concentration Verification: Confirm the concentration and purity of your substrates. High concentrations of some substrates can lead to enzyme inhibition.[6] Solution: Test a range of substrate concentrations to identify the optimal level. A fed-batch approach, where the substrate is added gradually, can help mitigate substrate inhibition.
Presence of Inhibitors Verification: Analyze substrates and buffers for potential inhibitors. Heavy metals or byproducts from substrate synthesis can inhibit enzyme activity.[7] Solution: Use high-purity reagents and ultrapure water. If inhibitors are suspected in the substrate, a pre-purification step may be necessary.
Problem 2: The reaction starts but plateaus at a low conversion rate (e.g., <20%).

When the reaction begins but fails to reach the desired yield, it often indicates issues with reaction equilibrium, enzyme stability, or product inhibition.

Potential Cause Verification & Solution
Thermodynamic Equilibrium Verification: The isomerization of L-erythrulose to this compound is a reversible reaction that reaches equilibrium, which may limit the maximum achievable yield.[1][2] Solution: Consider implementing in-situ product removal techniques to shift the equilibrium towards this compound formation.
Enzyme Instability Verification: The enzyme may lose activity over the course of the reaction due to suboptimal conditions. Solution: Add stabilizing agents like glycerol (B35011) or BSA to the reaction mixture. Immobilizing the enzyme on a solid support can also enhance its stability. Running the reaction at a lower temperature for a longer duration might also improve enzyme longevity.
Product Inhibition Verification: The accumulation of this compound or other byproducts may inhibit the enzyme's activity. Solution: A fed-batch or continuous flow reactor setup can help maintain low product concentrations, thus reducing inhibition.[8] Consider enzyme engineering to develop variants with reduced product inhibition.
Suboptimal pH and Temperature Verification: Check the pH of the reaction buffer and the incubation temperature. Solution: Consult literature for the optimal pH and temperature for your specific enzyme and adjust the reaction conditions accordingly.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

G start Low this compound Yield check_activity Verify Enzyme Activity start->check_activity check_reagents Confirm Reagent Integrity & Concentration start->check_reagents check_conditions Assess Reaction Conditions (pH, Temp) start->check_conditions inactive_enzyme Inactive/Insufficient Enzyme check_activity->inactive_enzyme cofactor_issue Cofactor Issues check_reagents->cofactor_issue substrate_issue Substrate Degradation/Incorrect Conc. check_reagents->substrate_issue suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions optimize_enzyme Optimize Enzyme Concentration inactive_enzyme->optimize_enzyme optimize_cofactors Check and Optimize Cofactors cofactor_issue->optimize_cofactors optimize_substrate Optimize Substrate Concentration substrate_issue->optimize_substrate optimize_conditions Optimize pH and Temperature suboptimal_conditions->optimize_conditions analyze_byproducts Analyze for Byproducts/Side Reactions optimize_enzyme->analyze_byproducts optimize_cofactors->analyze_byproducts optimize_substrate->analyze_byproducts optimize_conditions->analyze_byproducts end Improved this compound Yield analyze_byproducts->end

A stepwise workflow for troubleshooting low this compound yield.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound from L-Erythrulose

This protocol provides a general framework for the isomerization of L-erythrulose to this compound. Optimization of specific parameters will be necessary for your particular enzyme and experimental setup.

1. Enzyme and Substrate Preparation:

  • Prepare a solution of L-ribose isomerase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal enzyme concentration should be determined empirically.

  • Dissolve L-erythrulose in the same buffer to the desired final concentration (e.g., 10% w/v).[1][2]

2. Reaction Setup:

  • Combine the enzyme and substrate solutions in a temperature-controlled vessel.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.[1][2]

3. Reaction Monitoring:

  • Periodically withdraw aliquots from the reaction mixture.

  • Monitor the formation of this compound using analytical techniques such as HPLC or thin-layer chromatography (TLC).

4. Reaction Termination and Product Purification:

  • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

  • Remove the precipitated enzyme by centrifugation.

  • Purify this compound from the supernatant using ion-exchange chromatography.[1][2]

Protocol 2: General Workflow for Enzyme Activity Assay

This protocol outlines a general method for determining the activity of your enzyme stock.

1. Reagent Preparation:

  • Prepare a stock solution of the substrate in the optimal reaction buffer.

  • Prepare serial dilutions of your enzyme in the same buffer.

2. Assay Setup:

  • In a microplate or cuvette, combine the reaction buffer and substrate solution.

  • Equilibrate the mixture to the optimal reaction temperature.

  • Initiate the reaction by adding a known amount of the enzyme.

3. Data Collection:

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the chosen detection method. For example, a coupled assay could be used to link the reaction to the oxidation or reduction of NAD(P)H, which can be monitored at 340 nm.[9]

4. Activity Calculation:

  • Determine the initial reaction velocity from the linear portion of the progress curve.

  • Calculate the specific activity of the enzyme (e.g., in U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizing the this compound Synthesis Pathway

The following diagram illustrates the two-step enzymatic conversion of erythritol to this compound.

G Erythritol Erythritol Oxidation Oxidation (e.g., Gluconobacter frateurii) Erythritol->Oxidation L_Erythrulose L-Erythrulose Isomerization Isomerization (L-ribose isomerase) L_Erythrulose->Isomerization L_Erythrose This compound Oxidation->L_Erythrulose Isomerization->L_Erythrose

Enzymatic synthesis of this compound from Erythritol.

References

Technical Support Center: Managing L-Erythrose Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the degradation of L-Erythrose in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent Experimental Results or Suspected Compound Degradation

  • Symptom: You observe inconsistent results in your assays, such as variable IC50 values in cell-based assays, or a noticeable decrease in the expected concentration of this compound over time.

  • Possible Cause: this compound is susceptible to degradation in aqueous solutions, especially under non-optimal conditions. The primary factors include pH, temperature, and the presence of oxygen.[1][2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your this compound, both in solid form and in solution, has been stored correctly. Improper storage can compromise the integrity of the compound.[3]

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared this compound solutions for your experiments to minimize the impact of degradation over time.[2]

    • Control pH: The stability of this compound is highly pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 5-7).[1][4] In basic environments (pH > 7), degradation occurs much more rapidly.[1] If your experimental conditions require a basic pH, minimize the exposure time.

    • Control Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2][4] If heating is necessary, use the lowest effective temperature and minimize the duration of exposure. Perform experiments at a controlled room temperature or on ice when possible.

    • Minimize Oxygen Exposure: As a reducing sugar, this compound is prone to oxidation, a process enhanced by dissolved oxygen.[2] For sensitive experiments, consider de-gassing your aqueous solutions or working under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Issue 2: Appearance of a Yellow or Brown Color in the this compound Solution

  • Symptom: Your this compound solution, which should be colorless, has developed a yellow or brown tint.

  • Possible Cause: Discoloration is a visual indicator of this compound degradation, often due to polymerization or the formation of other chromophoric byproducts.[2]

  • Troubleshooting Steps:

    • Check for High-Temperature Exposure: Review your protocol to ensure the solution was not subjected to excessive heat.[2]

    • Measure and Adjust pH: An incorrect pH, particularly on the basic side, can accelerate degradation and lead to discoloration.[2]

    • Protect from Light: Store this compound solutions protected from light, as photolytic degradation can also contribute to the formation of colored byproducts.[1][2]

Issue 3: Unexpected Peaks in HPLC or Other Analytical Readouts

  • Symptom: When analyzing your this compound sample via HPLC or another analytical method, you observe multiple unexpected peaks in addition to the main compound peak.

  • Possible Cause: These additional peaks are strong indicators of degradation products.[5] Common degradation pathways for this compound include epimerization to L-Threose, isomerization to L-Erythrulose, and oxidative fragmentation into smaller organic acids.[4]

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that all solvents are of high purity and that the pH of aqueous solutions is within the stable range for this compound.

    • Assess Stability in Your Experimental Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific buffer or cell culture medium under your experimental conditions (e.g., 37°C).[5] Analyze samples at different time points to quantify the remaining parent compound and identify the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The main degradation pathways for this compound in aqueous solutions include:

  • Carbonyl Migration and Isomerization: this compound, an aldose, can isomerize to its corresponding ketose, L-Erythrulose.[4]

  • Epimerization: this compound can convert to its diastereomer, L-Threose, particularly under basic conditions.[4]

  • Aldol Condensation: this compound can undergo self-condensation or cross-condensation reactions, leading to the formation of larger sugar molecules.[4]

  • Oxidative Fragmentation: In the presence of oxidizing agents or under certain pH conditions, this compound can break down into smaller organic acids like formic acid, glycolic acid, and glyceric acid.[4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on pH.[1]

  • Acidic Conditions (pH ~5): Negligible degradation is observed over a 12-hour period.[1]

  • Neutral Conditions (pH ~7): The reaction is relatively slow, with about 10% of the erythrose reacting after 12 hours.[1]

  • Basic Conditions (pH 8.5 and 10): The fastest rates of degradation occur, with most of the erythrose reacting within 12 hours.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, the following storage conditions are recommended:

  • Solid Form: Store in a desiccator, protected from light and moisture.[3]

  • Aqueous Stock Solutions:

    • For short-term storage, refrigeration at 2-8°C is recommended.[3]

    • For long-term storage, aliquot solutions to avoid repeated freeze-thaw cycles and store at -20°C (for up to 1 month) or -80°C (for up to 6 months).[1][3]

    • Protect solutions from light and consider storing under an inert atmosphere (e.g., nitrogen).[1][3]

Q4: My NMR spectrum of this compound in solution is complex with multiple peaks. Why?

A4: In solution, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose forms (α and β anomers). This results in multiple species in solution, each with a distinct set of NMR signals, leading to a complex spectrum.

Quantitative Data Summary

Table 1: Effect of pH on this compound Degradation in Aqueous Solution

pHTemperature (°C)Observation
5.025Negligible degradation over 12 hours.[1]
7.025Approximately 10% degradation after 12 hours.[1]
8.525Most of the erythrose reacts within 12 hours.[1]
10.025Rapid degradation.[1]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationKey Considerations
2-8°CShort-termProtect from light.[3]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.[1][3]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light; store under an inert atmosphere.[1][3]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by HPLC-RID

This protocol describes how to monitor the degradation of this compound under different pH conditions using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

  • Materials:

    • This compound

    • HPLC-grade water

    • Buffers of desired pH (e.g., pH 5, 7, and 9)

    • HPLC system with a refractive index detector

    • Appropriate HPLC column for sugar analysis (e.g., an amino-based column)

  • Procedure:

    • Prepare a stock solution of this compound in HPLC-grade water.

    • Create separate solutions of this compound in the different pH buffers at a known concentration.

    • Incubate these solutions at a controlled temperature (e.g., 25°C or 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot from each solution.

    • If necessary, neutralize the pH of the aliquots to prevent further degradation before analysis.

    • Inject the samples into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

    • Quantify the remaining this compound by comparing the peak area to a calibration curve of this compound standards.

Visualizations

L_Erythrose_Degradation_Pathways LErythrose This compound LErythrulose L-Erythrulose (Ketose Isomer) LErythrose->LErythrulose Carbonyl Migration LThreose L-Threose (Epimer) LErythrose->LThreose Epimerization AldolProducts Aldol Condensation Products (e.g., Larger Sugars) LErythrose->AldolProducts Self-Condensation OxidativeProducts Oxidative Fragmentation Products (e.g., Organic Acids) LErythrose->OxidativeProducts Oxidation

Caption: Major degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow_for_LErythrose_Degradation Start Inconsistent Results or Suspected Degradation CheckStorage Verify Storage Conditions (Solid & Solution) Start->CheckStorage CheckProtocol Review Experimental Protocol Start->CheckProtocol UseFresh Use Freshly Prepared Solutions CheckStorage->UseFresh ControlpH Control pH (Slightly Acidic/Neutral) CheckProtocol->ControlpH ControlTemp Control Temperature (Minimize Heat) CheckProtocol->ControlTemp MinimizeO2 Minimize Oxygen Exposure (Inert Atmosphere) CheckProtocol->MinimizeO2 StabilityTest Perform Time-Course Stability Test (e.g., HPLC) UseFresh->StabilityTest ControlpH->StabilityTest ControlTemp->StabilityTest MinimizeO2->StabilityTest End Optimized & Consistent Experimental Results StabilityTest->End

Caption: Troubleshooting workflow for managing this compound degradation.

References

optimizing L-Erythrose stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of L-Erythrose during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to pH and temperature sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its solutions?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it can be stable for up to three years. For short-term storage, 2-8°C is acceptable. This compound solutions are considerably less stable and should be prepared fresh. If storage is necessary, solutions should be sterile-filtered, aliquoted to avoid freeze-thaw cycles, and stored at -80°C for up to 6 months or at -20°C for up to one month.[1] It is also recommended to store solutions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in a pH range of 4 to 7.[1] In alkaline conditions (pH > 7), degradation is significantly accelerated, leading to base-catalyzed enolization, isomerization to L-erythrulose, and fragmentation into smaller acidic compounds.[1] Acidic conditions (pH < 4) can lead to slow oxidation and acid-catalyzed hydrolysis.[1]

Q3: My this compound solution has turned yellow or brown. What does this indicate and what should I do?

A3: A yellow or brown discoloration is a visual indicator of this compound degradation. This can be caused by exposure to high temperatures, alkaline pH, or the presence of amines, which can lead to caramelization or Maillard reactions. It is recommended to discard the discolored solution and prepare a fresh batch, ensuring that proper storage and handling conditions are maintained.

Q4: Can I sterilize this compound solutions by autoclaving?

A4: Autoclaving is not recommended for this compound solutions. The high temperatures involved will cause significant degradation. Sterilization should be performed by filtration through a 0.22 µm membrane filter.

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for this compound include isomerization to its corresponding ketose, L-erythrulose, especially under basic conditions. It can also undergo oxidative fragmentation, breaking the carbon backbone to form smaller organic acids. Under certain conditions, aldol (B89426) condensation can occur, leading to the formation of larger sugar molecules.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of Solution 1. High Temperature Exposure: Storage at ambient or elevated temperatures. 2. Alkaline pH: Promotes degradation reactions. 3. Contamination: Presence of amines leading to Maillard reaction.1. Store solutions at recommended low temperatures (-20°C or -80°C).[1] 2. Maintain the pH of the solution between 4 and 7 using a suitable buffer (e.g., citrate (B86180) or acetate).[1] 3. Use high-purity solvents and avoid contamination with amine-containing reagents.
Loss of Purity/Potency (Confirmed by Analysis) 1. Improper Storage: Long-term storage at inappropriate temperatures or exposure to light and oxygen. 2. Repeated Freeze-Thaw Cycles: Can damage the molecule in solution. 3. Chemical Incompatibility: Reaction with other components in the formulation.1. Strictly adhere to recommended storage conditions. Prepare fresh solutions when possible.[1] 2. Aliquot solutions into single-use volumes.[1] 3. Evaluate the compatibility of this compound with all other formulation components.
pH Shift in Unbuffered Solutions Formation of Acidic Degradation Products: Oxidation or fragmentation of this compound can generate organic acids.[1]Use a suitable buffer system to maintain a stable pH, particularly for long-term experiments.[1]
Unexpected Peaks in HPLC/LC-MS Analysis Degradation or Isomerization: Formation of degradation products (e.g., organic acids) or isomers (e.g., L-threose, L-erythrulose).1. Confirm the identity of unexpected peaks using mass spectrometry. 2. Review experimental conditions (pH, temperature) to ensure they are within the optimal range for this compound stability. 3. Analyze a fresh sample of this compound to rule out contamination of the starting material.

Data Presentation

Table 1: Summary of this compound Stability under Different pH and Temperature Conditions

pH RangeTemperatureRelative Degradation RatePrimary Degradation Pathways
< 4AmbientLowAcid-catalyzed hydrolysis, slow oxidation[1]
4 - 7AmbientMinimalOptimal stability range[1]
> 7AmbientHigh to Very HighBase-catalyzed enolization, isomerization, aldol condensation, fragmentation[1]
8.540°CHigh (Half-life of ~2 hours for D-Erythrose)Carbonyl migration and epimerization

Experimental Protocols

Protocol: Assessing the Stability of this compound using HPLC

This protocol outlines a general method for evaluating the stability of this compound under various pH and temperature conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Buffers of various pH values (e.g., citrate, phosphate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • 0.22 µm syringe filters

2. Equipment:

  • HPLC system with a Refractive Index (RI) or UV detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87P)

  • pH meter

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.

  • For each condition to be tested, dilute the stock solution in the appropriate buffer to a final concentration of 1 mg/mL in separate vials.

  • Adjust the pH of the solutions as required using a pH meter and small volumes of acid or base.

  • Filter an initial sample (T=0) from each vial through a 0.22 µm syringe filter into an HPLC vial for immediate analysis.

4. Incubation:

  • Place the vials in a temperature-controlled incubator or water bath set to the desired temperature(s).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. If the sample is at an elevated temperature, cool it on ice before analysis to quench the reaction.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for your specific column.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detector: Refractive Index (RI) detector is commonly used. A UV detector at a low wavelength (e.g., 195-210 nm) can also be utilized.[1]

  • Inject the samples from each time point into the HPLC system.

6. Data Analysis:

  • Identify the this compound peak based on its retention time from the T=0 sample.

  • Integrate the peak area of this compound for each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Mandatory Visualizations

L_Erythrose_Degradation_Pathways LErythrose This compound Enediol Enediol Intermediate LErythrose->Enediol Alkaline pH (OH-) Fragmentation Fragmentation Products (e.g., Organic Acids) LErythrose->Fragmentation Oxidizing Agents / pH Aldol Aldol Condensation Products LErythrose->Aldol Basic/Neutral pH LErythrulose L-Erythrulose (Isomerization) Enediol->LErythrulose

Caption: this compound Degradation Pathways

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Buffered Solutions (Varying pH) A->B C Aliquot Samples B->C D Incubate at Different Temperatures C->D E Collect Samples at Time Points D->E F Filter Samples E->F G HPLC Analysis F->G H Quantify this compound and Degradation Products G->H I Analyze Degradation Rate H->I

Caption: this compound Stability Study Workflow

References

identifying and minimizing byproducts in L-Erythrose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and minimization of byproducts during the synthesis of L-Erythrose.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions in a question-and-answer format.

Issue 1: Presence of L-Threose as a Major Impurity

Question: My final product shows a significant contamination with L-Threose. What are the primary causes and how can I improve the stereoselectivity of my synthesis?

Answer: The formation of L-Threose, the C2 epimer of this compound, is a common challenge in this compound synthesis. The primary cause is the epimerization of the C2 hydroxyl group, which can occur under certain reaction conditions. Here’s how to troubleshoot this issue based on your synthetic route:

  • For Chemical Synthesis (e.g., Oxidation of L-Arabitol or Ozonolysis of L-Arabinose):

    • pH Control: Epimerization is often catalyzed by basic or acidic conditions. Maintaining a neutral or slightly acidic pH during the reaction and workup is crucial to minimize the formation of L-Threose.

    • Temperature: Elevated temperatures can accelerate the rate of epimerization. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Protecting Groups: For multi-step syntheses, consider protecting the hydroxyl groups of this compound, particularly the C2 and C3 hydroxyls, as a cyclic acetal (B89532) (e.g., isopropylidene). This strategy locks the stereochemistry and prevents the formation of the enediol intermediate that leads to epimerization.

  • For Enzymatic Synthesis (e.g., Isomerization of L-Erythrulose):

    • Enzyme Specificity: Ensure the enzyme used (e.g., L-ribose isomerase) has high specificity for the desired isomerization and minimal side activity that could lead to epimerization.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of equilibrium mixtures containing both epimers. Monitor the reaction progress and stop it once the optimal yield of this compound is achieved.

Issue 2: Formation of Over-Oxidation or Degradation Products

Question: My reaction mixture contains several unidentified byproducts, and I suspect over-oxidation or degradation of my starting material or product. How can I prevent this?

Answer: Over-oxidation and degradation are common pitfalls in carbohydrate synthesis. Here are some strategies to minimize these side reactions:

  • Stoichiometry of Oxidizing Agent: In oxidation reactions, such as the use of lead tetraacetate or periodate, precise control of the stoichiometry is critical. Using an excess of the oxidizing agent can lead to the cleavage of additional C-C bonds, resulting in smaller, undesired byproducts.

  • Reaction Temperature: Many oxidation and degradation reactions are highly exothermic. Maintaining a low and controlled temperature throughout the reaction is essential.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.

  • Inert Atmosphere: For reactions sensitive to air oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

Issue 3: Difficulty in Separating this compound from Byproducts

Question: I am having trouble purifying this compound from L-Threose and other byproducts due to their similar polarities. What are the recommended purification strategies?

Answer: The separation of sugar isomers is a significant challenge. Here are some effective chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Amino Columns: Columns with amino-functionalized stationary phases are widely used for the separation of simple sugars. A mobile phase of acetonitrile (B52724) and water is typically effective.

    • Ligand Exchange Chromatography: Columns with a stationary phase containing a metal salt (e.g., Ca2+) can provide excellent resolution of sugar epimers. The separation is based on the differential formation of complexes between the sugar hydroxyl groups and the metal ions.

    • Chiral Columns: For analytical and small-scale preparative separations, chiral HPLC columns can offer baseline separation of enantiomers and diastereomers.

  • Column Chromatography:

    • For larger-scale purifications, column chromatography using silica (B1680970) gel can be employed. However, due to the high polarity of sugars, a polar mobile phase system is required, and separation can be challenging. Careful optimization of the eluent system is necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method for this compound is least prone to byproduct formation?

A1: Enzymatic methods, such as the isomerization of L-erythrulose, generally offer the highest selectivity and produce fewer byproducts compared to chemical methods.[1][2] However, the equilibrium of the reaction may limit the final yield. Chemical methods like the oxidation of L-arabitol with lead tetraacetate can also provide high yields with careful control of reaction conditions.

Q2: What are the expected byproducts in the ozonolysis of L-arabinose for this compound synthesis?

A2: Besides the desired this compound, the ozonolysis of L-arabinose can lead to the formation of formic acid and other small acidic byproducts due to over-oxidation. Incomplete reaction can leave unreacted L-arabinose in the mixture.

Q3: How can I quantify the amount of L-Threose in my this compound product?

A3: HPLC is the most common and reliable method for quantifying L-Threose in an this compound sample. Using a calibrated HPLC system with a suitable column (e.g., an amino or ligand exchange column) and a refractive index (RI) detector will allow for accurate quantification.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Associated Byproducts

Synthesis MethodStarting MaterialKey Reagents/EnzymesMajor ByproductsTypical Yield of this compound
Enzymatic Isomerization L-ErythruloseL-Ribose IsomeraseL-Threose (minor)~18% (at equilibrium)[1]
Oxidation L-ArabitolLead TetraacetateL-Threose, over-oxidation productsCan be high with optimized conditions
Ozonolysis L-ArabinoseOzone, reducing agentFormic acid, other small acidsVariable

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of L-Arabitol with Lead Tetraacetate

Objective: To synthesize this compound from L-Arabitol via oxidative cleavage, minimizing the formation of byproducts.

Materials:

  • L-Arabitol

  • Lead (IV) acetate (B1210297) (Pb(OAc)₄)

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve L-Arabitol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add one molar equivalent of lead tetraacetate to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the excess lead tetraacetate by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

  • Filter the mixture to remove the precipitated lead salts.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound as a syrup.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: L-Arabitol reaction Oxidation with Lead Tetraacetate start->reaction quench Quench with NaHCO3 reaction->quench filtration Filtration quench->filtration extraction Extraction with Ethyl Acetate filtration->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography analysis HPLC Analysis chromatography->analysis end end analysis->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound from L-Arabitol.

troubleshooting_byproducts cluster_threose L-Threose Impurity cluster_oxidation Over-oxidation/Degradation issue High Byproduct Formation Detected ph Check pH issue->ph Epimerization Suspected stoich Check Oxidant Stoichiometry issue->stoich Degradation Products Observed temp Check Temperature ph->temp protect Consider Protecting Groups temp->protect solution Minimized Byproducts protect->solution temp2 Lower Reaction Temperature stoich->temp2 time Monitor Reaction Time temp2->time time->solution

Caption: Troubleshooting guide for minimizing byproducts in this compound synthesis.

References

Technical Support Center: L-Erythrose and L-Threose Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of L-Erythrose from its diastereomer, L-threose.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and L-threose so challenging?

A1: The primary challenge in separating this compound and L-threose lies in their structural similarity. They are diastereomers, specifically C2 epimers, meaning they differ only in the stereochemical arrangement at a single chiral center (C2).[1][2] This subtle difference results in very similar physical and chemical properties, such as solubility and polarity, making their separation by standard chromatographic techniques difficult.[1] While enantiomers have identical physical properties in an achiral environment, diastereomers theoretically have different physical properties; however, in the case of this compound and L-threose, these differences are minimal.[3][4]

Q2: What are the most common impurities I might encounter when working with this compound?

A2: Besides L-threose, common impurities can include unreacted starting materials from synthesis, enzymes if enzymatic methods were used, byproducts from side reactions, and buffer components or salts. Degradation products may also be present depending on the reaction and purification conditions.

Q3: What initial steps should I take to purify this compound from a crude mixture?

A3: A general purification workflow typically involves:

  • Enzyme Removal: If applicable, enzymes can be removed by ultrafiltration or precipitation.

  • Desalting: Removal of salts and buffer components is crucial to prevent interference in subsequent chromatographic steps. This can be achieved through methods like size-exclusion chromatography or dialysis.

  • Chromatographic Separation: This is the key step to separate this compound from L-threose and other impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor resolution between this compound and L-threose peaks.

Possible Cause Troubleshooting Steps
Inappropriate Column Utilize a column specifically designed for sugar separations, such as a ligand-exchange chromatography column (e.g., Shodex SUGAR SC1011) with a sulfonated polystyrene divinylbenzene (B73037) resin and calcium counter-ions.[5]
Suboptimal Mobile Phase For ligand-exchange chromatography, deionized water is often effective. For other HPLC modes, optimizing the mobile phase composition (e.g., acetonitrile/water ratio) is crucial.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution but will increase run time.
Column Temperature Temperature can influence the separation. Experiment with different column temperatures to find the optimal condition.
Sample Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample concentration or injection volume.

Quantitative Data: HPLC Separation

The following table provides typical retention times for the separation of D-Erythrose and D-Threose using a Shodex SUGAR SC1011 column. While the data is for the D-isomers, similar relative separation is expected for the L-isomers.

Compound Retention Time (minutes)
D-Threose15.8
D-Erythrose16.5
Note: Retention times are approximate and can vary based on the specific instrument, column condition, and exact experimental parameters.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: No peaks or distorted peak shapes for this compound and L-threose.

Possible Cause Troubleshooting Steps
Incomplete Derivatization Sugars are not volatile and require derivatization (e.g., silylation) before GC analysis.[6] Ensure the derivatization reaction goes to completion by using fresh reagents and following the protocol precisely.
Sample Degradation High temperatures in the injector or column can cause degradation. Optimize the temperature program, starting with a lower initial temperature.
Improper Column Use a column suitable for the analysis of derivatized sugars. A chiral column may be necessary for baseline separation.[6]

Experimental Protocols

HPLC Separation of this compound and L-Threose

Instrumentation and Column:

  • HPLC system with a refractive index (RI) detector.

  • Shodex SUGAR SC1011 column or equivalent ligand-exchange column.[5]

Reagents:

  • This compound and L-threose standards.

  • Deionized water (mobile phase).

Procedure:

  • Sample Preparation: Dissolve standards and samples in deionized water to a known concentration (e.g., 0.5% w/v). Filter through a 0.45 µm syringe filter.[5]

  • HPLC Conditions:

    • Mobile Phase: Deionized water.

    • Flow Rate: 1.0 mL/min (can be optimized).

    • Column Temperature: 80°C (can be optimized).

    • Detector: Refractive Index (RI).

  • Data Analysis: Identify peaks based on the retention times of the standards. Quantify by comparing peak areas to a calibration curve.[5]

GC-MS Analysis of this compound and L-Threose (with Derivatization)

Derivatization (Silylation):

  • Dry a 1-2 mg sample of the sugar mixture under vacuum.[6]

  • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Heat the mixture at 70°C for 30 minutes.[6]

GC-MS Conditions:

  • Injector Temperature: 250°C.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis crude_mixture Crude Mixture enzyme_removal Enzyme Removal (if applicable) crude_mixture->enzyme_removal desalting Desalting enzyme_removal->desalting hplc HPLC desalting->hplc gcms GC-MS (with derivatization) desalting->gcms separated_fractions Separated this compound and L-Threose hplc->separated_fractions gcms->separated_fractions quantification Quantification separated_fractions->quantification

Caption: General experimental workflow for the separation and analysis of this compound and L-threose.

troubleshooting_logic start Poor HPLC Peak Resolution check_column Is the column appropriate for sugar separation? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Use a ligand-exchange column. check_column->solution_column No check_overload Is the sample overloaded? check_mobile_phase->check_overload Yes solution_mobile_phase Optimize mobile phase composition. check_mobile_phase->solution_mobile_phase No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes end Improved Resolution check_overload->end No solution_column->check_mobile_phase solution_mobile_phase->check_overload solution_overload->end

Caption: Troubleshooting logic for poor HPLC resolution of this compound and L-threose.

References

Technical Support Center: L-Erythrose Analysis by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of L-Erythrose in column chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving good resolution for this compound?

Researchers often face challenges such as peak broadening, peak splitting (anomeric separation), and co-elution with other structurally similar sugars or matrix components.[1][2] this compound's high polarity means it is not well-retained on standard reversed-phase columns like C18, necessitating alternative stationary phases.[3]

Q2: Which type of column (stationary phase) is best suited for this compound separation?

Several types of stationary phases are effective for separating sugars like this compound. The choice depends on the specific sample matrix and the other components present.

  • Amino-bonded silica (B1680970) columns are widely used for sugar analysis in hydrophilic interaction liquid chromatography (HILIC) mode.[3][4][5][6][7]

  • Amide-bonded silica columns offer higher chemical stability and can be operated at higher temperatures than amino-bonded columns, which can help overcome anomeric peak splitting.[3][4]

  • Ligand exchange columns , often packed with sulfonated polystyrene resin loaded with metal ions (e.g., Ca2+ or Pb2+), are highly effective for separating sugar isomers.[8][9][10]

  • Ion-exchange chromatography can also be employed for sugar separations.

Q3: What is the recommended mobile phase for this compound analysis?

A mixture of acetonitrile (B52724) and water is the most common mobile phase for separating sugars on amino or amide columns (HILIC mode).[5][6][7][11] The ratio of acetonitrile to water is a critical parameter to optimize for achieving the desired retention and resolution.[12][13][14] For ligand exchange chromatography, typically only water is used as the mobile phase.[8]

Q4: Which detector is most appropriate for this compound?

Since this compound lacks a strong UV chromophore, the choice of detector is crucial.[3][9]

  • Refractive Index (RI) Detector: This is a common choice for sugar analysis due to its universal response to non-chromophoric compounds. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[5][6][7][9]

  • Evaporative Light Scattering Detector (ELSD): ELSD offers better sensitivity and a more stable baseline compared to RI detectors and is compatible with gradient elution.[3]

  • Mass Spectrometry (MS): MS provides high sensitivity and specificity, offering structural information that can confirm the identity of the peaks.

  • Ultraviolet (UV) Detector: While this compound itself does not have a strong UV absorbance, it can be detected by a UV detector at a specific wavelength (e.g., 277 nm) in certain applications, or after post-column derivatization.[6][7][15]

Q5: How can I prevent peak splitting for reducing sugars like this compound?

Peak splitting for reducing sugars is often due to the separation of α and β anomers.[2] To overcome this, you can:

  • Increase the column temperature: Operating at higher temperatures (e.g., > 60°C) can accelerate the interconversion between anomers, resulting in a single, sharper peak.[1][2][4]

  • Elevate the mobile phase pH: Using a slightly alkaline mobile phase can also promote anomer interconversion.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem: Poor Resolution or Co-elution

If this compound is not well-separated from other components in your sample, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution/ Co-elution Observed CheckMobilePhase Optimize Mobile Phase Composition Start->CheckMobilePhase CheckStationaryPhase Evaluate Stationary Phase Start->CheckStationaryPhase If Mobile Phase Optimization is Insufficient OptimizeTemp Adjust Column Temperature Start->OptimizeTemp CheckFlowRate Optimize Flow Rate Start->CheckFlowRate AdjustRatio Adjust Acetonitrile/Water Ratio (e.g., 90:10, 80:20) CheckMobilePhase->AdjustRatio Primary Approach ChangeSolvent Consider Alternative Organic Modifier CheckMobilePhase->ChangeSolvent If Ratio Adjustment Fails End Resolution Improved AdjustRatio->End If Successful ChangeSolvent->End If Successful TryDifferentColumn Switch to a Different Column Chemistry (e.g., Ligand Exchange, Amide) CheckStationaryPhase->TryDifferentColumn TryDifferentColumn->End If Successful IncreaseTemp Increase Temperature (e.g., 30°C to 50°C) OptimizeTemp->IncreaseTemp Common for Sugars DecreaseTemp Decrease Temperature OptimizeTemp->DecreaseTemp IncreaseTemp->End If Successful DecreaseTemp->End If Successful SlowerFlow Decrease Flow Rate for Better Separation CheckFlowRate->SlowerFlow SlowerFlow->End If Successful

Caption: Troubleshooting steps for poor chromatographic resolution.

Parameter Recommendation Rationale
Mobile Phase Composition Systematically vary the acetonitrile/water ratio. For HILIC, a higher acetonitrile percentage increases retention.[12][13]Optimizing the solvent strength is a primary step to improve selectivity and resolution between closely eluting peaks.[16]
Stationary Phase Chemistry If using an amino column, consider switching to a ligand exchange or amide-based column.[4][8][9]Different stationary phases offer different selectivities for sugars, which can resolve co-eluting compounds.[17]
Column Temperature Adjust the column temperature. For sugars, increasing the temperature can improve peak shape and sometimes resolution.[4][18]Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[19]
Flow Rate Decrease the flow rate.[20]A lower flow rate can increase the number of theoretical plates and improve separation, though it will increase the run time.[21]
Column Length Use a longer column.[20][21]A longer column provides more surface area for interaction, which can lead to better separation.[21][22]
Problem: Broad or Tailing Peaks

Peak broadening or tailing can obscure results and make quantification difficult.

Logical Flow for Addressing Peak Broadening

PeakBroadening Start Broad or Tailing Peaks Observed CheckAnomers Anomeric Separation? Start->CheckAnomers IncreaseTemp Increase Column Temperature (e.g., > 50°C) CheckAnomers->IncreaseTemp Yes CheckColumnHealth Assess Column Health CheckAnomers->CheckColumnHealth No End Peak Shape Improved IncreaseTemp->End If Successful FlushColumn Flush or Regenerate Column CheckColumnHealth->FlushColumn CheckSampleOverload Sample Overload? CheckColumnHealth->CheckSampleOverload If Column is OK ReplaceColumn Replace Column if Damaged FlushColumn->ReplaceColumn If Flushing Fails FlushColumn->End If Successful ReplaceColumn->End DiluteSample Dilute Sample and Re-inject CheckSampleOverload->DiluteSample Yes DiluteSample->End If Successful

Caption: Decision tree for troubleshooting broad or tailing peaks.

Potential Cause Troubleshooting Step Explanation
Anomeric Separation Increase column temperature to > 50-60°C.[2][4]Higher temperatures promote the interconversion of sugar anomers, leading to a single, sharper peak.[1]
Column Contamination/Degradation Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[23]Contaminants can interact with the analyte, causing peak tailing. Column degradation can lead to a loss of efficiency.
Sample Overload Dilute the sample and inject a smaller volume.[24]Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.
Extra-column Volume Ensure tubing between the injector, column, and detector is as short and narrow as possible.Excessive volume outside of the column can contribute to peak broadening.

Experimental Protocols

Protocol 1: HPLC-RID Analysis of this compound using an Amino Column

This protocol is a general guideline for the separation of this compound using a common HILIC-based method.

  • System Preparation:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.[5]

    • Column: Amino-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6][7]

    • Mobile Phase: Prepare a mixture of acetonitrile and HPLC-grade water (e.g., 90:10 v/v).[5][6][7] Filter and degas the mobile phase before use.[25]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5][6][7]

    • Column Temperature: 30°C.[5][6][7]

    • Detector Temperature: 35°C (or as recommended by the manufacturer to match the column temperature as closely as possible).[5][6]

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Accurately weigh a suitable amount of this compound standard.

    • Dissolve the standard in the mobile phase to a known concentration.[9]

    • Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.[9]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved on the RI detector.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples for analysis.

Protocol 2: HPLC-RID Analysis of this compound using a Ligand Exchange Column

This protocol is suitable for separating this compound from its isomers.

  • System Preparation:

    • HPLC System: An HPLC system with a pump, autosampler, column oven, and an RI detector.

    • Column: Ligand exchange column with Ca2+ or Pb2+ counter-ions (e.g., 300 mm x 7.8 mm).[8][18]

    • Mobile Phase: HPLC-grade water. Filter and degas before use.[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 0.6 mL/min.[18]

    • Column Temperature: 80-85°C.[18]

    • Detector Temperature: Maintained close to the column temperature.

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Accurately weigh a suitable amount of this compound standard.

    • Dissolve the standard in HPLC-grade water to a known concentration.[9]

    • Prepare samples by dissolving them in water and filtering through a 0.45 µm syringe filter.[9]

  • Analysis:

    • Equilibrate the column with water at the specified temperature and flow rate until the RI baseline is stable.

    • Inject standards to create a calibration curve.

    • Inject the prepared samples.

Quantitative Data Summary

Table 1: Typical Starting Conditions for this compound Analysis

ParameterMethod 1: Amino Column (HILIC)Method 2: Ligand Exchange
Stationary Phase Amino-bonded silicaSulfonated polystyrene-divinylbenzene with Ca2+ or Pb2+
Mobile Phase Acetonitrile:Water (e.g., 90:10 to 75:25 v/v)[5][6][7][11]Water[8]
Flow Rate 1.0 - 1.5 mL/min0.5 - 0.8 mL/min
Column Temperature 30 - 50 °C[5][6][7]75 - 90 °C[18]
Detector RI, ELSD, MSRI

Table 2: Influence of Mobile Phase Composition on Retention (HILIC Mode)

% Acetonitrile% WaterExpected Change in Retention Time
90%10%Longer Retention
85%15%
80%20%
75%25%Shorter Retention

References

Technical Support Center: Troubleshooting Incomplete Derivatization of L-Erythrose for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the derivatization of L-Erythrose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Issue 1: No or Very Small Peaks Corresponding to this compound Derivative

Question: I am not seeing any peaks, or the peaks are very small for my derivatized this compound standard in the GC-MS chromatogram. What could be the cause?

Answer: This issue typically points to a fundamental problem with the derivatization reaction or sample introduction. Here are the potential causes and solutions:

Potential CauseRecommended Solution
Presence of Water Derivatization reagents, especially silylating agents like BSTFA or MSTFA, are highly sensitive to moisture.[1][2] Ensure all glassware is thoroughly dried, use anhydrous solvents and reagents, and consider freeze-drying the sample to remove any residual water.[1][3]
Reagent Degradation Silylating reagents can degrade over time, especially if exposed to air and moisture.[4] Use fresh reagents and store them properly under inert gas. It is advisable to check different preparations of silylation reagents for impurities.[4]
Insufficient Reagent The amount of derivatization reagent may be insufficient to completely derivatize the this compound in your sample.[5] Increase the molar excess of the derivatization reagent.
Suboptimal Reaction Conditions The reaction time or temperature may not be adequate for the derivatization to go to completion.[5] Optimize the reaction conditions by increasing the reaction time or temperature according to established protocols.[6][7]
Sample Loss During Preparation The sample may have been lost during the evaporation or extraction steps. Ensure careful handling and transfer of the sample throughout the preparation process.

Issue 2: Broad or Tailing Peaks for the this compound Derivative

Question: My this compound derivative peak is showing significant tailing. How can I resolve this?

Answer: Peak tailing is often a sign of incomplete derivatization or issues with the GC system.[6][8]

Potential CauseRecommended Solution
Incomplete Derivatization Underivatized hydroxyl groups of this compound are polar and can interact strongly with active sites in the GC system, leading to peak tailing.[5][6] Re-optimize the derivatization conditions (time, temperature, and reagent concentration) to ensure the reaction goes to completion.[6]
Active Sites in the GC System Active sites in the GC inlet liner, column, or connections can cause polar analytes to tail.[6][9] Use a deactivated liner, condition the column properly, and ensure all connections are inert.[6] Silanizing the glassware can also help.[6]
Column Overload Injecting too much sample can lead to peak tailing.[8] Dilute your sample and reinject.
Improper Column Installation An improperly cut or installed column can create turbulence and unswept volumes, leading to peak tailing.[9][10] Ensure the column is cut cleanly and installed at the correct depth in the inlet.[11]

Issue 3: Multiple Peaks for a Single this compound Standard

Question: I am observing multiple peaks for my derivatized this compound standard. Is this normal?

Answer: The presence of multiple peaks for a single sugar standard is a common occurrence, particularly with silylation alone.[6]

Potential CauseRecommended Solution
Formation of Isomers This compound can exist in different isomeric forms (anomers, open-chain vs. cyclic) in solution.[6] Each of these isomers can be derivatized, resulting in multiple chromatographic peaks.[6][12]
Side Reactions Harsh derivatization conditions can lead to side reactions and the formation of multiple products.[6]
Solution To simplify the chromatogram, a two-step oximation-silylation protocol is highly recommended.[6][12] The initial oximation step stabilizes the open-chain form of the sugar, significantly reducing the number of isomers and, consequently, the number of peaks.[3][6][13]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other sugars, is a polar and non-volatile compound.[6][12] These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[6][13] Derivatization chemically modifies the hydroxyl groups of this compound, replacing them with less polar and more volatile functional groups, which allows the compound to be vaporized and travel through the GC column for separation and detection.[6][14]

Q2: What are the most common derivatization methods for sugars like this compound?

A2: The most frequently used methods are:

  • Oximation-Silylation: This two-step process is often preferred as it reduces the number of isomers, leading to a simpler chromatogram with fewer peaks.[6][12] It involves a reaction with an oximating agent (e.g., methoxyamine hydrochloride) followed by silylation of the remaining hydroxyl groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][13]

  • Silylation: This is a one-step method that replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[6] While simpler, it often results in multiple peaks due to the presence of different sugar isomers in solution.[6][12]

  • Alditol Acetylation: This method involves the reduction of the sugar to its corresponding alditol, followed by acetylation. It produces a single derivative peak, which can be advantageous for quantification.[6][12]

Q3: How can I confirm that my derivatization has been successful?

A3: Successful derivatization can be confirmed by:

  • GC-MS Analysis of a Standard: Inject a derivatized standard of this compound and compare the resulting chromatogram and mass spectrum to a reference or literature data. The mass spectrum of the derivatized this compound will show characteristic fragment ions. For TMS derivatives, an ion at m/z 73 is characteristic of a trimethylsilyl group.[2][13]

  • Peak Shape: Sharp, symmetrical peaks are generally indicative of a successful and complete derivatization. Tailing peaks can suggest incomplete derivatization.[5]

  • Reproducibility: Consistent peak areas and retention times across multiple injections of the same sample indicate a robust and complete derivatization process.

Q4: Can excess derivatization reagent damage my GC column?

A4: Yes, injecting a large excess of derivatizing agent, particularly silylating reagents, can be detrimental to the GC column.[15][16] It can lead to column bleed and strip the stationary phase, reducing the column's lifetime and performance.[16] It is advisable to use the minimum necessary excess of the reagent and, if possible, perform a cleanup step to remove the excess before injection.[15] Using a guard column can also help protect the analytical column.[15]

Experimental Protocols

Protocol 1: Two-Step Oximation-Silylation of this compound

This protocol is a widely used method that minimizes the formation of multiple isomers.[6]

Materials:

  • This compound standard

  • Anhydrous Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

Procedure:

  • Drying: Evaporate the sample containing this compound to complete dryness under a stream of nitrogen. The presence of water will interfere with the reaction.[1][3]

  • Oximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample.

    • Seal the vial and heat at 60°C for 60 minutes.[6]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS (or MSTFA) to the vial.

    • Seal the vial and heat at 60°C for 30 minutes.[6]

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Alditol Acetate (B1210297) Derivatization of this compound

This method yields a single peak per sugar, which is ideal for quantification.[6]

Materials:

Procedure:

  • Reduction:

    • Dissolve the this compound sample in a solution of 10 mg/mL sodium borohydride in N-methylimidazole and water.

    • Heat at 37°C for 90 minutes.[6]

    • Stop the reaction by carefully adding a small amount of glacial acetic acid.[6]

  • Acetylation:

    • Allow the sample to cool to room temperature.

    • Add acetic anhydride and heat again at 37°C for 45 minutes.[6]

  • Quenching and Extraction:

    • Stop the reaction by cooling the sample (e.g., at -15°C) for 15 minutes.[6]

    • Carefully quench the reaction by the dropwise addition of water.

    • Extract the alditol acetate derivative with a suitable organic solvent like chloroform. The organic layer is then ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox heat1 Heat (e.g., 60°C) add_meox->heat1 add_bstfa Add BSTFA/MSTFA heat1->add_bstfa heat2 Heat (e.g., 60°C) add_bstfa->heat2 gcms GC-MS Analysis heat2->gcms

Caption: Experimental workflow for the two-step oximation-silylation of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Problem with GC-MS Peak(s) p1 p1 start->p1 No/Small Peaks p2 p2 start->p2 Poor Peak Shape (Tailing) p3 p3 start->p3 Multiple Peaks d1 Incomplete Derivatization? p1->d1 d5 Active Sites in System? p2->d5 s6 This compound exists as multiple isomers. Use two-step oximation- silylation to reduce complexity. p3->s6 d2 Water Contamination? d1->d2 Yes s4 Check GC-MS instrument parameters (injection volume, etc.) d1->s4 No s1 Ensure anhydrous conditions. Dry sample and solvents thoroughly. Use anhydrous reagents. d2->s1 Yes d3 Reagent Degradation? d2->d3 No s2 Use fresh derivatization reagent. Store reagents properly. d3->s2 Yes d4 Suboptimal Reaction Conditions? d3->d4 No s3 Optimize reaction time and temperature. d4->s3 Yes s5 Use deactivated liner. Condition column. Check for leaks. d5->s5 Yes d6 Incomplete Derivatization? d5->d6 No d6->s3 Yes

Caption: Troubleshooting decision tree for this compound derivatization for GC-MS.

References

preventing L-Erythrose degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L-Erythrose to prevent its degradation. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: The main contributors to this compound degradation are exposure to elevated temperatures, unsuitable pH levels (particularly alkaline conditions), moisture, and, for solutions, light.[1][2] As a hygroscopic compound, solid this compound readily absorbs atmospheric moisture, which can initiate degradation.[1]

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2]

Q3: How should I prepare and store this compound solutions for maximum stability?

A3: this compound solutions are considerably less stable than the solid form and should ideally be prepared fresh.[2] If storage is necessary, solutions should be sterile-filtered (0.22 µm filter), aliquoted into single-use vials to prevent freeze-thaw cycles, and stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1][2] To minimize oxidation, it is recommended to store solutions in airtight containers, protected from light, and potentially under an inert atmosphere (e.g., nitrogen).[2]

Q4: My this compound solution has developed a yellow or brown tint. What does this signify?

A4: Discoloration of an this compound solution is a common indicator of degradation.[2] This can be a result of caramelization or Maillard reactions due to exposure to high temperatures, alkaline pH, or the presence of amines.[2] It is strongly advised to discard any discolored solution and prepare a fresh batch.[2]

Q5: How does pH impact the stability of this compound in an aqueous solution?

A5: this compound is most stable in a pH range of 4 to 7.[2] Alkaline conditions (pH > 7) significantly accelerate degradation through processes like isomerization and fragmentation.[2][3]

Q6: Can I sterilize this compound solutions by autoclaving?

A6: Autoclaving is not recommended for this compound solutions as the high temperatures will lead to significant degradation.[2] Sterilization should be carried out by filtration through a 0.22 µm membrane filter.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty Dissolving Solid this compound / Syrupy Consistency The compound has absorbed moisture due to its hygroscopic nature.[1]Store solid this compound in a tightly sealed container with a desiccant. Handle in a low-humidity environment (e.g., a glove box).
Inconsistent Experimental Results Degradation of this compound stock solution due to improper storage or handling.Verify that storage conditions (temperature, light protection) have been maintained. Ensure the pH of buffered solutions is not alkaline. Prepare fresh solutions if degradation is suspected.
Appearance of Unexpected Peaks in Chromatography (HPLC, LC-MS) Non-enzymatic degradation of this compound under experimental conditions (e.g., pH, temperature).Analyze a blank sample of your this compound solution incubated under the same experimental conditions (without the enzyme or other reactants) to identify potential degradation products.
pH Shift in Unbuffered Solutions During Experiment Formation of acidic degradation products from oxidation or fragmentation of this compound.Use a suitable buffer system (e.g., citrate (B86180) or acetate) to maintain a stable pH, particularly for long-term experiments.

Quantitative Data on this compound Stability

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Key Considerations
Solid -20°CUp to 3 yearsStore in a tightly sealed container with a desiccant, protected from light and moisture.[2]
Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light; consider storing under an inert atmosphere.[1][2]
Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.[1][2]

Table 2: Semi-Quantitative Data on the Effect of pH on Erythrose Stability in Aqueous Solution

pH Range Relative Stability Observed Effects & Notes
< 4LowAcid-catalyzed hydrolysis and slow oxidation may occur.[2]
4 - 7OptimalMinimal degradation observed. This is the recommended pH range for working solutions.[2]
> 7Very LowAlkaline conditions significantly accelerate degradation, leading to isomerization, fragmentation, and discoloration.[2][3] At pH 8.5 and 40°C, D-Erythrose has a half-life of approximately 2 hours.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer (pH 4-7).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C in the dark.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source (e.g., UV lamp at 254 nm) while keeping a control sample in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Analyze all samples using a suitable analytical method, such as HPLC-RID or HPLC-MS, to monitor the decrease in the this compound peak and the appearance of degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a Refractive Index Detector (RID).

    • Carbohydrate analysis column (e.g., Amino-based or ligand-exchange column).

  • Reagents:

    • This compound standard.

    • High-purity water.

    • Acetonitrile (HPLC grade).

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a series of this compound standards in the mobile phase (e.g., 0.1 to 5 mg/mL).

    • Sample Preparation: Dilute the this compound samples (from storage stability or forced degradation studies) with the mobile phase to fall within the concentration range of the standards. Filter through a 0.45 µm syringe filter.

    • Quantification:

      • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

      • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

      • Assess the purity of the samples by observing the presence and size of any degradation peaks.

Visualizations

L_Erythrose_Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products LErythrose This compound Isomers Isomers (e.g., L-Threose) LErythrose->Isomers Isomerization Fragmentation Fragmentation Products (e.g., Glycolaldehyde, Glyceraldehyde) LErythrose->Fragmentation Fragmentation Oxidation Oxidation Products (e.g., L-Erythronic Acid) LErythrose->Oxidation Oxidation Alkaline_pH Alkaline pH ( > 7 ) Alkaline_pH->Isomers High_Temp High Temperature High_Temp->Fragmentation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Oxidation

Caption: Major degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution Forced_Degradation Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock_Solution->Forced_Degradation Time_Points Collect Samples at Time Points Forced_Degradation->Time_Points HPLC_Analysis HPLC-RID Analysis Time_Points->HPLC_Analysis Quantification Quantify this compound & Degradation Products HPLC_Analysis->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Method_Validation Validate Stability- Indicating Method Kinetics->Method_Validation

Caption: Workflow for a forced degradation study and stability-indicating method development.

Troubleshooting_Logic node_action node_action node_check node_check start Inconsistent Results? check_storage Proper Storage? start->check_storage check_solution_prep Fresh Solution? check_storage->check_solution_prep Yes action_store Store at -80°C, protected from light, aliquoted. check_storage->action_store No check_pH pH 4-7? check_solution_prep->check_pH Yes action_prepare_fresh Prepare fresh solution. check_solution_prep->action_prepare_fresh No action_buffer Buffer solution to pH 4-7. check_pH->action_buffer No action_investigate Investigate other experimental variables. check_pH->action_investigate Yes

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

References

strategies to improve the efficiency of L-Erythrose purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of L-Erythrose. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to enhance the efficiency of your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Typical impurities in an enzymatic synthesis of this compound include:

  • Unreacted Starting Materials: Such as L-erythrulose or other substrates used in the enzymatic conversion.

  • Enzymes: The isomerase or other enzymes used to catalyze the reaction.

  • Diastereomers: Primarily L-Threose, which is often co-produced.

  • Byproducts: Side products from degradation or other reactions that may occur depending on the reaction conditions.

  • Buffer Components and Salts: Remnants from the reaction buffer.

Q2: What is a general workflow for the initial purification of this compound?

A2: A standard initial purification workflow involves several key steps:

  • Enzyme Removal: This can be accomplished through methods like ultrafiltration or ammonium (B1175870) sulfate (B86663) precipitation followed by centrifugation.

  • Desalting: To remove salts and buffer components that can interfere with subsequent steps, techniques like size-exclusion chromatography or dialysis are commonly used.

  • Chromatographic Separation: This is the primary step for isolating this compound from other sugars and byproducts. Ion-exchange chromatography and High-Performance Liquid Chromatography (HPLC) are widely utilized.

Q3: How can this compound be separated from its diastereomer, L-Threose?

A3: Separating this compound from L-Threose is challenging due to their similar physical properties. Specialized chromatographic techniques are necessary, such as High-Performance Liquid Chromatography (HPLC) with specific columns (e.g., Shodex SC1011) or ion-exchange chromatography, which separates the sugars based on their interactions with a charged stationary phase.

Q4: What are the critical parameters to control during this compound purification to maximize yield and purity?

A4: To ensure optimal results, it is crucial to control the following:

  • pH: Maintain a pH between 5 and 7 to minimize degradation. At higher pH levels (8.5 and 10), the rate of side reactions increases.

  • Temperature: Keep the temperature low throughout the purification process to prevent degradation and side reactions.

  • Solvent Purity: Use high-purity solvents to avoid introducing contaminants that could interfere with purification and subsequent crystallization.[1]

Troubleshooting Guides

Chromatography Issues

Q: My chromatographic separation shows poor resolution between this compound and other components. What should I do?

A: Poor resolution can be caused by several factors. Consider the following troubleshooting steps:

  • Optimize Mobile Phase: Adjust the composition of the mobile phase. For ion-exchange chromatography, this may involve changing the pH or buffer concentration.[1]

  • Reduce Sample Load: Overloading the column can lead to band broadening. Try reducing the amount of sample loaded.

  • Check Column Condition: The column may be degraded. Test its performance with a standard and replace it if necessary.[1]

  • Proper Sample Preparation: Ensure your sample is adequately desalted and filtered before loading, as high salt concentrations can interfere with binding.

Q: I am experiencing low recovery of this compound from my chromatography column. What are the likely causes and solutions?

A: Low recovery can be attributed to:

  • Degradation on the Column: this compound may be degrading due to improper pH or temperature. Ensure the mobile phase pH is within the stable range (5-7) and consider running the purification at a lower temperature.[1]

  • Irreversible Binding: The this compound may be binding irreversibly to the column matrix. Check for and clean any column contamination, and ensure your elution conditions are strong enough to remove all bound product.[1]

  • Loss During Sample Preparation: Minimize the number of steps in your sample preparation. Techniques like tangential flow filtration for concentration and desalting can help reduce sample loss.

Crystallization Issues

Q: I am unable to crystallize my purified this compound. What steps can I take?

A: Failure to crystallize is often due to the solution not being supersaturated or the presence of impurities.[1] Try the following:

  • Increase Concentration: Further concentrate your solution by slow evaporation of the solvent.[1]

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.[2]

    • Seeding: Add a few seed crystals of this compound to the solution.[1][2]

  • Pre-purification: If impurities are inhibiting crystallization, an additional chromatography step may be necessary.[1]

  • Slow Cooling: Allow the solution to cool down as slowly as possible to maximize crystal size.[3]

Q: My this compound is forming a syrup or oil instead of crystals. How can I fix this?

A: Oiling out can occur if the solution is too concentrated or the cooling rate is too fast.[1]

  • Adjust Concentration: Add a small amount of solvent to slightly reduce the concentration.[1][2]

  • Decrease Cooling Rate: Slow down the cooling process to allow for more ordered crystal growth.[1]

Data Presentation

Table 1: this compound Production and Purification Yields

Production MethodStarting MaterialPurification MethodYieldReference
Enzymatic IsomerizationL-ErythruloseIon-Exchange Chromatography18% (from L-Erythrulose)[4][5]
Two-Step Microbial and Enzymatic ReactionErythritol (B158007)Ion-Exchange Chromatography1.7 g from 10 g Erythritol[4][5]

Table 2: Performance Characteristics of Analytical Techniques for Erythrose Quantification

Analytical TechniquePrincipleLinearity (R²)Limit of Detection (LOD)Precision (%RSD)Throughput
HPLC-RID Separation based on polarity, detection by refractive index changes.>0.99~0.1 mg/mL< 5%Moderate
GC-MS (with Derivatization) Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.>0.995-25 ng/mL3.1-10.0%Moderate to High
Enzymatic Assay Specific enzymatic conversion coupled to a detectable change.>0.99~0.65 µmol/L< 6%High

(Data in Table 2 is for D-Erythrose, but is representative for this compound analysis)[6]

Experimental Protocols

Protocol 1: General Sample Preparation from Enzymatic Reaction Mixture
  • Enzyme Removal:

    • Ultrafiltration: Subject the crude reaction mixture to ultrafiltration using a membrane with a molecular weight cutoff (MWCO) suitable for retaining the enzyme (e.g., 10 kDa).

    • Ammonium Sulfate Precipitation (Alternative): Slowly add solid ammonium sulfate to the reaction mixture to a final concentration of 60-80% saturation while stirring at 4°C. Centrifuge at 10,000 x g for 30 minutes at 4°C. Collect the supernatant containing this compound.

  • Desalting:

    • Dialyze the supernatant against deionized water using an appropriate MWCO membrane to remove salts and small molecules.

    • Alternatively, pass the supernatant through a size-exclusion chromatography column.

Protocol 2: Ion-Exchange Chromatography for this compound Purification
  • Resin Preparation: Use a strong cation-exchange resin, such as Dowex 50W-X2, in the Ca²⁺ form.[4][5]

  • Column Packing and Equilibration: Pack a column with the prepared resin and equilibrate with deionized water.

  • Sample Loading: Load the desalted this compound solution onto the column.

  • Elution: Elute the column with deionized water. This compound will separate from other components based on its interaction with the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.

Mandatory Visualization

G cluster_0 Phase 1: Initial Purification cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Final Product Isolation a Crude Reaction Mixture b Enzyme Removal (Ultrafiltration/Precipitation) a->b c Desalting (Dialysis/SEC) b->c d Ion-Exchange Chromatography or HPLC c->d e Fraction Analysis (HPLC) d->e f Pooled Pure Fractions e->f g Concentration f->g h Crystallization g->h i Pure this compound Crystals h->i

Caption: Experimental workflow for this compound purification.

G cluster_causes cluster_solutions issue Purification Issue Encountered cause1 Low Yield issue->cause1 cause2 Poor Resolution issue->cause2 cause3 No Crystals issue->cause3 cause4 Syrup Formation issue->cause4 sol1 Optimize pH/Temp Minimize Prep Steps cause1->sol1 Address sol2 Optimize Mobile Phase Reduce Sample Load cause2->sol2 Address sol3 Concentrate Solution Add Seed Crystals cause3->sol3 Address sol4 Reduce Concentration Slow Cooling Rate cause4->sol4 Address

Caption: Troubleshooting logic for this compound purification.

References

Validation & Comparative

L-Erythrose vs. L-Threose: A Comparative Guide to Chemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the stereoisomers of monosaccharides is paramount. This guide provides an objective comparison of the chemical stability of L-Erythrose and L-threose, two C2 epimeric aldotetroses. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an invaluable resource for those working with these four-carbon sugars.

Executive Summary

L-Threose exhibits greater chemical stability compared to this compound. This difference is primarily attributed to the stereochemical arrangement of the hydroxyl group at the C2 position, which influences the stability of the enediol intermediate formed during isomerization and degradation reactions. Experimental data for the D-enantiomers, which share the same relative stability due to their mirror-image relationship with the L-forms, shows that D-threose has a significantly longer half-life than D-erythrose under mildly basic conditions. L-Threose is also recognized as a potent glycating agent, indicating a high reactivity towards amino groups in proteins.

Quantitative Data on Chemical Stability

While direct comparative kinetic studies on this compound and L-threose are not as prevalent in the literature as for their D-counterparts, the principles of stereochemistry dictate that their relative stabilities will be identical. Enantiomers exhibit the same chemical and physical properties in an achiral environment. Therefore, the data from studies on D-erythrose and D-threose can be confidently extrapolated to their L-forms.

A key indicator of chemical stability for sugars is their rate of epimerization and carbonyl migration in solution. Under mildly basic conditions, these reactions proceed through an enediol intermediate. The stereochemistry of the sugar influences the stability of this intermediate and thus the rate of degradation.

ParameterThis compound (inferred from D-Erythrose)L-Threose (inferred from D-Threose)Experimental Conditions
Half-life (t½) ~2 hours[1]>12 hours[1]80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C
Relative Rate of Carbonyl Migration FasterSignificantly Slower[1]Aqueous solution, pH 8.5, 25-40 °C
Glycation Potential Data not availablePotent glycating agentReacts rapidly with amino groups[2]

The data clearly indicates that the erythrose configuration is less stable than the threose configuration. The spatial arrangement of the hydroxyl groups in erythrose leads to greater steric strain in the transition state of the enediol intermediate, accelerating its degradation and isomerization.

Key Chemical Reactions and Stability Mechanisms

The primary pathway for the interconversion and degradation of this compound and L-threose in solution is through a process of carbonyl migration and epimerization, often referred to as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation. This reaction proceeds through a planar enediol intermediate.

LErythrose This compound Enediol Enediol Intermediate LErythrose->Enediol Carbonyl Migration LThreose L-Threose Enediol->LThreose Epimerization at C2 LErythrulose L-Erythrulose (Ketose isomer) Enediol->LErythrulose Tautomerization LThreose->Enediol LErythrulose->Enediol

Caption: Isomerization pathway of this compound.

The lower stability of this compound means it will more readily convert to L-threose and the ketose isomer, L-erythrulose, in solution, especially under neutral to basic conditions.

Experimental Protocols

Protocol 1: Comparative Stability Analysis via ¹³C NMR Spectroscopy

This method allows for the quantitative monitoring of the degradation of this compound and L-threose over time.

  • Sample Preparation : Prepare 80 mM solutions of ¹³C-labeled this compound and L-threose in a 160 mM sodium bicarbonate (NaHCO₃) buffer adjusted to pH 8.5. The use of ¹³C-labeled sugars simplifies the NMR spectra and allows for accurate quantification.

  • NMR Spectroscopy : Place the samples in an NMR spectrometer maintained at a constant temperature (e.g., 40°C). Acquire ¹³C NMR spectra at regular time intervals.

  • Data Analysis : Integrate the peaks corresponding to the starting material and any degradation or isomerization products in each spectrum. The rate of disappearance of the starting sugar is calculated from the change in its concentration over time, allowing for the determination of the half-life.

cluster_prep Sample Preparation cluster_analysis Analysis Prep_E 80 mM this compound in pH 8.5 buffer NMR ¹³C NMR Spectroscopy at 40°C Prep_E->NMR Prep_T 80 mM L-Threose in pH 8.5 buffer Prep_T->NMR Spectra Acquire Spectra over time NMR->Spectra Integration Peak Integration Spectra->Integration Kinetics Calculate Half-life Integration->Kinetics

Caption: Workflow for stability analysis.

Protocol 2: Assessment of Glycation Reactivity

This protocol assesses the reactivity of the sugars with amino groups, a key aspect of their chemical behavior in biological systems.

  • Reaction Mixture : Prepare a solution of 0.1 M phosphate (B84403) buffer at pH 7.0. Add L-threose or this compound to a final concentration of 10 mM. To initiate the glycation reaction, add an amino acid, such as Nα-acetyl-L-lysine, to a final concentration of 40 mM.[2]

  • Incubation : Incubate the reaction mixture at 37°C.

  • Analysis : At various time points, take aliquots of the reaction mixture and analyze the concentration of the remaining sugar using a suitable method, such as high-performance liquid chromatography (HPLC) with a refractive index detector.

  • Rate Determination : The rate of disappearance of the sugar is indicative of its glycation reactivity. A faster rate of disappearance signifies a higher reactivity.

Conclusion

References

A Comparative Analysis of L-Erythrose and D-Erythrose: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the physicochemical properties, biological roles, and experimental data related to L-Erythrose and D-Erythrose. This information is intended to support research, scientific investigation, and drug development endeavors.

Introduction

This compound and D-Erythrose are stereoisomers of the four-carbon monosaccharide, erythrose.[1] Specifically, they are enantiomers, meaning they are non-superimposable mirror images of each other.[2] This seemingly subtle difference in their three-dimensional structure leads to distinct properties and biological activities, which are crucial considerations in various scientific applications.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound and D-Erythrose.

PropertyThis compoundD-Erythrose
Molecular Formula C₄H₈O₄[3][4]C₄H₈O₄[5][6]
Molecular Weight 120.10 g/mol [3][4]120.10 g/mol [5][6]
Appearance Light yellow syrup[3]Light yellow syrup[7]
Melting Point 164 °C[3][4] or <25 °C[8]<25 °C[5][9][10]
Specific Rotation ([α]D) +30.5° (final, c=3 in water)[3][4]-43.5°[5] or -14.5° (equilibrium)[11]
Solubility in Water Soluble[3][6]Fully miscible[6]

Note on Discrepancies: The reported melting point for this compound varies significantly across different sources. This may be due to the difficulty in crystallizing these sugars, which tend to form syrups. Similarly, the specific rotation of D-Erythrose has different reported values, which could be attributed to measurement conditions and the equilibrium between different isomeric forms in solution.

Biological Roles and Applications

D-Erythrose is the naturally occurring isomer and plays a vital role in central metabolism.[7] Its phosphorylated form, D-erythrose-4-phosphate , is a key intermediate in two major metabolic pathways:

  • The Pentose Phosphate Pathway (PPP): This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress. D-erythrose-4-phosphate is a key component in the non-oxidative phase of the PPP.

  • The Shikimate Pathway: In bacteria, fungi, and plants, the shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). D-erythrose-4-phosphate is a precursor in this pathway. The absence of the shikimate pathway in mammals makes it an attractive target for the development of antimicrobial agents.

Due to its central metabolic role, D-Erythrose and its derivatives are valuable in drug development, particularly in the design of inhibitors for enzymes in the shikimate pathway.

This compound is the non-natural enantiomer and its biological roles are less well-defined. However, it has been utilized in glycation studies and has been reported to exhibit inhibitory effects on certain enzymes, including:

  • Phosphoglycerate kinase

  • Dehydroascorbic acid reductase

  • Galactitol reductase

This inhibitory activity suggests potential applications for this compound in biochemical research and as a tool to probe enzyme mechanisms.

Experimental Protocols

Determination of Specific Rotation

This protocol outlines the general procedure for determining the specific rotation of a monosaccharide solution using a polarimeter.

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of L- or D-Erythrose and calculate its specific rotation.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Analytical balance

  • Volumetric flasks

  • Beakers and pipettes

  • Distilled or deionized water

  • This compound or D-Erythrose sample

Procedure:

  • Solution Preparation: Accurately weigh a known amount of the erythrose isomer (e.g., 1.0 g) and dissolve it in a precise volume of distilled water (e.g., 100 mL) in a volumetric flask to achieve a known concentration.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically by measuring the rotation of a blank (the solvent alone).

  • Sample Measurement: Rinse the polarimeter cell with the prepared erythrose solution and then fill it, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the sample cell in the polarimeter and measure the observed angle of rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation ([α]) using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

    The specific rotation is typically reported with the temperature and wavelength of light used (e.g., [α]D²⁰, where D refers to the sodium D-line at 589 nm and 20 is the temperature in Celsius).

Enzyme Inhibition Assay: Phosphoglycerate Kinase (PGK)

This protocol provides a general framework for assessing the inhibitory effect of this compound on phosphoglycerate kinase activity.

Objective: To determine the inhibitory potential of this compound on the enzymatic activity of PGK.

Principle: The activity of PGK is measured by a coupled enzyme assay. PGK catalyzes the conversion of 3-phosphoglycerate (B1209933) and ATP to 1,3-bisphosphoglycerate and ADP. The production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH to NAD+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate or cuvettes

  • Phosphoglycerate kinase (PGK) enzyme

  • This compound (inhibitor)

  • 3-phosphoglycerate (substrate)

  • ATP (substrate)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, 3-phosphoglycerate, ATP, PEP, NADH, PK, and LDH.

  • Inhibitor Incubation: In the wells of a microplate or in cuvettes, add a fixed amount of the PGK enzyme. Then, add varying concentrations of this compound to different wells. Include a control well with no inhibitor. Incubate for a predetermined time to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The rate of NADH oxidation is proportional to the PGK activity.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualization

The following diagram illustrates the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in various organisms, where D-Erythrose-4-phosphate serves as a key precursor.

Shikimate_Pathway cluster_DAHPS cluster_EPSPS PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP EPSP 5-Enolpyruvylshikimate-3-Phosphate PEP->EPSP DAHPS_label DAHP synthase EPSPS_label EPSP synthase E4P D-Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ  DHQS DHS 3-Dehydroshikimate DHQ->DHS  DHQD Shikimate Shikimate DHS->Shikimate  SDH S3P Shikimate-3-Phosphate Shikimate->S3P  SK S3P->EPSP Chorismate Chorismate EPSP->Chorismate  CS Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_Amino_Acids DAHPS DAHP synthase DHQS DHQ synthase DHQD DHQ dehydratase SDH Shikimate dehydrogenase SK Shikimate kinase EPSPS EPSP synthase CS Chorismate synthase

The Shikimate Pathway highlighting the role of D-Erythrose-4-Phosphate.

References

A Comparative Guide to the Quantification of L-Erythrose: HPLC vs. Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Erythrose, a four-carbon monosaccharide, is crucial in various fields of study, from metabolic research to biotechnology. The choice of analytical method can significantly impact the accuracy, throughput, and cost of experimentation. This guide provides an objective comparison between two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

Method Comparison Overview

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of monosaccharides.[1] Due to the lack of a strong chromophore in this compound, its detection by UV-Vis spectrophotometry, a common HPLC detection method, often requires a preliminary derivatization step to attach a UV-absorbing molecule to the sugar.[2][3] Alternatively, Refractive Index (RI) detection can be used for underivatized sugars.[4]

Quantitative Data Summary

The following table summarizes the key performance parameters for the quantification of this compound by HPLC and a conceptual enzymatic assay, based on data from studies on similar analytes.

ParameterHPLC with UV Detection (with Derivatization)HPLC with RI DetectionConceptual Enzymatic Assay
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 5%< 10%
Limit of Detection (LOD) Low µM rangeHigh µM to low mM rangeLow µM range
Limit of Quantitation (LOQ) Low µM rangeHigh µM to low mM rangeLow µM range
Throughput ModerateModerateHigh (microplate compatible)[7][8]
Specificity High (dependent on chromatography)ModerateVery High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is based on a method developed for the analysis of L-Erythrulose and erythritol, which can be adapted for this compound.[4]

1. Sample Preparation:

  • Biological samples may require deproteinization using techniques such as ultrafiltration or precipitation with acetonitrile (B52724) or methanol, followed by centrifugation.

  • If derivatization is required for UV detection, a common agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[9] The dried sample is reacted with PMP in the presence of a weak base.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.

  • Column: A Lichrospher 5-NH2 column (250 mm x 4.6 mm) is suitable for sugar analysis.[4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10, v/v) is typically used.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.[4]

  • Column Temperature: The column should be maintained at 30°C.[4]

  • Detection:

    • For derivatized samples, UV detection is performed at a wavelength specific to the derivatizing agent (e.g., 245 nm for PMP).[9]

    • For underivatized samples, an RI detector is used, with the detector temperature maintained at 35°C.[4]

3. Calibration and Quantification:

  • A series of this compound standards of known concentrations are prepared and analyzed to generate a calibration curve.

  • The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Conceptual Enzymatic Assay for this compound Quantification

This protocol outlines a general procedure for a coupled enzymatic assay, which would need to be optimized with a specific this compound-metabolizing enzyme.

1. Principle:

  • A specific this compound dehydrogenase would catalyze the oxidation of this compound.

  • This reaction would be coupled to the reduction of NAD+ to NADH.

  • The increase in NADH is measured by the absorbance at 340 nm, which is directly proportional to the initial concentration of this compound.

2. Reagents and Materials:

  • 96-well microplate

  • Microplate reader with 340 nm absorbance capability

  • This compound standard solutions

  • Reaction buffer (e.g., Tris-HCl or glycine (B1666218) buffer at an optimal pH for the enzyme)

  • NAD+ solution

  • This compound dehydrogenase (or a suitable substitute enzyme)

3. Assay Procedure:

  • Prepare a series of this compound standards and sample dilutions in the reaction buffer.

  • To each well of the microplate, add the sample or standard, NAD+ solution, and reaction buffer.

  • Initiate the reaction by adding the this compound dehydrogenase solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measure the absorbance at 340 nm.

4. Data Analysis:

  • Subtract the absorbance of a blank (containing all reagents except this compound) from all readings.

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the this compound concentration in the samples from the standard curve.

Visualizing the Methodologies

experimental_workflow cluster_hplc HPLC Workflow cluster_enzymatic Enzymatic Assay Workflow hplc_start Sample Preparation (Deproteinization/ Derivatization) hplc_injection HPLC Injection hplc_start->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection Detection (UV or RI) hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Integration) hplc_detection->hplc_analysis hplc_quantification Quantification hplc_analysis->hplc_quantification enz_start Sample Preparation (Dilution) enz_reaction Enzymatic Reaction (in Microplate) enz_start->enz_reaction enz_incubation Incubation enz_reaction->enz_incubation enz_measurement Absorbance Measurement (340 nm) enz_incubation->enz_measurement enz_analysis Data Analysis (Standard Curve) enz_measurement->enz_analysis enz_quantification Quantification enz_analysis->enz_quantification logical_comparison cluster_hplc HPLC Method cluster_enzymatic Enzymatic Assay hplc HPLC hplc_pros Pros: - High Precision & Accuracy - Established Methodology hplc->hplc_pros hplc_cons Cons: - Derivatization may be needed - Moderate Throughput - Higher Instrument Cost hplc->hplc_cons enzymatic Enzymatic Assay enz_pros Pros: - High Specificity - High Throughput - Lower Instrument Cost enzymatic->enz_pros enz_cons Cons: - Enzyme availability/cost - Potential for interference - Lower Precision than HPLC enzymatic->enz_cons comparison Comparison of Methods for This compound Quantification comparison->hplc comparison->enzymatic

References

L-Erythrose as a Chiral Precursor: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral precursor is a critical decision in the design of an efficient and stereoselective synthesis of complex target molecules. Monosaccharides, with their inherent chirality, represent a readily available and cost-effective source of stereochemically defined building blocks. Among these, the four-carbon aldose, L-erythrose, offers unique structural features. This guide provides an objective comparison of this compound with other commonly employed monosaccharides as chiral precursors, supported by available data and experimental context.

This compound, a C4 sugar, presents a distinct set of advantages and disadvantages compared to more commonly utilized C6 sugars like glucose and mannose, or C5 sugars such as ribose and xylose. Its compact structure with two contiguous stereocenters offers a concise starting point for the synthesis of specific chiral fragments.

Comparative Analysis of Monosaccharide Precursors

The utility of a monosaccharide as a chiral precursor is dictated by several factors including its availability, cost, and the efficiency with which its inherent stereochemistry can be transferred to the target molecule. While this compound is less abundant and consequently more expensive than D-glucose, its simpler structure can be advantageous in certain synthetic contexts, requiring fewer protecting group manipulations and degradation steps to arrive at a desired intermediate.

FeatureThis compoundD-GlucoseD-RiboseL-Arabinose
Carbon Chain Length 4655
Stereocenters 2433
Relative Abundance LowHighModerateModerate
Primary Applications Synthesis of C4 fragments, butenolides, specific natural product moietiesBroadly applicable, source of various chiral building blocksSynthesis of nucleosides and other five-membered ring systemsSynthesis of various bioactive compounds
Key Advantages Fewer protecting group manipulations for certain targets, direct access to C4 synthonsLow cost, high availability, well-established chemistryPrecursor for furanose-containing targetsAlternative stereochemistry to ribose
Key Disadvantages Higher cost, lower availabilityRequires more steps for cleavage to smaller fragmentsCan be more expensive than glucoseLess common than glucose

Performance in Asymmetric Synthesis: A Case Study Approach

Direct head-to-head comparisons of different monosaccharides in the synthesis of the same target molecule are scarce in the literature. However, we can infer their relative performance by examining their application in the synthesis of structurally related compounds or key intermediates.

One important application of chiral aldehydes derived from monosaccharides is in diastereoselective aldol (B89426) reactions. The facial selectivity of these reactions is dictated by the existing stereocenters in the aldehyde.

Diastereoselective Aldol Reaction of a Glyceraldehyde Acetonide (a C3 analogue)

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol describes the lithium enolate addition to D-glyceraldehyde acetonide to yield the anti-aldol product with high diastereoselectivity.

Materials:

Procedure:

  • A solution of lithium diisopropylamide (LDA) is prepared in anhydrous THF at -78 °C.

  • Methyl acetate is added dropwise to the LDA solution to form the lithium enolate.

  • A solution of D-glyceraldehyde acetonide in anhydrous THF is then added slowly to the enolate solution at -78 °C.

  • The reaction is stirred at this temperature for a specified time until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The diastereomeric ratio (dr) is determined by NMR spectroscopy of the crude product.

Expected Outcome:

This reaction typically proceeds with high diastereoselectivity, favoring the anti product. Diastereomeric ratios exceeding 95:5 have been reported in the literature for similar systems, demonstrating the effective stereocontrol exerted by the chiral center of the glyceraldehyde derivative.

Logical Flow of Chiral Pool Synthesis

The decision-making process for selecting a chiral precursor can be visualized as a logical workflow. The choice depends on the structure of the target molecule and the desired synthetic strategy.

Chiral_Pool_Synthesis Target Target Molecule Analysis C4_Fragment Target contains a C4 chiral fragment? Target->C4_Fragment C6_Fragment Target requires a more complex chiral backbone? Target->C6_Fragment LErythrose Consider this compound C4_Fragment->LErythrose Yes Other_Monosaccharides Consider D-Glucose, D-Mannose, etc. C6_Fragment->Other_Monosaccharides Yes Advantages_L Advantages: - Fewer steps for C4 synthons - Simpler protection/deprotection LErythrose->Advantages_L Disadvantages_L Disadvantages: - Higher cost - Lower availability LErythrose->Disadvantages_L Advantages_Other Advantages: - Low cost, abundant - Versatile for various fragments Other_Monosaccharides->Advantages_Other Disadvantages_Other Disadvantages: - May require chain cleavage - More complex protecting group chemistry Other_Monosaccharides->Disadvantages_Other Decision Select Optimal Precursor Advantages_L->Decision Disadvantages_L->Decision Advantages_Other->Decision Disadvantages_Other->Decision

Caption: Decision workflow for selecting a monosaccharide chiral precursor.

Signaling Pathway Analogy in Stereocontrol

The transfer of chirality from the precursor to the product can be conceptually compared to a signaling pathway, where the initial chiral information dictates the stereochemical outcome of subsequent reactions.

Stereocontrol_Pathway Precursor Chiral Precursor (e.g., this compound) Intermediate Chiral Intermediate (e.g., Aldehyde) Precursor->Intermediate Functional Group Transformation Transition_State Diastereomeric Transition State Intermediate->Transition_State Stereoselective Reaction Product Stereodefined Product Transition_State->Product Product Formation

Caption: Conceptual pathway of chirality transfer in asymmetric synthesis.

Conclusion

This compound serves as a valuable, albeit less common, chiral precursor in asymmetric synthesis. Its primary advantage lies in its compact C4 structure, which can simplify synthetic routes to specific target fragments. In contrast, more abundant and economical monosaccharides like D-glucose offer greater versatility but may necessitate more extensive synthetic manipulations. The choice of a chiral precursor from the "chiral pool" of monosaccharides should be guided by a careful analysis of the target structure, synthetic efficiency, and overall cost-effectiveness. For the synthesis of complex molecules where a specific four-carbon chiral building block is required, this compound presents a compelling strategic option for researchers in drug discovery and development.

A Comparative Analysis of the Diastereomeric Relationship Between L-Erythrose and L-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Erythrose and L-threose, two aldotetrose monosaccharides that share the same chemical formula (C₄H₈O₄) but differ in their three-dimensional structure. This stereochemical distinction, specifically a diastereomeric relationship, leads to unique physical and chemical properties that are critical for their roles in biological systems and as chiral building blocks in synthetic chemistry. This document summarizes their key differences, supported by quantitative data and detailed experimental protocols for their differentiation.

Stereochemical Relationship

This compound and L-threose are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1][2] They both possess two chiral centers (at C2 and C3). The difference between them lies in the configuration of one of these chiral centers. In the Fischer projection of this compound, both hydroxyl groups on the chiral carbons are on the same side, whereas in L-threose, they are on opposite sides.[1] This seemingly subtle structural variance has significant implications for their physical properties and biological activity.

Figure 1. Fischer projections of this compound and L-threose illustrating their diastereomeric relationship.

Physical and Chemical Properties: A Quantitative Comparison

Diastereomers, unlike enantiomers, exhibit different physical and chemical properties.[1] This allows for their separation and distinct characterization using various analytical techniques. The table below summarizes the key quantitative differences between this compound and L-threose.

PropertyThis compoundL-Threose
Molecular Weight ( g/mol ) 120.10120.10
Melting Point (°C) Variable: Reported as a syrup or with a melting point of 164 °C.[3][4]162-163 °C[5]
Specific Rotation [α]D +11.5° to +30.5° (in water, shows mutarotation)[4]+13.2° (c=4.5 in water)[5]
Solubility Soluble in water.[6]Soluble in water; sparingly soluble in DMSO; slightly soluble in methanol.[5]

Note: The physical properties of sugars can be influenced by their crystalline form and purity. The reported values for this compound, in particular, show variability in the literature, with some sources describing it as a syrup at room temperature.

Experimental Protocols for Differentiation

Polarimetry

Principle: Diastereomers rotate plane-polarized light to different extents. Polarimetry measures this optical rotation, providing a key distinguishing characteristic.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the sugar sample (this compound or L-threose).

    • Dissolve the sample in a 10 mL volumetric flask using distilled water. Ensure the sample is fully dissolved and the solution is brought to the mark.

    • Allow the solution to stand for at least 3 hours to reach mutarotational equilibrium.

  • Instrumentation and Measurement:

    • Use a calibrated polarimeter with a sodium lamp (589 nm).

    • Calibrate the instrument with a blank (distilled water) in the sample tube (typically 1 dm).

    • Rinse the sample tube with the prepared sugar solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the sample tube in the polarimeter and record the observed optical rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α] = α / (l × c) where:

      • [α] is the specific rotation

      • α is the observed rotation in degrees

      • l is the path length in decimeters (dm)

      • c is the concentration in g/mL

  • Comparison:

    • Compare the calculated specific rotation with the known values for this compound and L-threose to differentiate between the two.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Derivatization

Principle: While the ¹H NMR spectra of underivatized this compound and L-threose can be complex and show overlapping signals, derivatization can lead to diastereomeric products with distinct and well-resolved NMR spectra, allowing for clear differentiation.[7][8] A common method involves the formation of thiazolidine (B150603) derivatives.[9]

Detailed Protocol:

  • Sample Preparation (in NMR tube):

    • Place approximately 1-2 mg of the sugar sample (this compound or L-threose) into an NMR tube.

    • Add an excess of L-cysteine methyl ester hydrochloride.

    • Add approximately 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅) as the solvent.

    • Cap the NMR tube and gently agitate to dissolve the reactants. The reaction to form the thiazolidine derivative proceeds in the NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key parameters to optimize include the number of scans for adequate signal-to-noise and the spectral width.

  • Spectral Analysis:

    • Analyze the downfield region of the ¹H NMR spectrum (typically δ 5-6 ppm).

    • The anomeric proton of the thiazolidine derivative will appear as a distinct doublet for each diastereomer formed.

    • The chemical shift and coupling constant of this anomeric proton will be unique for the derivatives of this compound and L-threose, allowing for unambiguous identification.

G cluster_workflow NMR Derivatization Workflow A 1. Sample Preparation (Sugar + L-cysteine methyl ester HCl in pyridine-d₅) B 2. In-situ Derivatization (Formation of Thiazolidine) A->B Reaction C 3. ¹H NMR Data Acquisition B->C Measurement D 4. Spectral Analysis (Analysis of Anomeric Proton Signals) C->D Processing E 5. Diastereomer Identification D->E Conclusion

Figure 2. Experimental workflow for the differentiation of this compound and L-threose using NMR spectroscopy with in-situ derivatization.

Conclusion

The diastereomeric relationship between this compound and L-threose provides a fundamental example of how subtle changes in stereochemistry can lead to distinct physical and chemical properties. For researchers in drug development and related scientific fields, the ability to differentiate and selectively utilize these isomers is crucial. The experimental protocols outlined in this guide, particularly polarimetry and NMR spectroscopy with derivatization, offer robust methods for the unambiguous identification and characterization of this compound and L-threose. A thorough understanding of their unique properties is essential for advancing research in carbohydrate chemistry and its applications.

References

Assessing the Purity of Synthesized L-Erythrose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized L-Erythrose, a key tetrose sugar in various biological pathways. We present a comparative overview of common analytical methods, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable purity assessment strategy.

Comparison of Analytical Techniques for this compound Purity Assessment

The selection of an analytical technique for this compound purity assessment depends on various factors, including the expected impurities, required sensitivity, and available instrumentation. The following table summarizes the key characteristics of the most common methods.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Specification of Commercial this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a mobile phase and a stationary phase.High resolution and sensitivity, suitable for quantitative analysis of non-volatile and thermally labile compounds like sugars.May require derivatization for detection; specialized columns can be expensive.≥95.0% to 96.83%[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and specificity, excellent for identifying and quantifying volatile impurities and can analyze stereoisomers after derivatization.Requires derivatization for non-volatile sugars, which can be time-consuming and may introduce artifacts.Not typically specified, but used for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information, enabling the identification and quantification of the main component and impurities without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic methods for trace impurities.Often used to confirm structure and identify major impurities.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of compounds on a thin layer of adsorbent material.Simple, rapid, and inexpensive method for a quick purity check and monitoring reaction progress.Limited resolution and not suitable for quantitative analysis.Used as a qualitative check.

Experimental Workflows and Relationships

A systematic approach is crucial for the comprehensive assessment of this compound purity. The following diagrams illustrate a typical experimental workflow and the interrelationship between the different analytical techniques.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Purity Determination Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (for GC-MS) Derivatization (for GC-MS) Dissolution->Derivatization (for GC-MS) HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR TLC TLC Dissolution->TLC GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Peak Integration & Quantification Peak Integration & Quantification HPLC->Peak Integration & Quantification GC-MS->Peak Integration & Quantification Spectral Analysis & Structure Confirmation Spectral Analysis & Structure Confirmation NMR->Spectral Analysis & Structure Confirmation Purity Calculation Purity Calculation Peak Integration & Quantification->Purity Calculation Spectral Analysis & Structure Confirmation->Purity Calculation Technique_Relationships cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative & Structural Analysis This compound Purity This compound Purity HPLC HPLC This compound Purity->HPLC GC-MS GC-MS This compound Purity->GC-MS qNMR Quantitative NMR This compound Purity->qNMR NMR NMR (¹H, ¹³C, 2D) This compound Purity->NMR MS Mass Spectrometry This compound Purity->MS TLC TLC This compound Purity->TLC HPLC->MS LC-MS GC-MS->MS NMR->qNMR

References

comparative metabolic profiling of L-Erythrose and L-threose

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Metabolic Profile of L-Erythrose and L-Threose: Implications for Research and Drug Development

For researchers, scientists, and drug development professionals, a nuanced understanding of the metabolic fate of stereoisomers is critical. This guide provides an objective comparison of the metabolic profiles of this compound and L-threose, two L-tetrose sugars. While structurally similar, their distinct stereochemistry dictates their biological activities and metabolic pathways. This document summarizes their known metabolic fates, potential enzymatic conversions, and implications for cellular processes, supported by experimental methodologies and pathway visualizations.

Introduction to this compound and L-Threose Metabolism

This compound and L-threose are the L-enantiomers of the four-carbon aldose sugars, erythrose and threose. While D-erythrose is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), the metabolic roles of its L-counterpart are less defined. Some oxidizing bacteria are capable of utilizing this compound as a sole energy source.[1] L-threose, on the other hand, is recognized as a significant degradation product of ascorbic acid (Vitamin C) and is a potent agent in the formation of advanced glycation end products (AGEs), which are implicated in various disease states.[2]

Comparative Metabolic Data

The following tables summarize the key differences in the known metabolic profiles and properties of this compound and L-threose.

Table 1: Comparative Metabolic and Chemical Properties

PropertyThis compoundL-ThreoseReferences
Primary Source Can be produced from erythritol (B158007) via microbial and enzymatic reactions.[3]A significant degradation product of ascorbic acid in the presence of oxygen.[2]
Known Metabolic Fate Can be converted to L-erythrulose.[4] Some bacteria can use it as an energy source.[1]Can be reduced to L-threitol by aldose reductase.[2]
Glycation Potential Can participate in Maillard reactions.[5]High potential to glycate and crosslink proteins, forming AGEs.[2][6]
Enzymatic Conversion Substrate for erythrose reductase and L-ribose isomerase.[1][3]Substrate for aldose reductase.[2]

Table 2: Interaction with Key Enzymes

EnzymeInteraction with this compoundInteraction with L-ThreoseReferences
Aldose Reductase Not well-characterized.Substrate; reduced to L-threitol.[2]
Erythrose Reductase Characterized as a substrate.[1]Not reported.
L-Ribose Isomerase Can be produced from L-erythrulose by this enzyme.[3]Not reported.

Metabolic Pathways and Signaling

This compound Metabolism

The metabolic pathway of this compound in mammalian cells is not as well-established as its D-isomer. However, based on microbial metabolism and enzymatic studies, a potential pathway involves its conversion to L-erythrulose, which might then enter other metabolic routes.[4] Some bacteria can channel L-erythrulose into the pentose phosphate pathway via isomerization to this compound.[4]

L_Erythrose_Metabolism LErythrose This compound LErythrulose L-Erythrulose LErythrose->LErythrulose Isomerization LErythrulose->LErythrose Isomerization (L-Ribose Isomerase) PPP Pentose Phosphate Pathway LErythrulose->PPP Potential Entry Erythritol Erythritol Erythritol->LErythrulose Oxidation (e.g., in microbes) L_Threose_Metabolism_AGE_Formation cluster_metabolism Metabolic Fate of L-Threose cluster_glycation AGE Formation Pathway cluster_signaling Cellular Consequences of AGEs LThreose L-Threose LThreitol L-Threitol LThreose->LThreitol Reduction (Aldose Reductase) SchiffBase Schiff Base LThreose->SchiffBase Non-enzymatic Reaction Proteins Proteins / Lipids / Nucleic Acids Proteins->SchiffBase Amadori Amadori Product SchiffBase->Amadori Rearrangement AGEs Advanced Glycation End Products (AGEs) Amadori->AGEs Further Reactions RAGE RAGE Receptor AGEs->RAGE Binding OxidativeStress Oxidative Stress RAGE->OxidativeStress Inflammation Inflammation RAGE->Inflammation Experimental_Workflow cluster_cell_culture Cell-Based Metabolic Profiling cluster_enzyme_assay In Vitro Enzyme Activity Assay Start Culture Adherent Cells Treatment Treat with this compound or L-Threose Start->Treatment Quench Quench Metabolism & Wash Cells Treatment->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by LC-MS/GC-MS Extract->Analyze Prepare Prepare Reaction Mix (Buffer, NADPH, L-Threose) Initiate Add Aldose Reductase Prepare->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Kinetic Parameters Measure->Calculate

References

evaluation of different enzymatic routes for L-Erythrose production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Erythrose, a four-carbon aldose, is a valuable chiral building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its production through enzymatic routes offers a highly specific and environmentally benign alternative to traditional chemical methods. This guide provides an objective comparison of different enzymatic strategies for this compound production, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of an optimal synthesis strategy.

Comparison of Enzymatic Routes for this compound Production

Three primary enzymatic routes for the synthesis of this compound have been identified and evaluated. Two of these routes involve the initial production of the precursor L-erythrulose, which is subsequently isomerized to this compound. The third route is a direct two-step conversion from a readily available substrate.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different enzymatic routes for this compound production.

Parameter Route 1: Two-Step Conversion from Erythritol (B158007) Route 2: Transketolase-Catalyzed Synthesis Route 3: Multi-Enzyme Cascade from Glycerol
Starting Material(s) ErythritolD-serine and GlycolaldehydeGlycerol and Formaldehyde
Key Enzymes Gluconobacter frateurii (whole cells), L-Ribose IsomeraseD-amino acid oxidase, Catalase, Transketolase, L-Ribose IsomeraseGlycerol dehydrogenase, NADH oxidase, Fructose-6-phosphate aldolase, Catalase, L-Ribose Isomerase
Intermediate Product L-ErythruloseL-ErythruloseL-Erythrulose
Reaction Time ~48 hours for oxidation, followed by isomerizationNot specified~24 hours for L-erythrulose production, followed by isomerization
Substrate Conversion (to intermediate) 98% (Erythritol to L-Erythrulose)[1][2]Not specified38.6% (Glycerol to L-Erythrulose)[3]
Product Concentration (Intermediate) Not specified~30 mM (L-Erythrulose)19.3 mM (L-Erythrulose)[3]
Yield (Isomerization Step) 18% (L-Erythrulose to this compound)[1][2]Assumed ~18% (based on Route 1)Assumed ~18% (based on Route 1)
Overall Yield (from starting material) 17% (1.7 g from 10 g Erythritol)[1][2]Not specifiedNot specified
Purity & Byproducts Requires purification by ion-exchange chromatography[1]Byproducts include hydrogen peroxide (removed by catalase)High selectivity (100%) to L-erythrulose reported[3][4]

Enzymatic Pathway and Workflow Visualizations

The following diagrams illustrate the enzymatic pathways for each route and a general experimental workflow for this compound production.

Enzymatic_Route_1 Erythritol Erythritol L_Erythrulose L-Erythrulose Erythritol->L_Erythrulose Gluconobacter frateurii (Oxidation) L_Erythrose This compound L_Erythrulose->L_Erythrose L-Ribose Isomerase (Isomerization)

Figure 1: Two-step enzymatic conversion of Erythritol to this compound.

Enzymatic_Route_2 D_Serine D-Serine Hydroxypyruvate Hydroxypyruvate D_Serine->Hydroxypyruvate D-Amino Acid Oxidase L_Erythrulose L-Erythrulose D_Serine->L_Erythrulose Transketolase Glycolaldehyde Glycolaldehyde Glycolaldehyde->L_Erythrulose Transketolase L_Erythrose This compound L_Erythrulose->L_Erythrose L-Ribose Isomerase (Isomerization)

Figure 2: Transketolase-catalyzed synthesis of this compound.

Enzymatic_Route_3 Glycerol Glycerol DHA Dihydroxyacetone (DHA) Glycerol->DHA Glycerol Dehydrogenase (GDH) L_Erythrulose L-Erythrulose DHA->L_Erythrulose Fructose-6-phosphate Aldolase (FSA) Formaldehyde Formaldehyde Formaldehyde->L_Erythrulose Fructose-6-phosphate Aldolase (FSA) L_Erythrose This compound L_Erythrulose->L_Erythrose L-Ribose Isomerase (Isomerization)

Figure 3: Multi-enzyme cascade for this compound synthesis from Glycerol.

Experimental_Workflow Start Enzyme Expression and Purification Reaction Enzymatic Reaction Setup (Substrate, Enzyme, Buffer) Start->Reaction Incubation Incubation (Controlled Temperature and Time) Reaction->Incubation Monitoring Reaction Monitoring (e.g., HPLC) Incubation->Monitoring Termination Reaction Termination (e.g., Heat Inactivation) Monitoring->Termination Purification Product Purification (e.g., Chromatography) Termination->Purification Analysis Product Analysis (e.g., NMR, HPLC) Purification->Analysis

References

Safety Operating Guide

Navigating the Disposal of L-Erythrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe and logistical handling of L-Erythrose waste, ensuring adherence to standard laboratory safety protocols.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety practices during handling and disposal.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves. In the event of skin contact, the affected area should be washed with soap and water. If eye contact occurs, rinse immediately with plenty of water. For spills, the material should be absorbed with an inert substance like sand or silica (B1680970) gel, collected into a suitable, closed container, and then disposed of.[1]

This compound Disposal Procedures

The appropriate disposal method for this compound is contingent upon its physical state. The following table outlines the recommended procedures for solid and liquid forms of this compound.

Form of this compoundDisposal MethodKey Considerations
Solid General Laboratory TrashEnsure the waste is in a properly sealed container to prevent dust formation.
Liquid Solution (Aqueous) Sanitary SewerFlush the drain with a copious amount of water during disposal. Some institutional guidelines may recommend a 100-fold excess of water.[1][2]

It is important to note that these guidelines apply to this compound that is not mixed with other hazardous chemicals. If this compound is part of a mixed waste stream, the disposal protocol for the most hazardous component of the mixture must be followed.

Experimental Protocols

The disposal of pure this compound does not necessitate complex experimental protocols. The procedures are straightforward and based on general guidelines for non-hazardous chemical waste.[1]

This compound Disposal Workflow

The logical workflow for making decisions regarding the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, step-by-step process for laboratory personnel to follow.

L_Erythrose_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_mixed_waste Mixed Waste Protocol cluster_pure_waste Pure this compound Protocol cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Start: This compound Waste is_mixed Is the this compound mixed with other chemicals? start->is_mixed identify_hazardous Identify all chemical components in the mixture. is_mixed->identify_hazardous Yes physical_state Determine the physical state: Solid or Liquid? is_mixed->physical_state No consult_sds Consult Safety Data Sheet (SDS) for all components. identify_hazardous->consult_sds determine_most_hazardous Determine the most hazardous component. consult_sds->determine_most_hazardous follow_hazardous_protocol Follow disposal protocol for the most hazardous chemical. determine_most_hazardous->follow_hazardous_protocol solid_procedure Contain in a sealed bag or container. physical_state->solid_procedure Solid liquid_procedure Pour down the sanitary sewer. physical_state->liquid_procedure Liquid dispose_trash Dispose of in general laboratory trash. solid_procedure->dispose_trash flush_water Flush with a copious amount of water. liquid_procedure->flush_water

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Erythrose
Reactant of Route 2
L-Erythrose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.